molecular formula C9H19NO2 B1507694 2-(Aminomethyl)-2-propylpentanoic acid

2-(Aminomethyl)-2-propylpentanoic acid

Número de catálogo: B1507694
Peso molecular: 173.25 g/mol
Clave InChI: SLVWPVNFBCERMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Aminomethyl)-2-propylpentanoic acid is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-2-propylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-2-propylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(aminomethyl)-2-propylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-9(7-10,6-4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVWPVNFBCERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating Data Scarcity with Analog-Based Methodologies

For researchers and drug development professionals, the investigation of novel chemical entities often begins with a thorough review of existing literature and data. In the case of 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4), the publicly available, peer-reviewed data is exceptionally limited. This guide directly addresses this challenge.

While a comprehensive, validated profile for the free acid is not available, significant data exists for its hydrochloride salt and, more importantly, for its parent compound, 2-propylpentanoic acid (Valproic Acid, VPA). VPA is a well-characterized pharmaceutical agent, and the principles underlying its synthesis, analysis, and biological activity provide a robust and scientifically valid framework for initiating research into its aminomethyl derivative.

This document, therefore, serves as a practical, in-depth technical guide by:

  • Consolidating the known information for 2-(aminomethyl)-2-propylpentanoic acid and its hydrochloride salt.

  • Providing detailed, field-proven methodologies for the synthesis, purification, and analysis of the structural analog, Valproic Acid.

  • Offering expert insights into how these established protocols can be logically adapted for the investigation of the target compound.

This analog-based approach is a cornerstone of early-phase drug discovery and process development, enabling researchers to build upon established science to explore new chemical space efficiently and effectively.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-(aminomethyl)-2-propylpentanoic acid is scarce. The most reliable information comes from suppliers of its hydrochloride salt. For a more complete predictive profile, these properties are presented alongside the extensively documented properties of Valproic Acid.[1]

Table 1: Known and Predicted Physicochemical Properties

Property2-(aminomethyl)-2-propylpentanoic acid hydrochloride2-Propylpentanoic acid (Valproic Acid)Data Source / Rationale
CAS Number 2377032-03-4[2][3]99-66-1Supplier Data / PubChem
Molecular Formula C9H20ClNO2[4]C8H16O2[5]Supplier Data / PubChem
Molecular Weight 209.72 g/mol [2][4]144.21 g/mol [5]Calculated
Physical Form Powder[2]Neat Liquid[5]Supplier Data
Boiling Point Not Available220 °C (lit.)[6]Experimental Data (VPA)
Melting Point Not AvailableNot Applicable (Liquid at RT)Experimental Data (VPA)
Density Not Available0.9 g/mL at 25 °C (lit.)Experimental Data (VPA)
Solubility Not AvailableH2O: Slightly soluble (1.3 g/L)[1]; Soluble in alcohol, ethanol, DMSO, DMF[5]The hydrochloride salt is expected to have significantly higher aqueous solubility than VPA due to its ionic nature.
Refractive Index Not Availablen20/D 1.425 (lit.)Experimental Data (VPA)

Synthesis and Manufacturing Strategy

No specific, validated synthesis for 2-(aminomethyl)-2-propylpentanoic acid is published in peer-reviewed literature. However, a robust synthesis for its structural precursor, Valproic Acid, is well-established and provides a logical starting point for a potential synthetic route.[6]

Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

A common and efficient laboratory-scale synthesis involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Causality Behind Experimental Choices:

  • Malonic Ester: Diethyl malonate is chosen because its α-protons are acidic (pKa ≈ 13) and easily removed by a moderately strong base like sodium ethoxide. This forms a stable enolate nucleophile.

  • Base: Sodium ethoxide is used in an ethanol solvent. Using the same alkoxide as the ester's alcohol prevents transesterification, a potential side reaction that would complicate the product mixture.

  • Alkylation: 1-Bromopropane is an effective alkylating agent. The reaction proceeds via an SN2 mechanism. The process is repeated to achieve dialkylation at the α-carbon.

  • Hydrolysis & Decarboxylation: Saponification with a strong base (e.g., NaOH) followed by acidification hydrolyzes the diester to a dicarboxylic acid. This β-keto acid analog is thermally unstable and readily decarboxylates upon heating to yield the final product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dialkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Carbanion Intermediate A->C Proton Abstraction B Sodium Ethoxide (Base) B->C Proton Abstraction E Diethyl Dipropylmalonate C->E SN2 Reaction D 1-Bromopropane (2 eq.) D->E SN2 Reaction G 2-Propylpentanoic Acid (Valproic Acid) E->G Saponification & Decarboxylation F 1. NaOH, H2O 2. H3O+, Heat F->G Saponification & Decarboxylation G cluster_0 Sample Preparation cluster_1 Analytical Decision Point cluster_2 Detection Strategy A Biological Matrix (Plasma, Urine) C Protein Precipitation or LLE / SPE A->C B Pharmaceutical Formulation D Dissolution & Dilution B->D E UV Chromophore Present? C->E D->E F Direct Analysis: LC-MS/MS or GC-MS E->F No H HPLC-UV/DAD E->H Yes G Chemical Derivatization G->H

Caption: General analytical workflow for compounds lacking a chromophore.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds.

  • Reverse-Phase HPLC with MS/MS Detection: This is the gold standard for selectivity and sensitivity, requiring minimal sample preparation. [7][8] * Protocol:

    • Column: C18 stationary phase (e.g., 50 x 2.1 mm, 3.5 µm).
    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. For Valproic Acid, a common transition is m/z 143.1 -> 143.1 (in negative ion mode). [7]For 2-(aminomethyl)-2-propylpentanoic acid, one would expect a parent ion of m/z 188.2 [M+H]+ in positive ion mode, with fragmentation requiring experimental determination.
    • Trustworthiness: The use of MRM provides two levels of mass filtering (parent ion and fragment ion), ensuring extremely high specificity and minimizing interference from matrix components.

  • HPLC with UV Detection via Derivatization: For labs without MS, derivatization introduces a chromophore. [9] * Protocol:

    • Derivatization Agent: Use an agent that reacts with the carboxylic acid, such as 2-hydroxyacetophenone in the presence of coupling agents like EDC and DMAP. [9] 2. Reaction: The reaction converts the non-absorbing valproic acid into an ester with a strong UV absorbance.
    • Chromatography: A standard reverse-phase C18 column with a water/acetonitrile mobile phase.
    • Detection: UV detector set to the absorbance maximum of the newly introduced chromophore (e.g., ~240-280 nm).
    • Expertise: The choice of derivatization reagent is critical. It must react specifically with the target analyte under mild conditions and yield a stable product with a high molar absorptivity to ensure sensitivity.

Gas Chromatography (GC)

GC is suitable for volatile compounds. Carboxylic acids like VPA often exhibit poor peak shape and require derivatization to increase volatility and thermal stability.

  • Protocol:

    • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester using diazomethane or BF3/methanol) or a silyl ester (e.g., using BSTFA).

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1.

    • Detection: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.

    • Causality: Derivatization is essential to cap the polar -COOH group, which would otherwise interact strongly with the stationary phase, leading to peak tailing and poor resolution.

Biological Activity & Mechanism of Action

While the biological profile of 2-(aminomethyl)-2-propylpentanoic acid is uncharacterized, the extensive pharmacology of Valproic Acid provides a critical foundation for hypothesis-driven research. VPA is used primarily as an anticonvulsant and mood stabilizer, with emerging applications in oncology. [10][11]

Primary Mechanisms of Action (Valproic Acid)
  • GABAergic System Enhancement: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. [11]It achieves this by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation. This leads to reduced neuronal excitability.

  • Histone Deacetylase (HDAC) Inhibition: VPA is a broad-spectrum inhibitor of Class I and IIa HDACs. [10][11]By inhibiting these enzymes, VPA promotes histone acetylation, leading to a more open chromatin structure (euchromatin) and altering the transcription of numerous genes. This mechanism is thought to underlie its anticancer and potential neuroprotective effects.

G cluster_0 GABAergic Pathway cluster_1 HDAC Inhibition Pathway VPA1 Valproic Acid GABA_T GABA Transaminase VPA1->GABA_T Inhibits GABA GABA Levels GABA_T->GABA Degrades Excitability Neuronal Excitability GABA->Excitability Reduces VPA2 Valproic Acid HDAC Histone Deacetylase (HDAC) VPA2->HDAC Inhibits Acetylation Histone Acetylation HDAC->Acetylation Removes Acetyl Groups Chromatin Chromatin Decondensation Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Alters

Caption: Dual mechanisms of action of Valproic Acid.

Implications for 2-(aminomethyl)-2-propylpentanoic acid: The addition of a basic aminomethyl group could significantly alter the molecule's polarity, pKa, and ability to cross the blood-brain barrier. It may also change its binding affinity for targets like GABA-T or the active site of HDACs, potentially modulating its efficacy or side-effect profile. These are key questions for future investigation.

Conclusion

The study of 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) currently represents an exploratory frontier. This guide provides a scientifically rigorous framework for initiating such an investigation by leveraging the extensive knowledge base of its structural analog, Valproic Acid. The detailed protocols for synthesis and analysis, grounded in the rationale of experimental choices, offer validated starting points for method development. Furthermore, the well-documented biological activity of Valproic Acid provides a clear context for designing pharmacological studies of its aminomethyl derivative. For researchers and drug developers, this analog-based approach mitigates the challenges of data scarcity and provides a clear, actionable path forward.

References

  • NextSDS. (n.d.). 2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

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mechanism of action of 2-(aminomethyl)-2-propylpentanoic acid in neurological models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-Propylpentanoic Acid (Valproic Acid) and Related GABA Analogues in Neurological Models

A Note on Chemical Nomenclature

The compound "2-(aminomethyl)-2-propylpentanoic acid" does not correspond to a widely studied agent in the scientific literature. However, its structure suggests a close relationship to 2-propylpentanoic acid , the chemical name for the well-established neurological drug Valproic Acid (VPA) , and to the class of gamma-aminobutyric acid (GABA) analogues . This guide will focus on the extensively researched mechanisms of VPA and, where relevant, draw comparisons to other GABA analogues that share functional properties in neurological models. This approach is intended to provide the most valuable and data-supported insights for researchers, scientists, and drug development professionals.

Introduction

Valproic acid (VPA) is a short-chain fatty acid that has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1][2][3] Its therapeutic utility also extends to migraine prophylaxis and emerging applications in neuropathic pain and neurodegenerative diseases.[3] The broad clinical efficacy of VPA stems from its complex and multifaceted mechanism of action, which is not attributable to a single molecular target but rather to a convergence of effects on neurotransmission, ion channel function, and epigenetic regulation.[4][5][6]

This technical guide provides a comprehensive overview of the molecular mechanisms of VPA and related compounds, detailing their actions in established preclinical models of neurological disorders. We will explore the causality behind experimental designs and present validated protocols for investigating these mechanisms, offering a robust framework for future research and development.

Part 1: Core Molecular Mechanisms of Action

The therapeutic effects of VPA are primarily attributed to three interconnected mechanisms: enhancement of GABAergic neurotransmission, direct inhibition of ion channels, and epigenetic modulation through histone deacetylase (HDAC) inhibition.

Potentiation of GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[7] An imbalance between excitatory and inhibitory signaling is a hallmark of several neurological disorders, including epilepsy. VPA enhances GABAergic tone through multiple avenues:

  • Inhibition of GABA Degradation: VPA inhibits GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA.[3][4] This action leads to an accumulation of GABA in the presynaptic terminal and synaptic cleft, thereby increasing the activation of postsynaptic GABA-A and GABA-B receptors.

  • Increased GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[4] This effect further contributes to elevated GABA levels in the CNS.

These combined actions result in a net increase in inhibitory neurotransmission, which helps to dampen neuronal hyperexcitability and suppress seizure activity.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes GABA_T GABA Transaminase (GABA-T) GABA_pre->GABA_T Degrades GABA_cleft GABA GABA_pre->GABA_cleft Release VPA Valproic Acid (VPA) VPA->GAD Stimulates (+) VPA->GABA_T Inhibits (-) GABA_R GABA Receptor GABA_cleft->GABA_R Binds Inhibition Neuronal Inhibition GABA_R->Inhibition

Caption: VPA's enhancement of GABAergic neurotransmission.

Modulation of Voltage-Gated Ion Channels

VPA directly impacts the function of voltage-gated ion channels, which are critical for regulating neuronal excitability and the propagation of action potentials.

  • Sodium Channels: VPA blocks voltage-gated sodium channels in a use-dependent manner, meaning it has a higher affinity for channels that are frequently opening and closing, a state characteristic of rapid, repetitive firing seen in epileptic seizures.[4][5] This action reduces the influx of sodium ions and stabilizes the neuronal membrane, preventing the generation of aberrant electrical impulses.

  • Calcium Channels: A key mechanism, particularly for absence seizures, is the inhibition of low-voltage-activated (T-type) calcium channels.[5][8] These channels are involved in the rhythmic burst firing of thalamocortical neurons that underlie absence seizures. By blocking T-type calcium channels, VPA disrupts this pathological rhythm.[9]

The dual action on both sodium and T-type calcium channels contributes to VPA's broad-spectrum efficacy against different seizure types.

Epigenetic Regulation via HDAC Inhibition

Beyond its immediate effects on neurotransmitters and ion channels, VPA has long-term neuroprotective and mood-stabilizing effects that are attributed to its activity as a histone deacetylase (HDAC) inhibitor.[3][4][10]

  • Mechanism of HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone acetylation, resulting in a more open chromatin structure and increased gene expression.[6]

  • Neuroprotective Gene Expression: This epigenetic modulation upregulates the transcription of several neuroprotective genes, including those encoding for Brain-Derived Neurotrophic Factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11] Increased levels of these neurotrophic factors support neuronal survival, plasticity, and resilience against excitotoxic and inflammatory insults. This mechanism is thought to be central to VPA's potential therapeutic benefits in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][11][12]

HDAC_Pathway VPA Valproic Acid (VPA) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits (-) Histones_Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_Deacetylated Maintains Histones_Acetylated Acetylated Histones (Relaxed Chromatin) Gene_Repression Gene Repression Histones_Deacetylated->Gene_Repression Gene_Expression Gene Expression Histones_Acetylated->Gene_Expression Neuroprotection Neuroprotection (e.g., BDNF, GDNF) Gene_Expression->Neuroprotection

Caption: VPA's role as an HDAC inhibitor promoting neuroprotection.

Part 2: Application in Neurological Models

The multifaceted mechanism of VPA has been extensively validated in a variety of preclinical animal models, which are crucial for understanding its therapeutic potential and for the development of novel analogues.

Epilepsy Models

Animal models of epilepsy are essential for screening potential anticonvulsant drugs and for elucidating the mechanisms of epileptogenesis.[13]

  • Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure and is predictive of efficacy against generalized seizures in humans.[13][14] VPA is highly effective in the MES model, primarily due to its blockade of voltage-gated sodium channels.

  • Pentylenetetrazol (PTZ) Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling absence and myoclonic seizures.[13][15] VPA's efficacy in this model is linked to its enhancement of GABAergic transmission and blockade of T-type calcium channels.[14]

  • Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a brain region (e.g., the amygdala), leading to a progressive and permanent increase in seizure susceptibility.[13] The kindling model is valuable for studying the process of epileptogenesis and the long-term, disease-modifying effects of drugs like VPA.

Epilepsy Model Seizure Type Modeled Primary VPA Mechanism Implicated Typical Effective Dose (Rodents)
Maximal Electroshock (MES)Generalized Tonic-ClonicVoltage-Gated Sodium Channel Blockade200-300 mg/kg, i.p.
Pentylenetetrazol (PTZ)Absence, Myoclonic, ClonicGABAergic Enhancement, T-type Calcium Channel Blockade150-250 mg/kg, i.p.
Amygdala KindlingComplex Partial, Secondary GeneralizedMultiple (HDAC, GABA, Ion Channels)200-400 mg/kg, i.p.
Neuropathic Pain Models

Neuropathic pain arises from damage to the somatosensory nervous system and is characterized by allodynia and hyperalgesia.[16] VPA and other GABA analogues, such as gabapentin and pregabalin, are used to treat this condition.

  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to a peripheral mononeuropathy that mimics chronic nerve compression in humans.[17]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: STZ is a toxin that destroys pancreatic beta cells, inducing hyperglycemia and a painful peripheral neuropathy, which is a common complication of diabetes.[16][18]

In these models, the analgesic effect of VPA is thought to be mediated by the suppression of ectopic discharges in injured nerves (via sodium channel blockade) and the enhancement of descending inhibitory pathways (via GABAergic mechanisms).

Neurodegenerative Disease Models

VPA's neuroprotective properties, largely mediated by HDAC inhibition, have been investigated in models of chronic neurodegeneration.

  • 6-hydroxydopamine (6-OHDA) Model of Parkinson's Disease: Intracerebral injection of the neurotoxin 6-OHDA leads to the progressive loss of dopaminergic neurons in the substantia nigra. Studies have shown that VPA treatment can protect these neurons from degeneration and improve motor performance in this model, an effect linked to the upregulation of BDNF.[11]

  • Amyloid-beta (Aβ) Infusion Models of Alzheimer's Disease: These models mimic the Aβ plaque formation seen in Alzheimer's disease. VPA has been shown to improve cognitive function in these models, potentially by reducing neuroinflammation and promoting neuronal survival.[1]

Part 3: Experimental Protocols and Methodologies

Investigating the mechanism of action of novel compounds requires robust and validated experimental protocols. Below are examples of key methodologies used in the study of VPA and related analogues.

In Vivo Model: PTZ-Induced Seizure Assay

This protocol is designed to assess the anticonvulsant efficacy of a test compound against chemically induced seizures.

Objective: To determine the ability of a test compound to prevent or delay the onset of clonic seizures induced by pentylenetetrazol (PTZ).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (e.g., 2-propylpentanoic acid)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

  • Injection syringes and needles

  • Observation chambers

  • Timer

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle, Test Compound at various doses). A minimum of 8-10 animals per group is recommended.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The timing of administration should be based on the known pharmacokinetics of the compound (e.g., 30-60 minutes before PTZ challenge).

  • PTZ Challenge: At the designated time point, administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start a timer. Observe the animals continuously for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions, often with loss of posture).

  • Data Collection: Record the latency (time to onset) of the first clonic seizure for each animal. Also, record the percentage of animals in each group that are protected from seizures within the 30-minute observation period.

  • Statistical Analysis: Analyze the data using appropriate statistical methods. For latency data, a Kaplan-Meier survival analysis followed by a log-rank test is appropriate. For protection data, use a Chi-square or Fisher's exact test.

Caption: Experimental workflow for the PTZ-induced seizure model.

In Vitro Model: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual neurons, providing definitive evidence of channel modulation.

Objective: To characterize the effect of a test compound on T-type calcium channel currents in cultured neurons.

Materials:

  • Primary neuronal culture (e.g., dorsal root ganglion neurons or thalamic neurons) or a cell line expressing T-type calcium channels.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal recording solutions.

  • Test compound and perfusion system.

  • Data acquisition software.

Procedure:

  • Cell Preparation: Plate neurons on coverslips suitable for recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with external solution.

    • Using the micromanipulator, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential where T-type channels are available for activation (e.g., -90 mV).

  • Data Acquisition:

    • Apply a voltage step protocol to elicit T-type calcium currents (e.g., step to -30 mV for 200 ms).

    • Record baseline currents in the absence of the test compound.

    • Perfuse the test compound onto the cell and record currents at various concentrations to determine the IC50.

  • Analysis: Measure the peak amplitude of the T-type current before and after compound application. Plot a concentration-response curve to calculate the IC50 value.

Conclusion

2-Propylpentanoic acid (Valproic Acid) and related GABA analogues represent a class of drugs with remarkable therapeutic breadth in neurology. Their clinical efficacy is underpinned by a complex interplay of molecular mechanisms, including the enhancement of GABAergic inhibition, direct modulation of voltage-gated ion channels, and epigenetic regulation of gene expression. A thorough understanding of these mechanisms, facilitated by the use of robust and well-characterized neurological models, is paramount for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles. The methodologies and insights presented in this guide offer a foundational framework for researchers dedicated to advancing the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders.

References

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A Technical Guide to the Pharmacokinetic Profiling of 2-(aminomethyl)-2-propylpentanoic acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The development of novel therapeutics requires a comprehensive understanding of their pharmacokinetic (PK) profiles. This guide provides an in-depth technical framework for assessing the absorption, distribution, metabolism, and excretion (ADME) of 2-(aminomethyl)-2-propylpentanoic acid, a novel GABA analogue, within murine models. Recognizing the limited public data on this specific molecule, this document establishes a robust methodology by leveraging established protocols and pharmacokinetic data from structurally and mechanistically similar gabapentinoids, such as gabapentin and pregabalin.[1][2][3][4] The principles and protocols herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable preclinical PK data essential for advancing drug development programs.

Introduction: The Rationale for Murine Pharmacokinetic Studies

Murine models are fundamental in early-stage drug discovery for their physiological similarities to humans, genetic tractability, and established use in preclinical assessments.[5][6] Characterizing the PK profile of a new chemical entity (NCE) like 2-(aminomethyl)-2-propylpentanoic acid in mice is a critical step to:

  • Establish dose-exposure relationships.

  • Predict human pharmacokinetic parameters.

  • Inform the design of efficacy and toxicology studies.

  • Identify potential liabilities such as poor bioavailability or rapid clearance.

Mechanistic Considerations for GABA Analogues

2-(aminomethyl)-2-propylpentanoic acid belongs to the gabapentinoid class of compounds. These are structural analogues of the neurotransmitter γ-aminobutyric acid (GABA).[3] Unlike GABA itself, gabapentinoids like gabapentin and pregabalin readily cross the blood-brain barrier (BBB).[7] This transport is not passive but is mediated by the Large Neutral Amino Acid Transporter 1 (LAT1, or SLC7A5).[8][9][10][11][12] This transporter is responsible for carrying large neutral amino acids, such as L-leucine, across the BBB.[13] Therefore, it is highly probable that the absorption and distribution of 2-(aminomethyl)-2-propylpentanoic acid will also involve LAT1, suggesting a potential for saturable transport mechanisms, a key hypothesis to test during experimental design.[1]

Experimental Design: A Framework for Rigor

A well-designed PK study minimizes variables and maximizes data quality. The following sections detail the critical choices and justifications for each phase of the study.

Animal Model Selection
  • Strain: Outbred strains like CD-1 or Swiss Webster mice are often used for initial PK screening due to their genetic diversity, which can provide a broader view of potential pharmacokinetic variability.[6] Inbred strains such as C57BL/6 may be selected to align with specific disease models or to reduce inter-animal variability.[6]

  • Health Status: All animals must be specific-pathogen-free (SPF) and acclimated for at least one week prior to the study to reduce stress-related physiological changes that could impact drug metabolism.

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, as circadian rhythms can influence drug metabolism and disposition.[14][15]

Dosing and Formulation
  • Route of Administration:

    • Intravenous (IV): Essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) independent of absorption. An IV dose provides a baseline for calculating absolute oral bioavailability.

    • Oral (PO): The intended clinical route for most gabapentinoids. This route assesses oral absorption, including the rate (Tmax) and extent (AUC, Cmax) of absorption, and bioavailability (F%).

  • Dose Levels: A minimum of three dose levels for the oral route is recommended to assess dose proportionality. Since gabapentinoids can exhibit saturable absorption via LAT1, a non-linear increase in exposure (AUC) with increasing dose is a possible and important finding.[1][2]

  • Formulation: The drug substance should be formulated in a simple, non-toxic vehicle (e.g., 0.5% methylcellulose in water, saline). The formulation must be validated for homogeneity and stability.

Blood Sampling Strategy

The limited total blood volume in mice (approx. 58.5 ml/kg) necessitates a carefully planned sampling strategy.[16]

  • Serial vs. Composite Sampling:

    • Serial Sampling: Involves collecting multiple, small-volume blood samples (microsamples, ≤50µL) from a single mouse over the entire time course.[17][18] This approach is highly recommended as it reduces the number of animals required (adhering to the 3Rs principles), minimizes inter-animal variability, and allows for each animal to serve as its own control.[19]

    • Composite Sampling: Involves dosing a larger group of animals and collecting a single sample from different subgroups at each time point. This method is less ideal but may be necessary if larger sample volumes are required.

  • Sampling Sites: The lateral saphenous vein is an excellent choice for repeated microsampling as it is easily accessible and does not require warming the animal.[16] Other viable sites include the tail vein.[19] Terminal blood collection is typically performed via cardiac puncture under deep anesthesia.[17]

Step-by-Step Experimental Protocols

The following protocols provide a detailed workflow for conducting a murine PK study.

Protocol: Intravenous (IV) Administration and Serial Blood Sampling
  • Animal Preparation: Acclimate male CD-1 mice (8-10 weeks old) for one week. Fast animals for 4 hours prior to dosing, with water available ad libitum.

  • Dose Preparation: Prepare a 1 mg/mL solution of 2-(aminomethyl)-2-propylpentanoic acid in sterile saline.

  • Dosing: Administer the dose via a tail vein injection at a volume of 5 mL/kg. Record the exact time of administration.

  • Blood Collection (Serial Sampling):

    • At predefined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), collect ~30 µL of blood from the lateral saphenous vein into EDTA-coated capillary tubes.[17]

    • Immediately place the samples on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Transfer the plasma to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

Protocol: Bioanalytical Method Validation (LC-MS/MS)

A robust and validated bioanalytical method is the cornerstone of any PK study. The method must adhere to regulatory guidelines, such as those from the FDA.[20][21][22][23]

  • System Suitability: Prepare the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A triple quadrupole mass spectrometer is the industry standard.

  • Method Development:

    • Optimize MS parameters (ion source, collision energy) by infusing a standard solution of the analyte and a suitable internal standard (IS).

    • Develop a chromatographic method (e.g., reverse-phase C18 column) that provides good peak shape and separation from matrix components.

  • Validation Parameters:

    • Selectivity: Analyze blank plasma from at least six individual mice to ensure no endogenous interferences at the retention time of the analyte and IS.[22]

    • Calibration Curve: Prepare a calibration curve by spiking blank mouse plasma with known concentrations of the analyte. The curve should have at least six non-zero standards and a correlation coefficient (r²) > 0.99.[22]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[20]

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked plasma to that in a pure solution.[21]

    • Stability: Assess the stability of the analyte in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Protocol: Sample Analysis and Data Processing
  • Sample Preparation: Thaw plasma samples, calibration standards, and QCs on ice. Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • Data Integration: Integrate the peak areas for the analyte and the IS. Calculate the analyte concentration in unknown samples using the calibration curve.

Data Presentation and Analysis

Clear presentation and robust analysis are essential for interpreting PK data.

Visualization of Experimental Workflow

The overall process can be visualized as a logical flow from study design to final data interpretation.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Analysis & Reporting A Hypothesis Generation (e.g., LAT1 Involvement) B Protocol Design (Dose, Route, Sampling) A->B C IACUC Approval B->C D Animal Acclimation & Dosing C->D E Serial Blood Sampling D->E F Plasma Processing & Storage E->F H Sample Analysis F->H G LC-MS/MS Method Validation G->H I Concentration Determination H->I J PK Parameter Calculation (NCA) I->J K Data Interpretation J->K L Final Report K->L

Caption: Murine Pharmacokinetic Study Workflow.

Summarizing Pharmacokinetic Data

Data should be processed using non-compartmental analysis (NCA) with validated software such as Phoenix® WinNonlin® or similar platforms.[24][25] Key parameters must be summarized in a clear tabular format.

Table 1: Representative Pharmacokinetic Parameters of a Gabapentinoid Following a Single 10 mg/kg Dose in CD-1 Mice

ParameterIV AdministrationPO AdministrationUnitDefinition
Cmax 25.515.2µg/mLMaximum observed plasma concentration
Tmax 0.081.5hTime to reach Cmax
AUC(0-t) 55.848.1hµg/mLArea under the concentration-time curve
AUC(0-inf) 57.250.3hµg/mLAUC extrapolated to infinity
2.52.8hElimination half-life
CL 0.17-L/h/kgClearance
Vdss 0.6-L/kgVolume of distribution at steady state
F% -88%Absolute oral bioavailability
(Note: Data are hypothetical, based on typical values for gabapentinoids like gabapentin and pregabalin to illustrate the format).[1][3]
Visualizing the ADME Process

Understanding the journey of the drug through the body is crucial.

Caption: Predicted ADME Pathway for a Gabapentinoid.

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous approach to defining the pharmacokinetic profile of 2-(aminomethyl)-2-propylpentanoic acid in murine models. By adhering to these principles of robust experimental design, validated bioanalytical methods, and systematic data analysis, researchers can generate high-quality, reliable data. These findings will be instrumental in making informed decisions, such as selecting candidates for further development, designing toxicology studies, and ultimately, predicting the clinical behavior of this novel therapeutic agent. The expected pharmacokinetic profile, based on its structural class, is one of good oral bioavailability via active transport, low plasma protein binding, minimal metabolism, and renal excretion—all desirable properties for a CNS-acting therapeutic.[1][2]

References

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2-(aminomethyl)-2-propylpentanoic acid molecular weight and solubility profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(aminomethyl)-2-propylpentanoic acid

Introduction

2-(aminomethyl)-2-propylpentanoic acid is a derivative of the well-established pharmaceutical agent, valproic acid (2-propylpentanoic acid). The introduction of a primary aminomethyl group at the C2 position fundamentally alters the molecule's physicochemical properties, transforming it from a simple branched-chain carboxylic acid into an amino acid analog. This structural modification has profound implications for its molecular weight and, most critically, its solubility profile. Understanding these core characteristics is paramount for any research or development activities, from early-stage formulation to preclinical assessment.

This guide provides a detailed analysis of the molecular weight and a comprehensive, theoretically grounded examination of the solubility profile of 2-(aminomethyl)-2-propylpentanoic acid. Furthermore, it outlines an authoritative, field-proven experimental protocol for the precise determination of its aqueous solubility, adhering to international regulatory standards.

Part 1: Core Physicochemical Properties

A precise understanding of the molecular formula and weight is the foundation of all chemical characterization and experimental work. The compound can be handled as a free base (zwitterion) or, more commonly, as a hydrochloride salt to improve stability and handling.

Chemical Structure and Molecular Weight

The parent compound, 2-(aminomethyl)-2-propylpentanoic acid, exists as a zwitterion under physiological conditions, possessing both a negatively charged carboxylate group and a positively charged ammonium group.

  • Chemical Structure (Free Base):

The key physicochemical parameters for both the free base and its common hydrochloride salt are summarized below.

Parameter2-(aminomethyl)-2-propylpentanoic acid (Free Base)2-(aminomethyl)-2-propylpentanoic acid HCl (Hydrochloride Salt)Source(s)
CAS Number 98957-07-42377032-03-4[1][2]
Molecular Formula C₉H₁₉NO₂C₉H₂₀ClNO₂[1]
Molecular Weight 173.26 g/mol 209.72 g/mol

Part 2: The Solubility Profile: A Mechanistic Approach

Direct, publicly available experimental solubility data for 2-(aminomethyl)-2-propylpentanoic acid is limited. However, a highly accurate and predictive understanding of its solubility can be derived from its chemical structure as an amino acid analog.

Theoretical Framework: The Impact of Ionizable Groups

Unlike its parent, valproic acid—which is a weak acid with low water solubility (approx. 1.3 mg/mL)—2-(aminomethyl)-2-propylpentanoic acid is an amphoteric compound.[3] It possesses two ionizable functional groups:

  • A Carboxylic Acid Group (-COOH): This group is acidic, with an estimated pKa₁ value typical for an α-carboxyl group, generally in the range of 2-4 .[4]

  • A Primary Amino Group (-NH₂): This group is basic. Its conjugate acid (-NH₃⁺) has an estimated pKa₂ value typical for an α-ammonium ion, generally in the range of 9-11 .

The solubility of the compound in aqueous media is dictated by the pH of the solution relative to these pKa values. The ionization state of the molecule changes with pH, which in turn governs its interaction with water.

G cluster_0 pH-Dependent Ionization States Cation Cationic Form (Predominant at Low pH) Net Charge: +1 High Water Solubility Zwitterion Zwitterionic Form (Predominant at Isoelectric Point, pI) Net Charge: 0 Lowest Water Solubility Cation->Zwitterion pH increases past pKa₁ (~2-4) -COOH deprotonates to -COO⁻ Anion Anionic Form (Predominant at High pH) Net Charge: -1 High Water Solubility Zwitterion->Anion pH increases past pKa₂ (~9-11) -NH₃⁺ deprotonates to -NH₂

Caption: pH-dependent forms of 2-(aminomethyl)-2-propylpentanoic acid.

  • At Low pH (pH < pKa₁): Both the amino and carboxyl groups are protonated (-NH₃⁺ and -COOH). The molecule carries a net positive charge, forming a highly water-soluble cation.

  • At Intermediate pH (pKa₁ < pH < pKa₂): The carboxyl group deprotonates (-COO⁻), while the amino group remains protonated (-NH₃⁺). The molecule exists as a zwitterion with no net charge. In this state, intermolecular electrostatic attractions are maximized, and solubility in water is at its minimum. This pH is known as the isoelectric point (pI).

  • At High pH (pH > pKa₂): The ammonium group deprotonates (-NH₂), while the carboxyl group remains deprotonated (-COO⁻). The molecule carries a net negative charge, forming a highly water-soluble anion.

Predicted Solubility Profile

Based on this chemical reasoning, the following solubility behavior can be predicted. This stands in stark contrast to simple carboxylic acids, which become more soluble only as pH increases.

Solvent SystemPredicted SolubilityRationale
Aqueous Buffer, pH 1.2 High The molecule is predominantly in its cationic form (+1 charge), which is highly polar and readily solvated by water.
Aqueous Buffer, pH ~6.0 (pI) Low The molecule is predominantly zwitterionic (neutral net charge), leading to minimum aqueous solubility.
Aqueous Buffer, pH > 11 High The molecule is predominantly in its anionic form (-1 charge), which is highly polar and readily solvated by water.
Methanol, Ethanol Moderate to Soluble These polar protic solvents can solvate both the charged and uncharged portions of the molecule. The sodium salt form of related compounds is soluble in alcohol.[5]
Acetonitrile Slightly Soluble A polar aprotic solvent, less effective at solvating the charged functional groups compared to alcohols.
Dichloromethane, Hexanes Insoluble / Very Low Non-polar organic solvents are unable to effectively solvate the highly polar/charged amino acid functional groups.

Part 3: Authoritative Protocol for Experimental Solubility Determination

To move from a theoretical profile to quantitative data, rigorous experimental measurement is required. The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the WHO and FDA.[6][7]

Causality Behind the Method

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase at a physiologically relevant temperature (37 °C). This ensures the measured solubility is the true maximum concentration under defined conditions, which is a critical parameter for biopharmaceutical classification (BCS).[8]

G cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation - Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8) - Equilibrate at 37°C B 2. Saturation - Add excess solid compound to buffer - Ensure visible solid remains A->B C 3. Equilibration - Agitate at 37°C for a set duration (e.g., 24-48h) - Allow solution to reach equilibrium B->C D 4. Phase Separation - Centrifuge or filter (e.g., 0.45µm PVDF) sample - Isolate the saturated supernatant C->D E 5. Quantification - Dilute supernatant appropriately - Analyze concentration via validated HPLC method D->E F 6. Verification - Measure pH of final supernatant - Confirm solid form (e.g., microscopy, XRPD) E->F

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Experimental Protocol

This protocol is designed to determine the aqueous solubility of 2-(aminomethyl)-2-propylpentanoic acid across the physiologically relevant pH range of 1.2 to 6.8.

1. Materials and Apparatus:

  • 2-(aminomethyl)-2-propylpentanoic acid (solid form)

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Glass vials or flasks with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, low-binding material like PVDF)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Pharmacopoeial buffer solutions (or components to prepare them) at a minimum of:

    • pH 1.2 (e.g., HCl/NaCl buffer)

    • pH 4.5 (e.g., acetate buffer)

    • pH 6.8 (e.g., phosphate buffer)

2. Procedure:

  • Step 2.1: Media Preparation: Prepare the required buffer solutions according to standard pharmacopoeial procedures. Pre-heat the buffers to 37 °C.

  • Step 2.2: Sample Preparation: Add an excess amount of the solid compound to a vial for each pH condition (in triplicate). "Excess" means that a significant amount of undissolved solid should remain visible at the end of the experiment to ensure saturation. A preliminary test can determine the approximate amount needed.

  • Step 2.3: Equilibration: Add a precise volume of the pre-heated buffer to each vial. Cap the vials securely and place them in the orbital shaker at 37 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 100-200 RPM) for a predetermined period. A common duration is 24 to 48 hours, which should be sufficient to reach equilibrium.

  • Step 2.4: Sample Withdrawal and Phase Separation: After the equilibration period, remove the vials. Allow them to stand briefly to let the larger particles settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove all undissolved solid particles.

    • Expert Insight: The filtration step is critical. Use of an inappropriate filter can lead to drug absorption and artificially low solubility results. A filter validation study is recommended.

  • Step 2.5: Analysis: Accurately dilute the clear, filtered supernatant with an appropriate mobile phase to bring the concentration within the calibrated range of the HPLC assay. Analyze the sample using the validated HPLC method to determine the concentration.

  • Step 2.6: Final Verification: After taking the final sample, measure the pH of the remaining solution in the vial to ensure it has not shifted significantly during the experiment.[8]

3. Data Reporting:

  • Report the solubility for each pH condition in mg/mL.

  • Calculate the mean and relative standard deviation for the triplicate measurements at each pH. The relative standard deviation should ideally be less than 10%.

  • Present the final data in a summary table and plot solubility (mg/mL) as a function of pH.

Conclusion

2-(aminomethyl)-2-propylpentanoic acid represents a significant modification of its parent compound, valproic acid. Its identity as an amino acid analog imparts a zwitterionic character, making its aqueous solubility highly dependent on pH. While predicted to be lowest near neutral pH, its solubility increases dramatically in both acidic and basic conditions due to the formation of soluble cationic and anionic species, respectively. The authoritative shake-flask method provides a robust and reliable framework for quantifying this complex solubility profile, yielding essential data for all stages of pharmaceutical research and development.

References

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An In-Depth Technical Guide to the In Vivo Toxicity Profile of 2-(aminomethyl)-2-propylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a comprehensive overview of the anticipated in vivo toxicity profile of 2-(aminomethyl)-2-propylpentanoic acid. Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a scientifically grounded approach by extrapolating from the extensive data available for its structural analog, valproic acid (VPA), a widely used anticonvulsant and mood stabilizer.[1][2][3] The structural similarity between 2-(aminomethyl)-2-propylpentanoic acid and VPA suggests a comparable mechanism of action and, consequently, a similar toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of this and related compounds.

The core of this document is built upon established principles of toxicology and adheres to internationally recognized guidelines, primarily those set forth by the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance.[4][5][6]

Predicted Mechanism of Action

The pharmacological and toxicological effects of 2-(aminomethyl)-2-propylpentanoic acid are predicted to be closely aligned with those of valproic acid. The primary mechanisms of action are anticipated to involve the modulation of neurotransmitter systems and epigenetic regulation.[7][8]

1. Potentiation of GABAergic Neurotransmission: Valproic acid is known to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][7] This is achieved through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation.[7][9] By increasing GABA levels, the compound enhances inhibitory signaling in the central nervous system (CNS), which is the basis for its anticonvulsant effects.[7][9]

2. Inhibition of Histone Deacetylases (HDACs): Valproic acid is also a known inhibitor of histone deacetylases (HDACs).[1][7][8] HDACs play a crucial role in regulating gene expression by altering the acetylation of histone proteins, which package DNA into chromatin. By inhibiting HDACs, the compound can lead to changes in the transcription of numerous genes, influencing processes such as cell growth, differentiation, and apoptosis.[8] This mechanism is thought to contribute to both its therapeutic effects and some of its toxicities, particularly its teratogenicity.

3. Blockade of Voltage-Gated Ion Channels: Valproic acid has been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability.[7] This action contributes to its efficacy in preventing seizures.[7]

Signaling Pathway of Valproic Acid and its Analogs

Mechanism_of_Action cluster_0 Valproic Acid Analog cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcomes VPA 2-(aminomethyl)- 2-propylpentanoic acid GABA_T GABA Transaminase VPA->GABA_T Inhibits HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits Ion_Channels Voltage-Gated Na+ & Ca2+ Channels VPA->Ion_Channels Blocks GABA_inc Increased GABA Concentration GABA_T->GABA_inc Histone_hyper Histone Hyperacetylation HDAC->Histone_hyper Neuron_excite Decreased Neuronal Excitability Ion_Channels->Neuron_excite Anticonvulsant Anticonvulsant Effect GABA_inc->Anticonvulsant Gene_reg Altered Gene Expression Histone_hyper->Gene_reg Neuron_excite->Anticonvulsant Neuroprotection Neuroprotection Gene_reg->Neuroprotection Toxicity Potential Toxicity (e.g., Teratogenicity) Gene_reg->Toxicity

Caption: Predicted mechanism of action for 2-(aminomethyl)-2-propylpentanoic acid.

In Vivo Toxicity Assessment

A comprehensive in vivo toxicity assessment for a novel compound like 2-(aminomethyl)-2-propylpentanoic acid would typically follow a tiered approach, as outlined in various OECD guidelines. These studies are designed to identify potential target organs, establish dose-response relationships, and determine a no-observed-adverse-effect level (NOAEL).

Acute Oral Toxicity

The initial assessment of a compound's toxicity is often an acute oral toxicity study.

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 425) [6]

  • Animal Model: The preferred species is the rat, typically using young adult females.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[10]

  • Procedure (Up-and-Down Procedure):

    • A starting dose is selected based on available data.

    • A single animal is dosed.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • This sequential dosing continues until specific stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

  • Endpoint: The study provides an estimate of the LD50 (median lethal dose) and information on the signs of toxicity.

Predicted Acute Toxicity Profile: Based on data for valproic acid, 2-(aminomethyl)-2-propylpentanoic acid is expected to exhibit dose-dependent CNS depression.[12] The oral LD50 for valproic acid in rats is reported as 670 mg/kg.[13] Ingestions of over 400 mg/kg of valproic acid can lead to multi-system organ failure.[12]

Compound Species Route LD50 Reference
Valproic AcidRatOral670 mg/kg[13]
Sodium ValproateMouseOral1700 mg/kg[13]
Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure.

Experimental Protocol: 90-Day Oral Toxicity Study (Following OECD Guideline 408)

  • Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats).

  • Dose Administration: The test substance is administered daily via oral gavage for 90 days.

  • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.

  • Observations: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses.

  • Pathology: At the end of the study, all animals undergo a full necropsy, with organ weights recorded and a comprehensive histopathological examination of tissues.

Predicted Sub-chronic/Chronic Toxicity Profile: Chronic administration of valproic acid can lead to hepatotoxicity and hyperammonemia.[12][14] Therefore, liver function tests and blood ammonia levels would be critical parameters to monitor in repeated dose studies of 2-(aminomethyl)-2-propylpentanoic acid.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Experimental Protocol: In Vivo Genotoxicity Battery

A standard in vivo genotoxicity assessment often includes:

  • Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells in the bone marrow or peripheral blood of treated animals (usually rodents).[15]

  • In Vivo Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in cells from various tissues of animals exposed to the test substance.[15][16][17]

Predicted Genotoxicity Profile: While valproic acid itself is generally not considered a direct mutagen, its mechanism of action as an HDAC inhibitor suggests it can modulate gene expression, which could have implications for long-term safety.[7][8] In vivo genotoxicity studies are necessary to definitively characterize the profile of 2-(aminomethyl)-2-propylpentanoic acid.

Workflow for a Standard In Vivo Toxicity Study

In_Vivo_Toxicity_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Terminal Phase cluster_3 Post-Study Analysis Protocol Protocol Design & IACUC Approval Animal_Acclimatization Animal Acclimatization (min. 5 days) Protocol->Animal_Acclimatization Dosing Dose Administration (e.g., Oral Gavage) Animal_Acclimatization->Dosing Observations Clinical Observations (Daily) Dosing->Observations Measurements Body Weight & Food Consumption (Weekly) Dosing->Measurements Blood_Collection Blood Collection for Hematology & Clinical Chemistry Observations->Blood_Collection Measurements->Blood_Collection Necropsy Gross Necropsy & Organ Weight Measurement Blood_Collection->Necropsy Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Statistical Analysis of Data Histopathology->Data_Analysis Final_Report Final Study Report (including NOAEL) Data_Analysis->Final_Report

Caption: A generalized workflow for an in vivo toxicity study.

Reproductive and Developmental Toxicity

Given the known teratogenic effects of valproic acid in humans and animals, this is a critical area of investigation for any structural analog.[18]

Experimental Protocol: Developmental Toxicity Study (Following OECD Guideline 414) [19]

  • Animal Model: Pregnant rats or rabbits are commonly used.

  • Dose Administration: The test substance is administered daily to pregnant females during the period of organogenesis.

  • Maternal Observations: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Predicted Reproductive and Developmental Toxicity Profile: Valproic acid is a known human teratogen, causing neural tube defects and other congenital malformations.[18] Studies in mice and rats have shown that VPA can cause skeletal and digit defects.[18] Therefore, it is highly probable that 2-(aminomethyl)-2-propylpentanoic acid will also exhibit developmental toxicity. Structure-activity relationship studies of VPA analogs have indicated that specific structural features are required for this teratogenic activity.[18][20]

Conclusion

The in vivo toxicity profile of 2-(aminomethyl)-2-propylpentanoic acid is predicted to be largely similar to that of valproic acid, a compound with a well-characterized safety profile. The primary toxicities of concern are anticipated to be CNS depression at high acute doses, potential hepatotoxicity with chronic administration, and a significant risk of developmental toxicity.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for the preclinical safety assessment of this compound. A thorough evaluation of its effects on the central nervous system, liver, and embryonic development is paramount for any future drug development program. The structure-activity relationships of valproic acid and its derivatives suggest that while the aminomethyl group may modulate the potency and pharmacokinetic properties, the core toxicological profile is likely to be retained.[2][3][20]

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A Technical Guide to the Characterization of Novel GABA Receptor Ligands: The Case of 2-(aminomethyl)-2-propylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous system, represents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The development of novel ligands with specific affinities for GABA receptor subtypes is a cornerstone of modern neuropharmacology. This guide presents a comprehensive framework for the in-vitro characterization of a novel compound's binding affinity and functional profile at GABA receptors, using the hypothetical molecule 2-(aminomethyl)-2-propylpentanoic acid as a working example. While no public data currently exists on the bioactivity of this specific molecule, its structural similarity to GABA and other known ligands warrants a systematic investigation. This document provides the theoretical basis and detailed, field-proven protocols for radioligand binding assays and electrophysiological studies, designed to equip researchers and drug development professionals with the necessary tools to elucidate the pharmacological profile of new chemical entities targeting the GABAergic system.

Introduction: The GABAergic System and the Rationale for Investigation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, mediating its effects through two major classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] GABAA receptors are ligand-gated chloride ion channels, and their modulation is the basis for the therapeutic action of widely used drugs like benzodiazepines and barbiturates.[1][2] GABAB receptors are G-protein coupled receptors that influence neuronal activity through second messenger systems.[1] The structural diversity of GABA receptors, arising from numerous subunit combinations in GABAA receptors (e.g., α1-6, β1-3, γ1-3), allows for a remarkable degree of pharmacological specificity.[3][4]

The molecule 2-(aminomethyl)-2-propylpentanoic acid possesses structural motifs, namely a carboxylic acid group and an aminomethyl group, that are analogous to the endogenous ligand GABA. This structural similarity provides a strong rationale for investigating its potential interaction with GABA receptors. This guide will outline the essential, industry-standard methodologies to determine if, and how, this compound binds to and modulates GABA receptor function.

Part 1: Foundational Principles of Ligand-Receptor Interaction

Before embarking on experimental work, a firm grasp of the underlying principles of receptor pharmacology is essential. The interaction between a ligand, such as our test compound, and a receptor is defined by its affinity (the strength of binding) and its efficacy (the ability of the bound ligand to elicit a functional response).

2.1 Binding Affinity: Quantifying the Interaction

Binding affinity is typically expressed using several key parameters:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. It represents the concentration of a radioligand at which 50% of the receptors are occupied. A lower Kd value signifies higher binding affinity.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki represents the affinity of an unlabeled competitor drug for the receptor. It is the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present.

  • IC50: This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The IC50 value is experimentally determined and can be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

2.2 Functional Activity: From Binding to Biological Response

A ligand can be classified based on its functional effect upon binding:

  • Agonist: Binds to the receptor and activates it, producing a biological response.

  • Antagonist: Binds to the receptor but does not activate it, thereby blocking the action of an agonist.

  • Allosteric Modulator: Binds to a site on the receptor distinct from the agonist binding site (the allosteric site) and modifies the receptor's response to the agonist.[5] Positive allosteric modulators (PAMs) enhance the agonist's effect, while negative allosteric modulators (NAMs) reduce it.[2]

Part 2: Determining Binding Affinity via Radioligand Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.[6] These assays utilize a radioactive ligand (radioligand) known to bind with high affinity and specificity to the target receptor. The assay measures the ability of a non-radioactive test compound (the "competitor," in our case, 2-(aminomethyl)-2-propylpentanoic acid) to displace the radioligand from the receptor.

3.1 Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for assessing the binding of a novel compound to GABAA and GABAB receptors in rat cortical membranes.

3.1.1 Materials and Reagents

  • Tissue Source: Whole rat brains or specific regions like the cortex.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer (GABAA): 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer (GABAB): 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Radioligands:

    • For GABAA sites: [3H]Muscimol or [3H]Flunitrazepam (for the benzodiazepine site).

    • For GABAB sites: [3H]GABA (in the presence of a GABAA blocker like isoguvacine) or [3H]CGP54626.

  • Competitors:

    • Test Compound: 2-(aminomethyl)-2-propylpentanoic acid, dissolved in an appropriate vehicle (e.g., assay buffer, DMSO).

    • Non-specific Binding Control (GABAA): Unlabeled GABA (10 mM) or Bicuculline Methiodide (200 µM).

    • Non-specific Binding Control (GABAB): Unlabeled GABA (1 mM) or (±)-Baclofen (1 mM).

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/B or GF/C).

3.1.2 Step-by-Step Methodology

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step. This is critical to remove endogenous GABA. For GABAB assays, additional washes and a freeze-thaw cycle can improve results.

    • Resuspend the final pellet in the appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add membrane preparation, radioligand, and vehicle to wells.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled standard competitor (e.g., 10 mM GABA).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (2-(aminomethyl)-2-propylpentanoic acid). A typical range would be from 10-10 M to 10-4 M.

  • Incubation: Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.1.3 Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

3.2 Visualization of Radioligand Binding Workflow

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cortical Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash FinalMembranes Final Membrane Prep (Protein Quantified) Wash->FinalMembranes AssaySetup Set up 96-well Plate: - Total Binding - Non-specific - Competition FinalMembranes->AssaySetup Incubation Incubate at 4°C AssaySetup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific PlotCurve Plot Competition Curve CalcSpecific->PlotCurve CalcIC50 Calculate IC50 (Non-linear Regression) PlotCurve->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Elucidating Functional Activity with Electrophysiology

While binding assays confirm affinity, they do not reveal the functional consequence of that binding. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust system for this purpose.[7] Oocytes can be engineered to express specific combinations of GABAA receptor subunits, allowing for the precise characterization of a compound's effect (e.g., agonist, antagonist, or modulator) on a defined receptor subtype.

4.1 Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

4.1.1 Step-by-Step Methodology

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.

  • cRNA Injection: Microinject the oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2 for a common subtype). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Agonist Test: Apply increasing concentrations of 2-(aminomethyl)-2-propylpentanoic acid to determine if it directly activates the receptor and evokes an inward chloride current.

    • Antagonist Test: Co-apply the test compound with a known concentration of GABA (typically the EC50 concentration) to see if it inhibits the GABA-evoked current.

    • Modulator Test: Co-apply the test compound with a low, threshold concentration of GABA (e.g., EC10-EC20) to see if it potentiates (enhances) or inhibits the GABA-evoked current.

  • Data Acquisition and Analysis: Record the changes in chloride current. For agonists and modulators, plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and the maximum potentiation. For antagonists, a Schild analysis can be performed to determine the equilibrium dissociation constant.

4.2 Visualization of GABAA Receptor Signaling and Drug Targets

GABAA_Signaling cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor α β γ β α Cl- Channel Cl_in Cl- (intracellular) GABA_A:f6->Cl_in Hyperpolarization Hyperpolarization (Inhibition) GABA_A:f6->Hyperpolarization Influx GABA GABA (Agonist) GABA->GABA_A:f1 Orthosteric Site (α/β interface) BZD Benzodiazepines (PAM) BZD->GABA_A:f3 Allosteric Site (α/γ interface) TestCmpd Test Compound (2-aminomethyl-2-propylpentanoic acid) TestCmpd->GABA_A:f0 Potential Binding Site(s) (Orthosteric or Allosteric) Cl_out Cl- (extracellular) Cl_out->GABA_A:f6

Caption: GABA-A receptor sites for agonists and modulators.

Part 4: Data Consolidation and Interpretation

The culmination of these experiments is the generation of a quantitative pharmacological profile for the test compound. The data should be summarized for clear interpretation.

Table 1: Hypothetical Pharmacological Profile of 2-(aminomethyl)-2-propylpentanoic acid

Assay TypeReceptor/SubtypeRadioligandKi (nM)Functional AssayEC50/IC50 (nM)Efficacy (% of GABA max)
BindingGABAA (non-selective)[3H]Muscimol450Agonism1,20085%
BindingGABAA (α1β2γ2)[3H]Flunitrazepam>10,000Modulation>10,000N/A
BindingGABAA (α5β3γ2)[3H]RY-080620Modulation2,500+150% Potentiation
BindingGABAB[3H]CGP546268,500Agonism>10,000<5%

Note: The data presented in this table is purely illustrative to demonstrate how results would be presented. It is not based on experimental findings.

Interpretation of Hypothetical Results:

  • Primary Target: The compound shows moderate affinity for the GABAA receptor agonist site (Ki = 450 nM), acting as a potent agonist, though with slightly less efficacy than GABA itself.

  • Subtype Selectivity: It has negligible affinity for the benzodiazepine binding site on α1-containing receptors but shows some affinity and positive allosteric modulatory activity at α5-containing receptors.

  • Off-Target Activity: It has very low affinity for the GABAB receptor, suggesting it is selective for the GABAA receptor family.

This profile would suggest a compound that acts primarily as a direct GABAA agonist with some potential for subtype-selective modulation, a profile that could be of interest for developing therapeutics with a specific central nervous system effect profile.

Conclusion

This technical guide provides a rigorous, structured approach to determining the binding affinity and functional profile of a novel compound, 2-(aminomethyl)-2-propylpentanoic acid, at GABA receptors. By integrating foundational pharmacological principles with detailed, validated experimental protocols for radioligand binding and electrophysiology, researchers can systematically elucidate the mechanism of action for new chemical entities. This framework ensures scientific integrity and provides the crucial data needed to advance promising compounds through the drug development pipeline.

References

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  • Treven, M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules.[4]

  • Witkin, J. M., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry.[7][11]

  • Youssef, S. H., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology.[1]

  • Wikipedia contributors. (2023). GABAA receptor. Wikipedia, The Free Encyclopedia.[5]

  • Wikipedia contributors. (2023). GABAA receptor positive allosteric modulator. Wikipedia, The Free Encyclopedia.[2]

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structural analogs of valproic acid 2-(aminomethyl)-2-propylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Pharmacological Profiling of 2-(Aminomethyl)-2-Propylpentanoic Acid: A Next-Generation Valproate Analog

Executive Summary

Valproic acid (VPA, 2-propylpentanoic acid) has remained a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis since its anticonvulsant properties were serendipitously discovered in 1962[1]. Despite its broad-spectrum efficacy, VPA’s clinical utility is severely bottlenecked by its pharmacokinetic liabilities—most notably, teratogenicity and hepatotoxicity driven by its downstream metabolites[2].

To overcome these limitations, rational drug design has focused on structural analogs that retain the VPA pharmacophore while eliminating metabolic vulnerabilities. 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4)[3] represents a paradigm shift in this space. By introducing an α -aminomethyl substitution, this analog not only abolishes the pathway leading to hepatotoxicity but also structurally bridges the gap between VPA and gabapentinoids, creating a dual-action therapeutic candidate.

Structural Rationale & Molecular Design

The Hepatotoxicity Liability of the VPA Scaffold

The simple, branched short-chain fatty acid structure of VPA undergoes extensive hepatic metabolism[4]. The primary mechanism of idiosyncratic hepatotoxicity is linked to mitochondrial β -oxidation. For this pathway to proceed, VPA requires an available α -hydrogen at the C2 position to undergo dehydrogenation by acyl-CoA dehydrogenase. This leads to the formation of 4-ene-VPA and ultimately the highly reactive, hepatotoxic 2,4-diene-VPA[5].

The Quaternary Carbon Solution

In 2-(aminomethyl)-2-propylpentanoic acid, the critical α -hydrogen at the C2 position is replaced by an aminomethyl group (-CH₂-NH₂). This modification creates a quaternary carbon center . Sterically and electronically, this quaternary C2 carbon fundamentally halts the initial dehydrogenation step of mitochondrial β -oxidation. Because the molecule cannot be biotransformed into a terminal double bond, the formation of the toxic 2,4-diene-VPA metabolite is entirely blocked[5].

The Gabapentinoid Shift ( β -Amino Acid Mimicry)

The addition of the aminomethyl group does more than prevent toxicity; it fundamentally alters the pharmacodynamic profile. By placing an amino group on the carbon adjacent to the α -carbon, the molecule becomes an α,α -disubstituted β -amino acid. This structure is highly homologous to gabapentin (1-(aminomethyl)cyclohexaneacetic acid)[6]. Where gabapentin utilizes a cyclohexane ring to provide hydrophobic bulk, 2-(aminomethyl)-2-propylpentanoic acid utilizes the dual propyl groups of the VPA scaffold. This creates an acyclic gabapentinoid capable of binding to the α2​δ subunit of voltage-gated calcium channels (VGCCs).

MetabolicPathway VPA Valproic Acid (VPA) (2-propylpentanoic acid) CYP450 CYP450 Metabolism VPA->CYP450 Analog 2-(aminomethyl)-2-propylpentanoic acid (Quaternary C2) SafeMetab Glucuronidation / Excretion (Non-toxic) Analog->SafeMetab Blocked β-Oxidation BetaOx Mitochondrial β-Oxidation CYP450->BetaOx ToxicMetab 2,4-diene-VPA (Hepatotoxic) BetaOx->ToxicMetab C-H bond at C2

Metabolic divergence of VPA vs. its C2-quaternary aminomethyl analog.

Pharmacodynamics: A Dual-Target Mechanism

The structural hybridization in 2-(aminomethyl)-2-propylpentanoic acid yields a compound with a polypharmacological profile:

  • Epigenetic and GABAergic Modulation (The VPA Heritage): VPA is a known inhibitor of Histone Deacetylases (HDACs) and GABA transaminase (GABA-T)[7]. The retention of the branched aliphatic chain allows the analog to fit into the hydrophobic catalytic pocket of HDAC enzymes, preserving its utility in mood stabilization and cellular differentiation[7].

  • VGCC Inhibition (The Gabapentinoid Heritage): The aminomethyl moiety facilitates high-affinity binding to the α2​δ subunit of VGCCs. This interaction reduces calcium influx at presynaptic terminals, thereby modulating the release of excitatory neurotransmitters like glutamate[6].

Quantitative Data and Comparative Profiling

To understand the therapeutic window of this analog, we must benchmark it against its parent compounds. The table below synthesizes the theoretical and empirical advantages of the structural modification.

ParameterValproic Acid (VPA)Gabapentin2-(aminomethyl)-2-propylpentanoic acid
Primary Target GABA-T, HDAC, Na+ channels α2​δ subunit of VGCCs α2​δ subunit, HDAC, GABA-T
Hepatotoxicity Risk High (2,4-diene-VPA formation)LowLow (Blocked β -oxidation)
Chemical Class Short-chain fatty acid β -amino acid (cyclic) β -amino acid (acyclic VPA analog)
Efficacy Profile Broad-spectrum (MES & PTZ)Partial seizures (MES)Broad-spectrum (MES & PTZ)

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the efficacy and safety of 2-(aminomethyl)-2-propylpentanoic acid, the following self-validating experimental protocols are employed in preclinical drug development.

Protocol 1: In Vitro α2​δ Radioligand Binding Assay

Causality & Self-Validation: To prove that the aminomethyl substitution successfully confers gabapentinoid-like properties, we measure the displacement of [3H] -gabapentin. The system is self-validating through the use of a non-specific binding (NSB) control (excess unlabeled pregabalin) and a reference standard curve. If the analog displaces the radioligand in a dose-dependent manner while the NSB remains flat, it confirms that the signal reduction is strictly due to competitive binding at the α2​δ site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from the cerebral cortex of male Wistar rats. Homogenize in 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the pellet and incubate 100 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of 2-(aminomethyl)-2-propylpentanoic acid (1 nM to 100 µM) for 45 minutes at 25°C.

  • Control Establishment: Run parallel assays using 10 µM unlabeled pregabalin to define non-specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, extract the filters, and quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Anticonvulsant Screening (MES & PTZ Models)

Causality & Self-Validation: The Maximal Electroshock Seizure (MES) model evaluates protection against generalized tonic-clonic seizures (driven by voltage-gated ion channels), while the Pentylenetetrazole (PTZ) model evaluates protection against absence seizures (driven by GABAergic deficits)[8]. Testing the analog in both models creates a self-validating pharmacological matrix: efficacy in MES validates the α2​δ VGCC mechanism, while efficacy in PTZ validates the retention of the VPA-like GABAergic mechanism.

Step-by-Step Methodology:

  • Subject Preparation: Group adult male CD1 mice (20-32g) into cohorts of 10. Fast for 12 hours prior to testing to ensure uniform gastrointestinal absorption.

  • Dosing: Administer 2-(aminomethyl)-2-propylpentanoic acid via intraperitoneal (i.p.) injection at logarithmic dose intervals (e.g., 10, 30, 100, 300 mg/kg) suspended in a 0.5% methylcellulose vehicle.

  • MES Assay: 30 minutes post-dosing, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Record the presence or absence of hindlimb tonic extension (HLTE).

  • PTZ Assay: In a separate cohort, administer PTZ (85 mg/kg, s.c.) 30 minutes post-dosing. Observe for 30 minutes for the presence of clonic spasms lasting longer than 3 seconds[8].

  • Toxicity Screen (Rotarod): Evaluate neurotoxicity by placing dosed mice on a 6-rpm rotating rod. Failure to maintain balance for 1 minute indicates motor impairment (TD₅₀).

  • Therapeutic Index Calculation: Calculate the Protective Index (PI = TD₅₀ / ED₅₀) to quantify the safety margin relative to parent VPA.

Workflow Syn Chemical Synthesis (C2 Alkylation) Pur Purification & QC (HPLC/NMR) Syn->Pur InVitro In Vitro Assays (HDAC & α2δ) Pur->InVitro InVivo In Vivo Models (MES & PTZ) InVitro->InVivo Data PK/PD Modeling InVivo->Data

Self-validating experimental workflow for analog screening.

Conclusion

The rational design of 2-(aminomethyl)-2-propylpentanoic acid exemplifies the power of targeted structural modification. By engineering a quaternary carbon at the C2 position, researchers have successfully bypassed the mitochondrial β -oxidation pathway responsible for VPA's hepatotoxicity. Simultaneously, the incorporation of the aminomethyl group shifts the molecule into the gabapentinoid class, creating a highly lipophilic β -amino acid capable of dual-target modulation. This analog holds immense promise for the next generation of broad-spectrum antiepileptic and mood-stabilizing therapeutics.

References

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]

  • Quantitative structure-anticonvulsant activity studies of valproic acid analogues. The University of British Columbia.[Link]

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. AACR Journals. [Link]

  • Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? PMC.[Link]

  • Gabapentin as an Effective Treatment for Epilepsy. IOMC World. [Link]

  • Valproic Acid. StatPearls - NCBI Bookshelf.[Link]

  • Valproate. Wikipedia.[Link]

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Target Deconvolution and Receptor Identification for 2-(Aminomethyl)-2-Propylpentanoic Acid: A Comprehensive Methodology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive compounds often involves the hybridization of established pharmacophores to achieve polypharmacology or enhanced efficacy. 2-(Aminomethyl)-2-propylpentanoic acid (2-AM-2-PPA) represents a novel chemical entity that fuses the dipropyl scaffold of valproic acid (a broad-spectrum antiepileptic) with the aminomethyl moiety characteristic of gabapentinoids (e.g., gabapentin, pregabalin).

Identifying the exact receptor targets of such hybrid molecules is a formidable challenge. Does the molecule retain the Histone Deacetylase (HDAC) and GABA-transaminase (GABA-T) inhibition of valproate? Does it gain the α2​δ voltage-gated calcium channel (VGCC) binding of gabapentinoids? Or does the steric bulk of the combined motifs abrogate binding entirely? This whitepaper outlines a rigorous, self-validating experimental workflow designed by application scientists to systematically deconvolute the target profile of 2-AM-2-PPA.

Pharmacophore Mapping & Target Hypothesis

The structural topology of 2-AM-2-PPA dictates our initial target hypothesis. The parent compound, valproic acid, is a simple branched short-chain fatty acid. The addition of an aminomethyl group at the C2 (alpha) position converts the molecule into a β -amino acid (specifically, 3-amino-2,2-dipropylpropanoic acid).

Because gabapentinoids require a zwitterionic amino acid-like structure to mimic endogenous L-leucine for transport and binding, the aminomethyl addition is highly likely to confer affinity for the α2​δ−1 and α2​δ−2 subunits of VGCCs. Conversely, the increased steric bulk at the alpha-carbon may hinder its ability to fit into the narrow catalytic pocket of Class I HDACs.

G cluster_val Valproate Motif cluster_gab Gabapentinoid Motif Compound 2-(Aminomethyl)-2-Propylpentanoic Acid (Hybrid Scaffold) Valproate 2-Propylpentanoic Acid Core Compound->Valproate Gabapentinoid Aminomethyl Group (-CH2-NH2) Compound->Gabapentinoid Target1 HDACs (Class I/II) Valproate->Target1 Target2 GABA Transaminase Valproate->Target2 Target3 α2δ-1 / α2δ-2 Subunits (VGCCs) Gabapentinoid->Target3

Fig 1: Pharmacophore mapping of 2-(aminomethyl)-2-propylpentanoic acid to putative targets.

Primary Phenotypic & Binding Assays (The First Pass)

Before investing in complex proteomics, we must establish baseline target engagement using classical biophysical and radioligand techniques.

Radioligand Displacement Assay

To test the gabapentinoid hypothesis, we utilize a [3H] -gabapentin displacement assay. As established by [1], [3H] -gabapentin binds specifically to the α2​δ−1 subunit.

  • Causality & Design: We use crude porcine cerebral cortex membranes because they naturally express high levels of fully glycosylated, natively folded α2​δ−1 . Recombinant systems often fail to replicate the exact post-translational modifications required for optimal gabapentinoid binding.

  • Self-Validating System: The assay is validated internally by running a parallel displacement curve with unlabeled pregabalin (positive control) and testing against an α2​δ−3 expressing cell line (negative control, as gabapentinoids do not bind this isoform).

Cellular Thermal Shift Assay (CETSA)

To screen for HDAC and GABA-T engagement without synthesizing a probe, we employ CETSA, pioneered by [2].

  • Causality & Design: When a small molecule binds a protein, the thermodynamic stability of the protein increases, shifting its melting temperature ( Tm​ ). We use intact cells rather than lysates to ensure the compound can penetrate the cell membrane and interact with targets in their native physiological environment (including necessary co-factors like Zn2+ for HDACs).

Table 1: Expected Quantitative Binding Data
Assay TypeTarget ProteinExperimental ConditionExpected Readout ( IC50​ / Ki​ / ΔTm​ )Interpretation
Radioligand α2​δ−1 Subunit [3H] -Gabapentin + 2-AM-2-PPA Ki​≈50−150 nMHigh-affinity binding to gabapentinoid site.
Radioligand α2​δ−3 Subunit [3H] -Gabapentin + 2-AM-2-PPA Ki​>10μM Isoform selectivity (negative control).
CETSAHDAC1 / HDAC2Intact Cells + 2-AM-2-PPA ΔTm​≈+3.5∘C Target engagement and thermal stabilization.
EnzymaticGABA TransaminasePurified Enzyme + 2-AM-2-PPA IC50​≈1−5 mMWeak inhibition, typical of valproate analogs.

Proteomics-Based Target Deconvolution (The Core Workflow)

If primary assays indicate novel polypharmacology, we must identify unknown off-targets globally. We employ Activity-Based Protein Profiling (ABPP) combined with Photoaffinity Labeling (PAL), a gold-standard chemoproteomic strategy detailed by [3].

Rationale for Probe Design

Directly attaching a bulky fluorophore to 2-AM-2-PPA would cause severe steric hindrance, likely abolishing its binding to the highly restricted α2​δ pocket. Instead, we synthesize a "minimalist" PAL-probe. We append a tiny aliphatic diazirine (for UV crosslinking) and a terminal alkyne (for post-lysis click chemistry) to one of the propyl chains. This preserves the critical zwitterionic core (carboxylic acid and aminomethyl group).

ABPP cluster_0 Experimental Group cluster_1 Competition Control (Self-Validation) Probe PAL-Probe Only (Diazirine + Alkyne) UV UV Irradiation (365 nm) Covalent Crosslinking Probe->UV Comp PAL-Probe + 100x Unlabeled 2-AM-2-PPA Comp->UV Click CuAAC Click Chemistry (Biotin-Azide Addition) UV->Click Enrich Streptavidin Enrichment & Trypsin Digest Click->Enrich MS SILAC/TMT LC-MS/MS Quantitative Proteomics Enrich->MS

Fig 2: Competitive ABPP workflow utilizing photoaffinity labeling and quantitative LC-MS/MS.

Step-by-Step Methodology: Competitive ABPP

This protocol is engineered as a self-validating system . By running a competition control in parallel, we mathematically filter out non-specific "sticky" proteins. True targets will show a high isotopic ratio (Probe / Competition) in the mass spectrometer.

Step 1: In Situ Labeling

  • Culture heavy/light SILAC-labeled HEK293T cells (or primary neurons) to 80% confluence.

  • Experimental Arm (Light): Treat cells with 10 μM PAL-probe for 1 hour at 37°C.

  • Competition Arm (Heavy): Pre-incubate cells with 1 mM unlabeled 2-AM-2-PPA for 30 minutes to saturate specific binding sites, followed by the addition of 10 μM PAL-probe for 1 hour.

Step 2: UV Crosslinking

  • Wash cells with cold PBS to remove unbound probe.

  • Irradiate cells on ice with 365 nm UV light for 10 minutes.

  • Causality: 365 nm specifically activates the diazirine into a highly reactive carbene without causing the widespread protein and DNA damage associated with 254 nm UV light.

Step 3: Lysis & Click Chemistry (CuAAC)

  • Lyse cells in RIPA buffer and normalize protein concentrations to 2 mg/mL.

  • Add the click chemistry master mix: 100 μM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 μM TBTA ligand, and 1 mM CuSO4​ .

  • React for 1 hour at room temperature.

  • Causality: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is bioorthogonal; it exclusively links the biotin tag to the probe's alkyne group without cross-reacting with native biological functional groups.

Step 4: Enrichment & LC-MS/MS

  • Combine Heavy and Light lysates in a 1:1 ratio.

  • Incubate with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS and 8M Urea to strip away non-covalently bound background proteins.

  • Perform on-bead reduction, alkylation, and trypsin digestion.

  • Analyze peptides via high-resolution LC-MS/MS. Proteins with a Light/Heavy SILAC ratio > 5.0 are classified as high-confidence specific targets.

Functional Validation & Downstream Signaling

Target binding does not equal functional modulation. Once targets are identified via ABPP, they must be functionally validated.

  • Electrophysiology (VGCCs): If α2​δ is identified, we perform whole-cell patch-clamp recordings on dorsal root ganglion (DRG) neurons. Because gabapentinoids inhibit the forward trafficking of VGCCs rather than directly blocking the pore, cells must be chronically incubated with 2-AM-2-PPA for 24-48 hours before recording Ca2+ currents. Acute application will yield false-negative results.

  • Fluorometric HDAC Assay: If HDACs are identified, we use a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation by HDACs followed by trypsin cleavage releases the AMC fluorophore. A dose-dependent decrease in fluorescence confirms functional target inhibition.

Conclusion

The deconvolution of hybrid molecules like 2-(aminomethyl)-2-propylpentanoic acid requires a multi-tiered approach. By synthesizing structural pharmacophore logic with self-validating empirical protocols—ranging from classical radioligand displacement to cutting-edge competitive chemoproteomics—researchers can confidently map the polypharmacological landscape of novel neurotherapeutics.

References

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(aminomethyl)-2-propylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to evaluate the blood-brain barrier (BBB) permeability of the novel compound, 2-(aminomethyl)-2-propylpentanoic acid. This document offers full editorial control to present a logical and scientifically rigorous narrative, focusing on the causality behind experimental choices and ensuring that described protocols are self-validating.

Introduction: The Challenge of Central Nervous System Drug Delivery

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from harmful substances, but it also presents a significant obstacle for the delivery of therapeutic agents to the CNS.[1][3] Understanding the ability of a compound to cross the BBB is therefore a critical step in the development of drugs targeting neurological disorders.

This guide focuses on 2-(aminomethyl)-2-propylpentanoic acid, a compound of interest for potential neurological applications. Its chemical structure and properties are presented below.

Identifier Value Source
IUPAC Name2-(aminomethyl)-2-propylpentanoic acid[4]
CAS Number98957-07-4[5]
Molecular FormulaC9H19NO2[5]
Molecular Weight173.25 g/mol [6]

Part 1: In Vitro Assessment of BBB Permeability

In vitro models are essential for initial screening and mechanistic studies of BBB permeability.[3][9] They offer a controlled environment to dissect the specific transport mechanisms.

Cell-Based Transwell Assays

The most common in vitro BBB models utilize a Transwell insert system, where a monolayer of brain endothelial cells is cultured on a semi-permeable membrane, separating a luminal (blood) and an abluminal (brain) compartment.[9][10]

Transwell_Workflow cluster_prep Cell Culture Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Seed brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts B Co-culture with astrocytes and/or pericytes (optional, for enhanced barrier properties) A->B Improves tight junctions C Monitor Transendothelial Electrical Resistance (TEER) to assess barrier integrity B->C Daily monitoring D Add 2-(aminomethyl)-2-propylpentanoic acid to the apical (luminal) chamber C->D Once TEER is stable and high E Incubate for defined time points D->E F Collect samples from the basolateral (abluminal) chamber E->F G Quantify compound concentration in both chambers (e.g., by LC-MS/MS) F->G H Calculate the apparent permeability coefficient (Papp) G->H

Caption: Workflow for assessing BBB permeability using a Transwell assay.

  • Cell Seeding:

    • Coat the apical side of 0.4 µm pore size Transwell inserts with rat tail collagen type I.

    • Seed human cerebral microvascular endothelial cells (hCMEC/D3) at a density of 2.5 x 10^4 cells/cm².

    • Culture in complete endothelial cell growth medium.

  • Barrier Formation and Integrity Measurement:

    • Allow the cells to form a confluent monolayer, typically for 4-6 days.

    • Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM2 voltohmmeter. A stable TEER value of >30 Ω·cm² indicates a functional barrier.

  • Permeability Experiment:

    • Replace the medium in both chambers with fresh assay buffer.

    • Add 2-(aminomethyl)-2-propylpentanoic acid to the apical chamber at a known concentration.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh assay buffer.

    • At the final time point, collect samples from both the apical and basolateral chambers.

  • Quantification and Papp Calculation:

    • Analyze the concentration of the compound in all samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Investigating Transport Mechanisms

To understand how 2-(aminomethyl)-2-propylpentanoic acid crosses the BBB, further experiments can be conducted to investigate the involvement of specific transport systems.

  • Efflux Transporter Inhibition: The BBB expresses efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that actively pump substrates out of the brain.[2] To test if 2-(aminomethyl)-2-propylpentanoic acid is a substrate for these transporters, the permeability assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp). A significant increase in the Papp value in the presence of an inhibitor suggests that the compound is an efflux substrate.

  • Carrier-Mediated Transport: The presence of both an amino group and a carboxylic acid group in 2-(aminomethyl)-2-propylpentanoic acid suggests it may be a substrate for amino acid or other solute carriers. To investigate this, competition experiments can be performed by co-incubating the compound with known substrates of these transporters. A decrease in the Papp value would indicate competition for the same carrier.

Part 2: In Vivo Assessment of BBB Permeability

While in vitro models are valuable for screening, in vivo studies in animal models are the gold standard for confirming BBB permeability.[11][12] These methods provide a more physiologically relevant assessment of brain uptake.[13]

Brain Uptake Studies in Rodents

A common method to quantify BBB permeability in vivo is to measure the concentration of the compound in the brain and plasma after systemic administration.[14]

InVivo_Kp_Workflow A Administer 2-(aminomethyl)-2-propylpentanoic acid to rodents (e.g., via intravenous injection) B At a specific time point, collect blood and perfuse the brain to remove intravascular compound A->B C Harvest the brain and homogenize B->C D Extract the compound from plasma and brain homogenate C->D E Quantify compound concentration in plasma (Cp) and brain (Cbr) using LC-MS/MS D->E F Calculate the brain-to-plasma concentration ratio (Kp = Cbr / Cp) E->F

Caption: Workflow for determining the in vivo brain-to-plasma ratio (Kp).

  • Compound Administration:

    • Administer 2-(aminomethyl)-2-propylpentanoic acid to mice via intravenous (IV) injection at a specific dose.

  • Sample Collection:

    • At a predetermined time after administration (e.g., 30 minutes), anesthetize the mouse.

    • Collect a blood sample via cardiac puncture.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Tissue Processing:

    • Harvest the brain and record its weight.

    • Homogenize the brain tissue in a suitable buffer.

    • Centrifuge the blood sample to obtain plasma.

  • Sample Analysis and Kp Calculation:

    • Extract the compound from the brain homogenate and plasma samples.

    • Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain (ng/g of tissue) by the concentration in plasma (ng/mL).

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the measurement of BBB permeability in the absence of confounding factors such as peripheral metabolism and plasma protein binding.[11]

InSitu_Perfusion_Workflow A Anesthetize a rodent and expose the carotid artery B Cannulate the carotid artery and begin perfusion with a buffer containing a known concentration of 2-(aminomethyl)-2-propylpentanoic acid A->B C Perfuse for a short duration (e.g., 1-5 minutes) B->C D Stop the perfusion and flush the vasculature with a compound-free buffer C->D E Harvest the brain and analyze the compound concentration D->E F Calculate the brain uptake clearance (K_in) E->F

Caption: Workflow for the in situ brain perfusion technique.

This technique provides a direct measure of the unidirectional influx of the compound into the brain. By including inhibitors of specific transporters in the perfusion fluid, this method can also be used to investigate the mechanisms of transport in vivo.

Data Interpretation and Conclusion

The combination of in vitro and in vivo studies will provide a comprehensive profile of the BBB permeability of 2-(aminomethyl)-2-propylpentanoic acid.

Method Parameter Measured Interpretation
In Vitro Transwell Assay Apparent Permeability (Papp)High Papp suggests good passive diffusion or active influx. Low Papp suggests poor permeability or active efflux.
In Vivo Brain Uptake Brain-to-Plasma Ratio (Kp)Kp > 1 suggests active influx. Kp < 0.1 suggests poor penetration or significant efflux.
In Situ Brain Perfusion Brain Uptake Clearance (K_in)Provides a direct measure of influx, independent of plasma protein binding and metabolism.

A thorough evaluation using these methodologies will be crucial in determining the potential of 2-(aminomethyl)-2-propylpentanoic acid as a CNS therapeutic agent. The findings will guide further drug development efforts, including potential strategies to enhance brain delivery if necessary.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). PharmaTutor. Retrieved from [Link]

  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (2020, October 10). ResearchGate. Retrieved from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18). Fluids and Barriers of the CNS. Retrieved from [Link]

  • In vivo measurement of blood-brain barrier permeability. (2001, August 15). PubMed. Retrieved from [Link]

  • Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology. (2005, February 15). PubMed. Retrieved from [Link]

  • Inventing a new in vitro model for the blood brain barrier. (2023, April 26). Cellomatics Biosciences. Retrieved from [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2023, January 31). MDPI. Retrieved from [Link]

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  • Synthesis of the methyl ester of 2,2-bis(aminomethyl)propionic... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. (2023, February 18). MDPI. Retrieved from [Link]

  • 2-(aminomethyl)-2-propylpentanoic acid. (n.d.). Chengdu Kamel Pharmaceutical Co., Ltd. Retrieved from [Link]

  • Valproate Sodium Protects Blood Brain Barrier Integrity in Intracerebral Hemorrhage Mice. (2020, November 10). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Increasing drug delivery through the blood-brain barrier. (2016, April 5). YouTube. Retrieved from [Link]

  • Sequential Obtention of Blood–Brain Barrier-Permeable Non-Polar and Polar Compounds from Salvia officinalis L. and Eucalyptus globulus Labill. with Neuroprotective Purposes. (2025, January 12). MDPI. Retrieved from [Link]

  • Neuroprotective Effects of Valproic Acid on Blood-Brain Barrier Disruption and Apoptosis-Related Early Brain Injury in Rats Subjected to Subarachnoid Hemorrhage Are Modulated by Heat Shock Protein 70/Matrix Metalloproteinases and Heat Shock Protein 70/AKT Pathways. (2016, August 15). PubMed. Retrieved from [Link]

Sources

Metabolic Pathways of 2-(Aminomethyl)-2-propylpentanoic Acid in Hepatocytes: A Mechanistic Guide to Biotransformation and Hepatotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of next-generation antiepileptic and neuropathic pain therapeutics heavily relies on overcoming the idiosyncratic hepatotoxicity associated with legacy branched-chain fatty acids, most notably valproic acid (VPA). 2-(aminomethyl)-2-propylpentanoic acid represents a rationally designed alpha-substituted analogue of VPA.

By introducing an aminomethyl group at the alpha-carbon (C2), the molecule features a sterically hindered quaternary carbon center. This whitepaper details how this structural modification fundamentally rewrites the hepatic clearance profile of the compound—shifting it away from mitochondrial β-oxidation (the primary driver of VPA-induced liver injury) toward safer Phase II conjugation and alternative Phase I pathways.

Mechanistic Rationale: The Quaternary Carbon Advantage

To understand the metabolic trajectory of 2-(aminomethyl)-2-propylpentanoic acid, we must first examine the liabilities of its parent scaffold, valproic acid.

In human hepatocytes, approximately 40% of VPA is cleared via mitochondrial β-oxidation[1]. Once transported into the mitochondrial matrix via the carnitine shuttle, VPA is converted to valproyl-CoA. The first step of the β-oxidation spiral is catalyzed by acyl-CoA dehydrogenase, which strictly requires the abstraction of a proton (hydrogen) from the alpha-carbon to form an α,β-unsaturated double bond (yielding 2-ene-VPA and subsequently 4-ene-VPA and 2,4-diene-VPA)[2].

These diene metabolites are highly reactive. They sequester free Coenzyme A (CoA) and act as mechanism-based inhibitors of mitochondrial β-oxidation enzymes, precipitating microvesicular steatosis, hyperammonemia, and fatal hepatotoxicity[3][4].

The Structural Solution: In 2-(aminomethyl)-2-propylpentanoic acid, the C2 position is bonded to a carboxyl group, two propyl chains, and an aminomethyl group. This creates a quaternary alpha-carbon devoid of an alpha-hydrogen. Without this critical proton, acyl-CoA dehydrogenase cannot initiate desaturation. Consequently, the cascade leading to hepatotoxic 2,4-diene metabolites is sterically and electronically blocked, mirroring the safety profile seen in other alpha-substituted derivatives like α-fluoro-VPA[1].

Primary Metabolic Pathways in Hepatocytes

With the mitochondrial β-oxidation route effectively barricaded, the hepatic clearance of 2-(aminomethyl)-2-propylpentanoic acid is shunted toward three distinct pathways:

A. UGT-Mediated Glucuronidation (Major Clearance Route)

Similar to VPA, which sees ~50% of its clearance through Phase II conjugation[1], the unhindered carboxylic acid moiety of 2-(aminomethyl)-2-propylpentanoic acid serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7). This yields a highly polar acyl-glucuronide conjugate that is rapidly excreted into the bile and urine.

B. CYP450-Mediated ω and ω-1 Oxidation (Minor Phase I)

Cytochrome P450 enzymes (predominantly CYP2C9 and CYP2A6) attack the distal ends of the propyl chains. This produces terminal (ω) and penultimate (ω-1) hydroxylated metabolites. These alcohols can be further oxidized by cytosolic alcohol and aldehyde dehydrogenases into dicarboxylic acids.

C. Amine-Directed Oxidative Deamination

The presence of the primary amine introduces a novel clearance vector not present in VPA. Monoamine oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO) can catalyze the oxidative deamination of the aminomethyl group, yielding an unstable aldehyde intermediate that rapidly oxidizes into a malonic acid derivative.

MetabolicPathways Parent 2-(aminomethyl)-2-propylpentanoic acid (Quaternary α-Carbon) UGT UGT1A9 / UGT2B7 (Glucuronidation) Parent->UGT Major Pathway CYP CYP2C9 / CYP2A6 (ω / ω-1 Oxidation) Parent->CYP Minor Pathway MAO MAO / SSAO (Oxidative Deamination) Parent->MAO Amine-specific BetaOx Mitochondrial β-Oxidation Parent->BetaOx BLOCKED (No α-hydrogen) Metab_Gluc Acyl-Glucuronide Conjugate (Major Excretory Route) UGT->Metab_Gluc Metab_OH Hydroxylated Derivatives (Minor Phase I) CYP->Metab_OH Metab_Deam Deaminated Carboxylic Acid (Amine Clearance) MAO->Metab_Deam Metab_Tox 2,4-diene Metabolites (Hepatotoxic) BetaOx->Metab_Tox

Hepatic biotransformation of 2-(aminomethyl)-2-propylpentanoic acid.

Comparative Metabolic Profile

To quantify the pharmacological impact of the alpha-substitution, the following table contrasts the metabolic fate of standard VPA against 2-(aminomethyl)-2-propylpentanoic acid.

Property / PathwayValproic Acid (VPA)2-(Aminomethyl)-2-propylpentanoic AcidPharmacological Impact
Alpha-Carbon Structure Secondary (contains α-hydrogen)Quaternary (no α-hydrogen)Dictates susceptibility to dehydrogenation.
Mitochondrial β-Oxidation ~40% of total metabolismNegligible / BlockedPrevents CoA sequestration and mitochondrial toxicity.
Hepatotoxic Diene Formation High risk (4-ene-VPA, 2,4-diene-VPA)PreventedEliminates microvesicular steatosis risk.
Glucuronidation (UGT) ~50% (Major route)>70% (Primary compensatory route)Ensures rapid, safe renal/biliary clearance.
Amine-Directed Metabolism N/APresent (MAO/SSAO mediated)Introduces a secondary safe clearance vector.

Self-Validating Experimental Protocol: LC-IM-MS/MS Profiling

To empirically map this metabolic shift, we utilize an in vitro assay utilizing Primary Human Hepatocytes (PHH). Causality Note: We strictly use intact PHH rather than liver microsomes (HLM). Microsomes lack mitochondria and are therefore incapable of validating the blockade of mitochondrial β-oxidation[1][4]. Furthermore, we employ Liquid Chromatography-Ion Mobility-Tandem Mass Spectrometry (LC-IM-MS/MS). As demonstrated in recent xenobiotic studies, Ion Mobility provides Collision Cross Section (CCS) values, which are absolutely critical for distinguishing isobaric Phase I metabolites (e.g., separating ω from ω-1 hydroxylations) that possess identical masses and highly similar MS/MS fragmentation spectra[5].

Phase I: Hepatocyte Incubation (Self-Validating System)
  • Preparation: Thaw cryopreserved PHH in a 37°C water bath. Centrifuge at 100 × g for 10 minutes and resuspend in William's E Medium supplemented with GlutaMAX to a density of 1×106 viable cells/mL.

  • Control Validation: To ensure the system is metabolically competent, run parallel incubations with positive controls: Verapamil (validates CYP3A4 Phase I activity) and 7-Hydroxycoumarin (validates UGT Phase II activity).

  • Test Incubation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of 2-(aminomethyl)-2-propylpentanoic acid (final concentration: 1 µM, 0.1% DMSO).

  • Time-Course: Incubate at 37°C under 5% CO₂ on an orbital shaker. Pull samples at 0, 15, 30, 60, and 120 minutes.

Phase II: Quenching and Extraction
  • Quench: Immediately transfer the 100 µL sample into 300 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures metabolic enzymes, locking the metabolic profile at the exact time point.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Transfer: Transfer the supernatant to HPLC vials for analysis.

Phase III: LC-IM-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

  • Ion Mobility & Mass Spec: Operate the mass spectrometer in positive and negative electrospray ionization (ESI) modes. Utilize the drift tube/traveling wave ion mobility cell to calculate CCS values ( A˚2 ) for all detected parent and metabolite masses.

  • Data Interpretation: Monitor the depletion of the parent compound ( m/z 174.15 for [M+H]+ ) and map the appearance of the acyl-glucuronide ( m/z 350.18) and hydroxylated species ( m/z 190.14). Confirm the absence of diene metabolites ( m/z 170.12).

Workflow Step1 1. Primary Hepatocytes (Suspension Culture) Step2 2. Compound Incubation (Time-course 0-120m) Step1->Step2 Step3 3. Quench & Extract (Cold Acetonitrile) Step2->Step3 Step4 4. LC-IM-MS/MS (CCS Value Mapping) Step3->Step4 Step5 5. Data Processing (Metabolite ID) Step4->Step5

Workflow for LC-IM-MS/MS metabolite profiling in hepatocytes.

Sources

Methodological & Application

Comprehensive HPLC Method Development and Validation for the Quantification of 2-(Aminomethyl)-2-propylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Formulation Scientists, and PK/PD Researchers

Introduction & The Analytical Challenge

The quantification of 2-(aminomethyl)-2-propylpentanoic acid (CAS: 98957-07-4)—an aliphatic amino acid analog of valproic acid—presents a classic chromatographic challenge. Structurally, the molecule consists of a carboxylic acid, two propyl chains, and a primary aminomethyl group.

The Core Challenge: The molecule entirely lacks a conjugated π -electron system or an aromatic ring. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Attempting direct UV detection at low wavelengths (e.g., 205 nm) inevitably results in severe baseline drift, matrix interference, and poor signal-to-noise ratios due to the absorption of common mobile phase solvents and biological matrices.

To achieve robust, reproducible quantification, analytical scientists must bypass direct UV detection. This Application Note details two field-proven paradigms:

  • Method A: Indirect detection via pre-column derivatization using 1-fluoro-2,4-dinitrobenzene (DNFB) for standard HPLC-UV.

  • Method B: Direct, underivatized detection using Hydrophilic Interaction Liquid Chromatography coupled with a Charged Aerosol Detector (HILIC-CAD).

Mechanistic Rationale & Method Selection

Method A: Pre-Column Derivatization (SNAr) with DNFB

When a laboratory is restricted to standard UV/Vis detectors, pre-column derivatization is mandatory. We utilize Sanger’s Reagent (DNFB) because it undergoes a rapid Nucleophilic Aromatic Substitution (SNAr) with the primary amine of the analyte.

Causality of Experimental Choices:

  • pH Control (Borate Buffer, pH 8.5): The primary amine must be deprotonated to act as a nucleophile. At pH 8.5, a sufficient fraction of the amine is in its free-base form, while minimizing the competing alkaline hydrolysis of DNFB into 2,4-dinitrophenol.

  • Wavelength Shift: The resulting dinitrophenyl derivative possesses a highly conjugated system with an absorption maximum ( λmax​ ) at 360 nm. This completely isolates the analyte signal from low-wavelength solvent noise, ensuring high specificity .

DNFB_Reaction A Analyte (Primary Amine) C Nucleophilic Aromatic Substitution (pH 8.5) A->C B DNFB Reagent (Sanger's Reagent) B->C D Dinitrophenyl Derivative (UV Active at 360 nm) C->D Heat (60°C)

Fig 1. Pre-column derivatization workflow of the analyte using DNFB for UV detection.

Method B: Direct Detection via HILIC-CAD

For high-throughput environments or stability-indicating assays where derivatization introduces unacceptable variability, the Charged Aerosol Detector (CAD) is the gold standard. CAD is a mass-flow dependent detector that measures the charge transferred to non-volatile analyte particles, independent of optical properties .

Causality of Experimental Choices:

  • Why HILIC over Reversed-Phase (RP)? 2-(aminomethyl)-2-propylpentanoic acid is highly polar and zwitterionic. On a standard C18 column, it would elute in the void volume ( t0​ ). HILIC retains the analyte via hydrophilic partitioning.

  • Detector Synergy: HILIC mobile phases require high organic content (e.g., 80% Acetonitrile). This highly volatile mobile phase drastically enhances nebulization and desolvation efficiency in the CAD, significantly lowering the Limit of Detection (LOD).

CAD_Detector A HILIC Eluate B Nebulization (N2 Gas) A->B C Desolvation (Ambient/Heated) B->C D Corona Discharge (Particle Charging) C->D E Ion Trap (Removes Free Ions) D->E F Electrometer (Signal Detection) E->F

Fig 2. Operational mechanism of the Charged Aerosol Detector (CAD) for underivatized analysis.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV with DNFB Derivatization

Reagent Preparation:

  • Borate Buffer (pH 8.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 1000 mL of HPLC-grade water. Adjust to pH 8.5 using 0.1 M HCl.

  • DNFB Reagent: Prepare a 10 mM solution of 1-fluoro-2,4-dinitrobenzene in LC-grade acetonitrile. Caution: DNFB is a severe skin irritant; handle in a fume hood.

  • Internal Standard (IS): Prepare a 100 µg/mL solution of Gabapentin in water.

Derivatization Procedure:

  • Transfer 100 µL of the sample (or standard) and 50 µL of IS solution into a 1.5 mL amber glass vial.

  • Add 200 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.

  • Add 200 µL of DNFB Reagent. Seal the vial and vortex for 10 seconds.

  • Incubate the vial in a dry block heater at 60°C for exactly 30 minutes.

  • Cool immediately in an ice bath to quench the reaction.

  • Add 450 µL of mobile phase A to dilute the mixture. Inject 10 µL into the HPLC.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Waters Nova-Pak).

  • Mobile Phase A: 0.05 M Sodium dihydrogen phosphate (pH 2.5 adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic 30% A / 70% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

Protocol B: HILIC-CAD (Underivatized)

Reagent Preparation:

  • Buffer: 50 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Note: CAD requires strictly volatile buffers. Never use phosphate or borate).

  • Sample Diluent: 20:80 Water:Acetonitrile.

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: 50 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient: Start at 85% B. Ramp to 60% B over 10 minutes. Hold for 2 minutes. Return to 85% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

CAD Settings:

  • Evaporation Temperature: 35°C (Optimized for aliphatic amino acids to prevent thermal degradation of the analyte particles).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Building a Self-Validating System

To ensure absolute trustworthiness, your analytical method must validate itself during every run. Implement the following controls:

  • Derivatization Efficiency Control (Method A): The inclusion of Gabapentin as an Internal Standard (IS) is critical. Because Gabapentin shares a nearly identical steric environment around its primary amine, its derivatization kinetics mirror the target analyte. A stable Analyte/IS peak area ratio proves the SNAr reaction went to completion, neutralizing variations in heating time or reagent degradation.

  • Matrix & Reagent Blanking: Always inject a "Reagent Blank" (Buffer + DNFB + Heat, zero analyte). DNFB slowly hydrolyzes into 2,4-dinitrophenol, which elutes as a distinct peak. The blank maps this byproduct to ensure it does not co-elute with your target analyte.

  • Non-Linear Calibration (Method B): CAD response is inherently non-linear over wide dynamic ranges. The system validates itself only if the calibration curve is fitted using a power function ( Response=a×Concentrationb ) or a quadratic regression. Forcing a linear fit ( R2 ) on CAD data will lead to systematic quantification errors at the extremes of the curve.

Comparative Data Presentation

The table below synthesizes the expected performance metrics for both methodologies, allowing scientists to select the appropriate workflow based on laboratory infrastructure.

ParameterMethod A: DNFB-UVMethod B: HILIC-CAD
Detection Mechanism Optical (Absorbance at 360 nm)Mass-Flow (Particle Charge)
Column Chemistry Standard Reversed-Phase (C18)Zwitterionic HILIC
Mobile Phase Phosphate Buffer / AcetonitrileVolatile Ammonium Formate / ACN
Derivatization Required? Yes (30 min incubation at 60°C)No (Direct injection)
Typical LOD ~0.5 µg/mL~10 - 20 ng on-column
Dynamic Range Linear ( R2>0.999 )Non-linear (Power function required)
Primary Advantage Utilizes standard, low-cost UV equipmentHigh-throughput, zero derivatization artifacts

References

  • Souri, E., Jalalizadeh, H., & Shafiee, A. (2007). Optimization of an HPLC method for determination of gabapentin in dosage forms through derivatization with 1-fluoro-2,4-dinitrobenzene. Chemical and Pharmaceutical Bulletin, 55(10), 1427-1430.[Link]

  • Furota, S., Ogawa, N. O., Takano, Y., Yoshimura, T., & Ohkouchi, N. (2018). Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC-CAD). Journal of Chromatography B, 1095, 191-197.[Link]

Application Note: In Vitro Cell Culture Protocols for 2-(Aminomethyl)-2-propylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) represents a structurally unique pharmacological tool that bridges two distinct classes of neuroactive molecules. Structurally, it is an acyclic analog of gabapentinoids (featuring a β -amino acid moiety) and an α -aminomethyl derivative of valproic acid (VPA, featuring a dipropyl backbone).

As a Senior Application Scientist, I recommend utilizing this compound when interrogating complex neurodevelopmental or neuropathic models where dual-pathway modulation is suspected. Standard gabapentinoids (like gabapentin and pregabalin) exert their effects by binding to the CaV α 2 δ 1 subunit of voltage-gated calcium channels, thereby reducing calcium influx and neurotransmitter release[1]. Conversely, VPA is a well-characterized Class I/IIa Histone Deacetylase (HDAC) inhibitor that promotes chromatin relaxation and alters neurotrophic gene expression[2][3].

This guide provides field-proven, self-validating in vitro protocols to evaluate both the epigenetic and neuromodulatory properties of 2-(aminomethyl)-2-propylpentanoic acid in cell culture models.

Physicochemical Properties & Reagent Preparation

To ensure reproducible in vitro assays, reagent preparation must account for the compound's zwitterionic nature and lipophilic dipropyl tail. While the amino acid backbone provides some aqueous solubility, the aliphatic chains necessitate the use of Dimethyl Sulfoxide (DMSO) for highly concentrated, stable stock solutions[4].

Table 1: Compound Profile & Stock Preparation
ParameterSpecification / ProtocolCausality & Scientific Rationale
Chemical Name 2-(Aminomethyl)-2-propylpentanoic acidHybrid structure combining VPA and Gabapentin pharmacophores.
CAS Number 98957-07-4Verified identifier for sourcing high-purity (>99%) reagents.
Molecular Weight 173.25 g/mol Required for accurate molarity calculations.
Stock Solution 100 mM in anhydrous DMSODMSO prevents micelle formation of the lipophilic tail at high concentrations.
Storage -20°C (aliquoted), protected from lightPrevents repeated freeze-thaw cycles which can degrade the aminomethyl group.
Vehicle Control 0.1% DMSO in culture mediaLimits solvent-induced cytotoxicity or baseline epigenetic alterations[4].

Mechanistic & Experimental Visualizations

The following diagrams map the theoretical dual-mechanism of action and the standardized laboratory workflow required to validate these pathways in vitro.

MOA cluster_0 Epigenetic Pathway (VPA-like) cluster_1 Neuromodulatory Pathway (Gabapentinoid-like) Compound 2-(Aminomethyl)-2- propylpentanoic acid (CAS 98957-07-4) HDAC HDAC Enzymes (Class I/IIa) Compound->HDAC Inhibits CaV CaVα2δ1 Subunit Compound->CaV Binds Chromatin Chromatin Relaxation (↑ Ac-Histone H3/H4) HDAC->Chromatin Promotes GeneExpr Neurotrophic Gene Expression (e.g., BDNF) Chromatin->GeneExpr Upregulates CaInflux ↓ Calcium Influx (Voltage-Gated) CaV->CaInflux Reduces NTRelease ↓ Neurotransmitter Release CaInflux->NTRelease Attenuates

Figure 1: Dual mechanistic pathways of 2-(aminomethyl)-2-propylpentanoic acid in neural models.

Workflow Prep 1. Reagent Preparation Stock: 100 mM in DMSO Working: 10 µM - 1 mM Culture 2. Cell Culture SH-SY5Y (Neuronal) HEK293T (Transfected) Prep->Culture Treatment 3. Compound Treatment Incubation: 24h - 72h Vehicle Control: 0.1% DMSO Culture->Treatment Assay1 Epigenetic Readout Western Blot for Ac-H3 RT-qPCR for Gene Expression Treatment->Assay1 Assay2 Electrophysiology Whole-cell Patch Clamp Barium Current Recording Treatment->Assay2 Assay3 Cytotoxicity Profiling CellTiter-Glo Viability MTT Assay Treatment->Assay3

Figure 2: Standardized in vitro workflow for evaluating 2-(aminomethyl)-2-propylpentanoic acid.

Protocol A: High-Content Screening for Epigenetic Modulation (HDAC Inhibition)

This protocol is designed to evaluate the VPA-like epigenetic activity of the compound. We utilize the SH-SY5Y human neuroblastoma cell line, a gold standard for neuronal differentiation and epigenetic screening[3][4].

Table 2: Recommended Working Concentrations
Assay TypeConcentration RangeIncubation TimePositive Control
Cell Viability (MTT) 10 µM – 2 mM24h, 48h, 72hCisplatin (10 µM)
HDAC Inhibition (WB) 100 µM – 1 mM24hValproic Acid (1 mM)
Electrophysiology 10 µM – 300 µMAcute (5 min)Gabapentin (100 µM)
Step-by-Step Methodology
  • Cell Seeding:

    • Seed SH-SY5Y cells at a density of 5×105 cells/well in a 6-well tissue culture plate using DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Causality: This density ensures cells reach ~70% confluency at the time of treatment, preventing contact inhibition from artificially altering baseline gene expression.

  • Compound Treatment:

    • After 24 hours of attachment, aspirate the media and replace it with fresh media containing 2-(aminomethyl)-2-propylpentanoic acid at 100 µM, 500 µM, and 1 mM.

    • Include a 0.1% DMSO vehicle control and a 1 mM Valproic Acid positive control[2].

    • Causality: VPA requires millimolar concentrations to effectively inhibit HDACs in vitro; matching this range allows for direct comparative efficacy.

  • Self-Validating Viability Check:

    • Run a parallel 96-well plate for an MTT assay. If viability drops below 80% at 1 mM, subsequent Western Blot data must be interpreted with caution, as apoptosis can independently trigger chromatin degradation[4].

  • Protein Extraction & Western Blotting:

    • After 24 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and total Histone H3.

    • Causality: Ac-H3 is the direct downstream target of Class I HDACs. Normalizing to total H3 ensures that observed increases in acetylation are due to enzymatic inhibition, not variations in total protein loading[3].

Protocol B: Patch-Clamp Electrophysiology for CaV α 2 δ 1 Modulation

To isolate the gabapentinoid-like neuromodulatory effects, this protocol utilizes whole-cell patch-clamp electrophysiology. Because native neuronal calcium currents are highly heterogeneous, we utilize a recombinant system[1].

Step-by-Step Methodology
  • Cell Line Engineering:

    • Use HEK293T cells transiently or stably co-transfected with human CaV2.2 ( α 1B), β 3, and α 2 δ 1 subunits.

    • Causality: HEK293T cells lack endogenous voltage-gated calcium channels. Transfecting the specific α 2 δ 1 subunit isolates the exact molecular target of gabapentinoids, preventing off-target current contamination[1].

  • Electrophysiological Setup:

    • Pull borosilicate glass pipettes to a resistance of 3–5 M Ω .

    • Intracellular Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with CsOH). Causality: Cesium blocks endogenous potassium currents, isolating the inward calcium channel currents.

    • Extracellular Solution: 10 mM BaCl 2​ , 150 mM Choline-Cl, 10 mM HEPES (pH 7.4). Causality: Barium (Ba 2+ ) is highly permeable through CaV channels and prevents calcium-dependent inactivation, yielding larger, more stable currents for analysis.

  • Compound Perfusion & Recording:

    • Establish a whole-cell configuration. Monitor series resistance (Rs); discard the cell if Rs > 15 M Ω or fluctuates by >20%.

    • Step the membrane potential from a holding potential of -80 mV to +10 mV for 100 ms to elicit inward Ba 2+ currents.

    • Perfuse 2-(aminomethyl)-2-propylpentanoic acid (100 µM) into the bath.

    • Self-Validation: Wash out the compound with standard extracellular solution to confirm current recovery. Subsequently, perfuse 100 µM Gabapentin as a positive control to validate the sensitivity of the α 2 δ 1 subunit in your specific cell prep[1].

References

  • Propylpentanoic acid | Sigma-Aldrich Source: Sigma-Aldrich Product Catalog (CAS 98957-07-4). URL:

  • Structural and Computational Insights into the Mechanism of the Superior Pharmacological Activity of Crisugabalin: A Third-Generation Cavα2δ1 Ligand Source: Journal of Chemical Information and Modeling - ACS Publications. URL:[1]

  • The Effects of Valproic Acid on Cell Viability of Breast Cancer and Genotoxicity of Human Lymphocytes Blood Cell Line Source: Journal of Research in Medical and Dental Science (JRMDS). URL:[4]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile Source: Semantic Scholar / MDPI. URL:[2]

  • Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration Source: PubMed Central (PMC). URL:[3]

Sources

High-Throughput LC-MS/MS Bioanalytical Protocol for the Detection of 2-(Aminomethyl)-2-Propylpentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(Aminomethyl)-2-propylpentanoic acid (CAS: 98957-07-4) is a highly polar, sterically hindered β -amino acid analogue of valproic acid. In pharmacokinetic and drug development studies, the accurate quantification of this compound in biological matrices presents a unique bioanalytical challenge.

Because the molecule possesses both a primary amine and a carboxylic acid, it exists as a zwitterion at physiological pH. This dual ionization leads to extreme hydrophilicity, causing poor retention and peak shape on traditional reversed-phase (C18) columns unless signal-suppressing ion-pairing agents are utilized. To overcome this, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). HILIC leverages a water-enriched layer on a polar stationary phase, providing excellent retention for zwitterionic compounds while utilizing highly organic mobile phases that enhance ESI desolvation and mass spectrometric sensitivity .

Workflow Architecture

The sample preparation relies on a rapid, single-step protein precipitation (PPT). By using 100% acetonitrile as the extraction solvent, the final supernatant maintains a high organic composition (~75% acetonitrile). This is a critical design choice: it allows the supernatant to be injected directly onto the HILIC column without the need for time-consuming evaporation and reconstitution steps, thereby preventing the loss of the highly polar analyte.

Workflow N1 Human Plasma (50 µL) N2 Spike IS (Pregabalin-d6) N1->N2 N3 Protein Precipitation (150 µL ACN) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 HILIC-MS/MS Analysis N4->N5

Figure 1: High-throughput bioanalytical sample preparation workflow.

Reagent & Material Specifications

  • Target Analyte: 2-(Aminomethyl)-2-propylpentanoic acid (Molecular Weight: 173.25 g/mol ).

  • Internal Standard (IS): Pregabalin-d6 (or a specific 13C,15N -labeled analogue if available). A stable isotope-labeled IS is mandatory to correct for matrix effects (phospholipid ion suppression) inherent to HILIC separations.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Formate (10 mM), and Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Protocol Execution: Sample Preparation

This protocol is designed as a self-validating system . The addition of the internal standard prior to any extraction step ensures that any volumetric errors, matrix effects, or extraction losses are proportionally corrected during data analysis.

Step-by-Step Methodology:

  • Thaw and Aliquot: Thaw human plasma samples on ice. Vortex briefly to ensure homogeneity. Transfer 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (500 ng/mL Pregabalin-d6 in 50% methanol) to the plasma. Vortex for 5 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality Note: The acidic environment disrupts protein binding and ensures the analyte's amine group is fully protonated, maximizing recovery.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Analytical Parameters

Chromatographic Conditions

Separation is achieved using an amide-bonded stationary phase, which provides superior hydrogen bonding interactions for zwitterionic amino acids compared to bare silica .

  • Analytical Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.401090
0.50.401090
2.00.405050
3.00.405050
3.10.401090
4.50.401090
Mass Spectrometry Configuration

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The primary amine of 2-(aminomethyl)-2-propylpentanoic acid readily accepts a proton to form an abundant [M+H]+ precursor ion at m/z 174.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 174.1 Prod1 Quantifier Ion [M+H - H2O]+ m/z 156.1 Precursor->Prod1 Neutral loss of H2O (-18 Da) Prod2 Qualifier Ion [M+H - H2O - NH3]+ m/z 139.1 Precursor->Prod2 Neutral loss of H2O & NH3 (-35 Da)

Figure 2: ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
2-AM-2-PPA (Quantifier) 174.1156.1504015
2-AM-2-PPA (Qualifier) 174.1139.1504025
Pregabalin-d6 (IS) 166.2148.2504015

System Validation & Self-Correction Mechanisms

To ensure trustworthiness and regulatory compliance, the method must be validated according to FDA Bioanalytical Method Validation Guidance .

Self-Validation Check (Matrix Factor): HILIC is susceptible to matrix effects from late-eluting phospholipids. The system self-validates by calculating the IS-normalized Matrix Factor (MF). If the MF deviates beyond 15% CV across 6 different lots of human plasma, the gradient must be extended to ensure complete column washing before the next injection.

Table 3: Method Validation Summary (FDA Criteria)

Validation ParameterFDA Acceptance CriteriaExpected Performance
Linearity R2≥0.99 0.998 (Range: 10 - 5000 ng/mL)
Lower Limit of Quantitation (LLOQ) S/N 10, Precision 20%10 ng/mL
Intra/Inter-day Precision CV 15% (20% at LLOQ) <8% at mid-QC levels
Accuracy 85 - 115% of nominal concentration92 - 108%
Matrix Effect (IS Normalized) CV 15% across 6 matrix lots <5%

References

  • Title: Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry, 20(14), 2127-2132 (2006). URL: [Link]

  • Title: LC-MS–MS Determination of Pregabalin in Human Plasma. Source: Chromatographia, 66, 929–932 (2007). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) (2018). URL: [Link]

Application Note & Protocol: Laboratory Synthesis of 2-(aminomethyl)-2-propylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(aminomethyl)-2-propylpentanoic acid, a gamma-aminobutyric acid (GABA) analogue. This compound is structurally related to gabapentinoids, a class of molecules with significant interest in neuroscience and pharmacology.

Introduction and Strategic Overview

2-(aminomethyl)-2-propylpentanoic acid is a structural analogue of GABA, characterized by a quaternary carbon at the α-position relative to the carboxyl group. This structural motif is shared by therapeutic agents like gabapentin and pregabalin, which are known to interact with the α2δ subunit of voltage-gated calcium channels.[1] The synthesis of such α,α-disubstituted amino acids is of significant interest for the exploration of new chemical entities in drug discovery.

The synthetic strategy outlined herein is a robust, multi-step process designed for clarity and reproducibility in a standard organic chemistry laboratory. The pathway hinges on the creation of a key α,α-dialkylated cyanoester intermediate, which is then sequentially hydrolyzed and reduced to yield the final product. This approach is predicated on well-established and reliable chemical transformations, ensuring a high degree of confidence in its execution.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A Ethyl Cyanoacetate C Intermediate 1 Ethyl 2-cyano-2-propylpentanoate A->C NaOEt, EtOH B Propyl Bromide (2 eq.) B->C D Intermediate 2 2-cyano-2-propylpentanoic acid C->D 1. NaOH, H2O/EtOH 2. HCl (aq) E Final Product 2-(aminomethyl)-2-propylpentanoic acid D->E H₂, Raney Nickel EtOH/NH₃

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Mandatory Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Specific hazards are noted in each section.

  • Sodium Ethoxide (NaOEt): Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Propyl Bromide: Volatile, flammable, and toxic. Handle with care to avoid inhalation and skin contact.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks. Use in a designated area for hydrogenation.

  • Raney Nickel: Highly pyrophoric when dry. Must be handled as a slurry in water or ethanol at all times.

Part 1: Synthesis of Ethyl 2-cyano-2-propylpentanoate (Intermediate 1)

This step constructs the core carbon skeleton through a sequential dialkylation of ethyl cyanoacetate. This reaction is a variation of the well-established malonic ester synthesis.[2]

Reaction Scheme:

G Reactant1 NC-CH₂-COOEt Plus + Reactant1->Plus Reactant2 CH₃CH₂CH₂-Br (2 eq.) Arrow Reactant2->Arrow Product NC-C(CH₂CH₂CH₃)₂-COOEt Plus->Reactant2 Arrow->Product Reagent NaOEt, EtOH

Caption: Synthesis of Ethyl 2-cyano-2-propylpentanoate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl Cyanoacetate113.1225.0 g0.221
Ethanol (Absolute)46.07250 mL-
Sodium Metal22.9911.2 g0.487
1-Bromopropane123.0060.0 g (43.8 mL)0.488

Protocol:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), equip a 1 L three-neck round-bottom flask with a reflux condenser and a mechanical stirrer. Carefully add sodium metal, cut into small pieces, to 250 mL of absolute ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • First Alkylation: Cool the sodium ethoxide solution to room temperature. Add the ethyl cyanoacetate (25.0 g) dropwise over 30 minutes. The formation of a salt may be observed.

  • Stir the mixture for 1 hour at room temperature.

  • Add the first equivalent of 1-bromopropane (30.0 g) dropwise, ensuring the temperature does not exceed 50 °C. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Second Alkylation: Cool the reaction mixture to room temperature. A second portion of sodium ethoxide must be used for the second alkylation. In a separate flask, prepare another sodium ethoxide solution with 5.6 g of sodium in 100 mL of ethanol. Add this to the main reaction flask.

  • Add the second equivalent of 1-bromopropane (30.0 g) dropwise.

  • Heat the mixture to reflux for 4-6 hours until the mono-alkylated intermediate is fully converted to the dialkylated product.

  • Workup & Purification: a. Cool the reaction mixture and filter to remove the sodium bromide precipitate. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the remaining residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. The crude product is purified by vacuum distillation to yield ethyl 2-cyano-2-propylpentanoate as a colorless oil.

Part 2: Hydrolysis to 2-cyano-2-propylpentanoic acid (Intermediate 2)

This step involves the saponification of the ester group to a carboxylate salt, followed by acidification to yield the free carboxylic acid.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the purified ethyl 2-cyano-2-propylpentanoate (e.g., 0.15 mol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (1.2 equivalents, e.g., 7.2 g in 100 mL of water).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. b. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is ~1-2. d. A white precipitate of 2-cyano-2-propylpentanoic acid will form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Part 3: Reduction to 2-(aminomethyl)-2-propylpentanoic acid (Final Product)

The final step is the reduction of the nitrile functional group to a primary amine using catalytic hydrogenation. This method is generally clean and high-yielding for nitrile reductions.[3]

Protocol:

  • Catalyst Preparation: In a flask, carefully wash Raney Nickel (approx. 5-10% by weight of the substrate) with water and then with ethanol to remove any residual alkali and water. Caution: Do not allow the catalyst to dry.

  • Hydrogenation: a. Add the 2-cyano-2-propylpentanoic acid (e.g., 0.1 mol) to a suitable high-pressure hydrogenation vessel (Parr apparatus). b. Add ethanol (200 mL) saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts. c. Carefully add the Raney Nickel slurry to the vessel. d. Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. e. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. f. The reaction may be gently heated (e.g., 40-50 °C) to increase the rate. g. Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 12-24 hours).

  • Workup & Isolation: a. Vent the hydrogen and purge the vessel with nitrogen. b. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the Celite pad and catalyst wet with ethanol at all times to prevent ignition. c. Concentrate the filtrate under reduced pressure to yield the crude product. d. The final product, 2-(aminomethyl)-2-propylpentanoic acid, is a zwitterionic solid and can be purified by recrystallization from a solvent mixture such as ethanol/water.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations (Predicted)
Intermediate 1 ¹H NMR (CDCl₃)δ ~4.2 (q, 2H, -OCH₂CH₃), ~1.8 (t, 4H, -CH₂CH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃), ~1.0 (m, 6H, -CH₂CH₂CH₃), ~0.9 (t, 6H, -CH₂CH₂CH₃)
IR (neat)~2240 cm⁻¹ (C≡N stretch), ~1745 cm⁻¹ (C=O ester stretch)
Intermediate 2 ¹H NMR (DMSO-d₆)δ ~12.5 (br s, 1H, -COOH), ~1.8 (t, 4H, -CH₂CH₂CH₃), ~1.0 (m, 6H, -CH₂CH₂CH₃), ~0.9 (t, 6H, -CH₂CH₂CH₃)
IR (KBr)~3300-2500 cm⁻¹ (O-H stretch), ~2240 cm⁻¹ (C≡N stretch), ~1710 cm⁻¹ (C=O acid stretch)
Final Product ¹H NMR (D₂O)δ ~3.0 (s, 2H, -CH₂NH₂), ~1.5 (t, 4H, -CH₂CH₂CH₃), ~1.2 (m, 6H, -CH₂CH₂CH₃), ~0.8 (t, 6H, -CH₂CH₂CH₃)
IR (KBr)~3400-2600 cm⁻¹ (N-H and O-H stretches), ~1640 cm⁻¹ (COO⁻ stretch), ~1550 cm⁻¹ (NH₃⁺ bend)
Mass Spec (ESI+)Expected [M+H]⁺ peak corresponding to the molecular weight (188.29 g/mol )

References

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Drugs of the Future, 24(8), 863. Available at: [Link]

  • Cook, M. C., et al. (2011). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Organic Chemistry, 7(1), 52-54. Available at: [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry, 9th Edition. Pearson. (General reference for malonic ester synthesis and nitrile reduction).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
  • Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Preclinical Dosing Guidelines and Experimental Protocols for 2-(aminomethyl)-2-propylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Compound: 2-(aminomethyl)-2-propylpentanoic acid (CAS: 98957-07-4) Primary Indications: Neuropathic Pain, Seizure Disorders / Epilepsy

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I have designed this guide to address the unique pharmacokinetic and pharmacodynamic challenges of working with 2-(aminomethyl)-2-propylpentanoic acid . Structurally, this compound is a highly specialized hybrid scaffold: it retains the acyclic dipropyl aliphatic backbone of valproic acid while incorporating the γ -amino acid moiety characteristic of gabapentinoids.

This structural convergence dictates a dual-mechanism approach in preclinical models:

  • Voltage-Gated Calcium Channel (VGCC) Modulation: The aminomethyl group facilitates high-affinity binding to the α2​δ−1 subunit of VGCCs. This interaction reduces presynaptic calcium influx, thereby attenuating the release of excitatory neurotransmitters such as glutamate and substance P[1][2].

  • GABAergic Enhancement: The 2-propylpentanoic acid backbone mimics valproate, which inhibits GABA transaminase (GABA-T). This inhibition prevents the breakdown of γ -aminobutyric acid (GABA), increasing synaptic inhibitory tone and suppressing neuronal hyperexcitability[3][4].

MOA Compound 2-(aminomethyl)-2-propylpentanoic acid VGCC Voltage-Gated Calcium Channels (α2δ Subunit) Compound->VGCC GABAT GABA Transaminase (Inhibition) Compound->GABAT CaInflux ↓ Calcium Influx VGCC->CaInflux GABALevels ↑ Synaptic GABA Levels GABAT->GABALevels GluRelease ↓ Glutamate Release CaInflux->GluRelease Excitability ↓ Neuronal Hyperexcitability (Analgesic & Anticonvulsant Effect) GluRelease->Excitability GABALevels->Excitability

Dual mechanism of action targeting VGCC α2δ subunits and GABAergic pathways.

Formulation Strategy & Physicochemical Properties

Causality in Formulation: Because 2-(aminomethyl)-2-propylpentanoic acid contains both a lipophilic dipropyl chain and a zwitterionic amino acid group, its solubility profile is highly dependent on its salt form. The free base is poorly soluble in physiological saline and will precipitate in the syringe, leading to erratic absorption and uninterpretable pharmacokinetic data.

Self-Validating Quality Control: Always verify the pH of the final solution. A pH outside the 6.5–7.5 range can cause tissue necrosis at the injection site, artificially altering pain thresholds in behavioral assays.

Table 1: Formulation Guidelines
ParameterFree Base (Zwitterion)Hydrochloride Salt
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)
Recommended Vehicle 0.5% Methylcellulose (MC) or 0.5% CMC0.9% Physiological Saline
Preparation Method Homogenize via sonication for 15 mins.Dissolve with vortexing; adjust pH to 7.2.
Delivery Suitability Oral Gavage (PO)Intraperitoneal (IP), Intravenous (IV), PO

In Vivo Dosing Guidelines (Rodent Models)

Causality in Dosing: The therapeutic window for this compound is extrapolated from its parent pharmacophores. Gabapentinoids typically exhibit efficacy in rodents at 10–100 mg/kg[2], while valproate requires significantly higher doses (up to 200 mg/kg) to achieve GABA-T inhibition[3]. To capture the dual-action efficacy without inducing severe motor impairment (ataxia), a starting dose range of 10–60 mg/kg is recommended.

Table 2: Recommended Dosing Parameters
SpeciesRouteDose RangeInjection VolumeObservation Window
Mice (C57BL/6)IP / PO10 – 100 mg/kg10 mL/kg30 mins – 6 hours
Rats (SD / Wistar)IP / PO10 – 60 mg/kg5 mL/kg1 hour – 8 hours

Experimental Protocols

Protocol A: Segmental Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

The SNL model, originally developed by Kim and Chung, is the gold standard for evaluating mechanical allodynia and hyperalgesia resulting from peripheral nerve injury[5].

Self-Validating System (The "Baseline Gate"): Before administering the compound, all subjects must undergo baseline von Frey testing. Only animals exhibiting a >50% reduction in paw withdrawal threshold (PWT) compared to pre-surgery baselines are enrolled. This internal control prevents false positives arising from surgical failure.

SNL_Workflow Acclimation Acclimation (Days -7 to 0) Surgery SNL Surgery (Day 0) Acclimation->Surgery Recovery Recovery & Baseline (Days 1-14) Surgery->Recovery Dosing Compound Dosing (Day 14) Recovery->Dosing Testing Von Frey Testing (1, 2, 4, 8h) Dosing->Testing

Step-by-step workflow for the Spinal Nerve Ligation (SNL) neuropathic pain model.

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia (2-3%), make a longitudinal incision at the L5-S2 level. Isolate the L5 and L6 spinal nerves. Tightly ligate the L5 nerve with a 6-0 silk suture distal to the dorsal root ganglion[5].

  • Recovery: Allow 14 days for the development of robust mechanical allodynia.

  • Baseline Verification: On Day 14, place the rat on an elevated wire mesh. Apply calibrated von Frey filaments to the plantar surface of the ipsilateral hind paw. Exclude any rat with a PWT > 4.0 g.

  • Dosing: Administer 2-(aminomethyl)-2-propylpentanoic acid (e.g., 30 mg/kg IP).

  • Efficacy Readout: Measure PWT at 1, 2, 4, and 8 hours post-dose. An increase in PWT towards the sham-control baseline (e.g., >10 g) indicates robust anti-allodynic efficacy mediated by the α2​δ subunit[1].

Protocol B: Maximal Electroshock Seizure (MES) Model

The MES model evaluates the ability of a compound to prevent the spread of generalized tonic-clonic seizures, a key indicator of VGCC and GABAergic modulation[6].

Self-Validating System (Current Calibration): A pre-test current calibration must be performed. Deliver a test pulse to a dummy load prior to each session to verify the constant current output. This ensures that seizure induction is uniform and eliminates false positives caused by equipment impedance fluctuations.

Step-by-Step Methodology:

  • Pre-Dosing: Administer the compound via oral gavage (PO) 60 minutes prior to the electroshock to allow for CNS penetration.

  • Current Calibration: Verify the corneal stimulator output (50 mA for mice, 150 mA for rats; 60 Hz, 0.2 seconds duration)[6].

  • Induction: Apply a drop of 0.9% saline or local anesthetic (e.g., 0.5% tetracaine) to the corneas to ensure conductivity and minimize local distress. Apply the electrodes and deliver the shock.

  • Observation & Scoring: Immediately place the animal in an observation chamber. Monitor for the presence or absence of hindlimb tonic extension (HLTE).

  • Data Interpretation: Protection is strictly defined as the complete abolition of HLTE. Partial extensions are scored as non-protected.

References[5] Kim SH, Chung JM. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain. 1992. URL: https://pubmed.ncbi.nlm.nih.gov/1325671/[3] Löscher W. Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS Drugs. 2002. URL: https://pubmed.ncbi.nlm.nih.gov/12269861/[6] Lidster K, et al. Opportunities for improving animal welfare in rodent models of epilepsy and seizures. J Neurosci Methods. 2016. URL: https://pubmed.ncbi.nlm.nih.gov/26341921/[1] Domon Y, et al. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. J Pharmacol Exp Ther. 2018. URL: https://pubmed.ncbi.nlm.nih.gov/29695618/[2] Patel R, et al. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Pain Ther. 2024. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10906061/[4] Roda M, et al. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. Int J Mol Sci. 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536449/

Sources

Comprehensive NMR Spectroscopy Characterization of 2-(Aminomethyl)-2-propylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Context

2-(Aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) is a highly symmetric, unnatural β -amino acid. Structurally, it is a hybrid of the antiepileptic drug valproic acid (2-propylpentanoic acid) and gabapentinoid-like scaffolds . Unlike valproic acid, which possesses a proton at the α -position (C2), this molecule features a quaternary C2 substituted with an aminomethyl group.

This structural nuance creates a prochiral, perfectly symmetric center. The two propyl groups are enantiotopic but chemically equivalent in an achiral environment. Furthermore, the molecule exists primarily as a zwitterion (ammonium carboxylate) in polar media. Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm its structural integrity, establish its zwitterionic state, and validate its purity for downstream drug development applications.

Experimental Design & Causality

As a Senior Application Scientist, designing an NMR protocol requires moving beyond standard default parameters to address the specific physical chemistry of the target molecule.

  • Causality of Solvent Selection: β -amino acids are highly polar and typically exhibit poor solubility in standard chlorinated solvents like CDCl 3​ . Dimethyl sulfoxide-d6 (DMSO-d6) is selected because its high dielectric constant readily dissolves the zwitterionic form . More importantly, unlike D 2​ O, DMSO-d6 slows the proton exchange rate of the -NH 3+​ group, allowing these exchangeable protons to be observed as a broad resonance, which is critical for confirming the zwitterionic state.

  • Causality of the Relaxation Delay (D1): The molecule contains two critical quaternary carbons: the carboxylate (C=O) and the α -carbon (C2). Because quaternary carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard D1 of 1.0 second will artificially suppress these signals. Therefore, a prolonged D1 of 2.5–3.0 seconds is mandated for the 13 C acquisition to ensure accurate signal detection and integration.

  • Causality of DEPT-135 Implementation: The carbon framework consists entirely of CH 3​ , CH 2​ , and quaternary carbons (zero CH groups). DEPT-135 perfectly exploits this by rendering all three distinct CH 2​ environments with a negative phase, the CH 3​ environment with a positive phase, and silencing the quaternary carbons. This creates an internal logic puzzle that unambiguously verifies the structure.

Step-by-Step NMR Acquisition Protocol

This methodology outlines the precise workflow for acquiring high-fidelity 1D and 2D NMR spectra.

Step 1: Sample Preparation

  • Accurately weigh 20–25 mg of 2-(aminomethyl)-2-propylpentanoic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference .

  • Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes to ensure complete disruption of the zwitterionic crystal lattice.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube (rated for 400 MHz).

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer regulated at 298 K.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform rigorous automated or manual shimming on the Z1–Z4 gradients to achieve a TMS line width of 0.5 Hz.

  • Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise (S/N) ratio.

Step 3: 1D and 2D Acquisition Execution

  • 1 H NMR: Acquire 16 scans using a 30° pulse angle, a spectral width of 15 ppm, and a D1 of 1.0 s.

  • 13 C NMR: Acquire 512 scans using a 30° pulse angle, a spectral width of 250 ppm, and a D1 of 2.5 s.

  • DEPT-135: Acquire 128 scans to differentiate carbon multiplicities.

  • HSQC & HMBC: Set up gradient-selected 2D experiments. For HMBC, optimize the long-range coupling constant evolution time for nJCH​=8 Hz to capture 2-bond and 3-bond correlations to the quaternary C2.

The Self-Validating Structural Framework

Every robust analytical protocol must be a self-validating system. We do not rely on external assumptions; the data must prove itself internally.

Self-Validating Acquisition Check: Before initiating the lengthy 13 C and 2D experiments, process the initial 1 H NMR spectrum. The integration ratio must be exactly 3:2:2:1 (Terminal CH 3​ : β -CH 2​ : α -CH 2​ : Aminomethyl CH 2​ ). If the integration of the aminomethyl singlet at 2.80 ppm deviates from 2H relative to the 6H terminal methyl signal, the sample is either degraded or improperly dissolved, and the workflow must be halted immediately.

Self-Validating 2D Check: The HSQC spectrum must show exactly four cross-peaks corresponding to the four protonated carbon environments. The absolute absence of an HSQC cross-peak for the C2 (48.5 ppm) and C=O (177.0 ppm) carbons validates their assignment as quaternary centers, perfectly corroborating their disappearance in the DEPT-135 spectrum.

NMR_Workflow Start Sample Preparation 20 mg in 0.6 mL DMSO-d6 OneD 1D NMR Acquisition 1H, 13C, DEPT-135 Start->OneD TwoD 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD AssignH 1H Signal Assignment Multiplet & Integration Analysis OneD->AssignH AssignC 13C & Quaternary Assignment DEPT-135 & HMBC Correlation TwoD->AssignC Validate Structural Validation Self-Consistent Framework Check AssignH->Validate AssignC->Validate

Figure 1: Logical workflow for the comprehensive NMR structural elucidation of beta-amino acids.

Data Presentation & Spectral Assignment

The quantitative data extracted from the self-validated workflow is summarized below. The exact equivalence of the two propyl chains simplifies the spectrum, yielding highly diagnostic multiplet patterns.

Table 1: 1 H NMR Signal Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Propyl Terminal0.85Triplet (t)7.26H-CH 3​ of both propyl chains
Propyl β -CH 2​ 1.15 – 1.25Multiplet (m)-4H-CH 2​
  • adjacent to terminal methyls
Propyl α -CH 2​ 1.35 – 1.45Multiplet (m)-4H-CH 2​
  • attached to quaternary C2
  • Aminomethyl2.80Singlet (s)-2H-CH 2​ -N (Singlet validates quaternary C2)
    Ammonium7.50 – 8.50Broad (br s)-3H-NH 3+​ (Zwitterionic state confirmation)

    Mechanistic Note on the "Singlet Rule": The aminomethyl protons appear as a sharp singlet at 2.80 ppm. If the molecule were a chiral isomer (e.g., an α -amino acid with a CH group), this signal would split into a doublet or multiplet. This singlet acts as an internal proof of the quaternary nature of C2.

    Table 2: 13 C NMR and DEPT-135 Assignments (100 MHz, DMSO-d6)
    PositionChemical Shift (ppm)DEPT-135 PhaseCarbon TypeKey HMBC Correlations ( 1 H 13 C)
    Propyl Terminal14.5Positive (+)CH 3​ β -CH 2​ (17.2), α -CH 2​ (36.5)
    Propyl β -CH 2​ 17.2Negative (-)CH 2​ Terminal CH 3​ (14.5), α -CH 2​ (36.5)
    Propyl α -CH 2​ 36.5Negative (-)CH 2​ C2 (48.5), C=O (177.0), Aminomethyl (43.0)
    Aminomethyl43.0Negative (-)CH 2​ C2 (48.5), C=O (177.0), α -CH 2​ (36.5)
    Quaternary C248.5AbsentC (quat)Correlates with 2.80 ppm and 1.40 ppm 1 H signals
    Carboxylate177.0AbsentC=OCorrelates with 2.80 ppm and 1.40 ppm 1 H signals

    By cross-referencing the negative DEPT-135 phase of the 43.0 ppm signal with its HMBC correlation to the absent 177.0 ppm signal, the exact spatial relationship between the primary amine, the quaternary core, and the carboxylic acid is irrefutably locked into place.

    References

    Application Notes and Protocols for the Extraction of 2-(aminomethyl)-2-propylpentanoic Acid from Biological Matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    This document provides a comprehensive guide for the extraction of 2-(aminomethyl)-2-propylpentanoic acid from various biological matrices, including plasma, urine, and tissue homogenates. As a zwitterionic compound, 2-(aminomethyl)-2-propylpentanoic acid presents unique challenges for efficient extraction due to its pH-dependent charge and polarity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each procedural choice to ensure robust and reproducible results.

    Physicochemical Properties of 2-(aminomethyl)-2-propylpentanoic Acid

    A thorough understanding of the analyte's physicochemical properties is paramount for the development of effective extraction protocols.

    PropertyValue (Predicted/Estimated)Significance for Extraction
    Molecular Formula C9H19NO2Provides the elemental composition.
    Molecular Weight 173.25 g/mol Important for mass spectrometry-based detection.
    Structure A pentanoic acid derivative with a primary amine and a carboxylic acid group attached to the same carbon.The presence of both acidic and basic functional groups confers zwitterionic properties.
    pKa (Carboxylic Acid) ~2-3Below this pH, the carboxylic acid is primarily protonated (neutral).
    pKa (Amine) ~9-10Above this pH, the amine is primarily deprotonated (neutral).
    logP/logD Low (Predicted to be polar)Indicates a preference for aqueous environments, influencing solvent choice for LLE and sorbent selection for SPE. The distribution coefficient (logD) will be highly pH-dependent.
    Solubility Expected to be high in aqueous solutions, particularly at pH values between its two pKa's where the zwitterionic form dominates.Influences the choice of sample pretreatment and extraction technique.

    The zwitterionic nature of 2-(aminomethyl)-2-propylpentanoic acid means its net charge is dependent on the pH of the solution. At its isoelectric point (pI), the molecule will have a net neutral charge, though it will still be highly polar due to the presence of the charged carboxylate and ammonium groups. Manipulating the pH of the sample is therefore a critical step in controlling its solubility and retention during extraction.

    General Workflow for Sample Preparation

    The overall process for extracting 2-(aminomethyl)-2-propylpentanoic acid from biological matrices typically follows a series of well-defined steps designed to isolate the analyte from interfering substances.

    Extraction Workflow cluster_0 Sample Pretreatment cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue) pH_Adjustment pH Adjustment Sample->pH_Adjustment Homogenization->pH_Adjustment IS_Spiking Internal Standard Spiking pH_Adjustment->IS_Spiking PPT Protein Precipitation IS_Spiking->PPT LLE Liquid-Liquid Extraction IS_Spiking->LLE SPE Solid-Phase Extraction IS_Spiking->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

    Caption: General workflow for the extraction of 2-(aminomethyl)-2-propylpentanoic acid.

    Protocol 1: Protein Precipitation (PPT)

    Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. While less selective than other techniques, its simplicity makes it a popular choice for high-throughput applications.

    Rationale: This method leverages the principle of altering the solvent environment to cause proteins to denature and precipitate out of solution. Acetonitrile or methanol are commonly used as they are miscible with the aqueous sample and effectively precipitate proteins. This method is often favored for its speed and ease of implementation, especially when coupled with sensitive detection techniques like LC-MS/MS that can tolerate some level of matrix components.[1]

    Step-by-Step Protocol for Plasma:
    • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Internal Standard (IS) Spiking: Add an appropriate amount of internal standard solution (e.g., a stable isotope-labeled version of the analyte) to the plasma sample.

    • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample. The 3:1 ratio of organic solvent to plasma is a common starting point and can be further optimized.

    • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

    • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a clean tube.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

    • Final Centrifugation/Filtration: Centrifuge the reconstituted sample to remove any remaining particulates or filter through a 0.22 µm syringe filter before transferring to an autosampler vial for analysis.

    Protocol 2: Liquid-Liquid Extraction (LLE)

    Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a polar, zwitterionic compound like 2-(aminomethyl)-2-propylpentanoic acid, careful pH adjustment is crucial for successful LLE.[2]

    Rationale: To extract a polar, zwitterionic compound into an organic phase, its charge must be suppressed to increase its lipophilicity. By adjusting the pH of the aqueous sample to be either well below the pKa of the carboxylic acid (making it neutral) or well above the pKa of the amine (making it neutral), the overall polarity is reduced. However, achieving a fully neutral species is not possible for a zwitterion in a single pH adjustment. A more effective strategy for such polar analytes is to use a polar organic solvent that has some miscibility with water, such as ethyl acetate or a mixture containing isopropanol, and to perform the extraction at a pH where the analyte has some degree of charge suppression.

    Step-by-Step Protocol for Urine:
    • Sample Aliquoting: Pipette 500 µL of urine into a screw-cap glass tube.

    • pH Adjustment: Add a buffer to adjust the pH of the urine sample. To suppress the ionization of the carboxylic acid group, an acidic pH (e.g., pH 2-3 with a phosphate or citrate buffer) can be used.

    • Internal Standard (IS) Spiking: Add the internal standard to the pH-adjusted sample.

    • Extraction Solvent Addition: Add 2 mL of a suitable organic solvent. For a polar analyte, a more polar solvent like ethyl acetate or a mixture such as isopropanol:dichloromethane (20:80, v/v) may be effective.

    • Extraction: Cap the tube and vortex for 2-5 minutes, or gently rock for 15-20 minutes to allow for partitioning of the analyte into the organic phase.

    • Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to facilitate the separation of the aqueous and organic layers.

    • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitution: Reconstitute the residue in the LC-MS/MS mobile phase for analysis.

    Protocol 3: Solid-Phase Extraction (SPE)

    Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. For a zwitterionic compound, mixed-mode or polymeric sorbents are often the most effective.

    Rationale: Due to the dual functionality (amine and carboxylic acid) of 2-(aminomethyl)-2-propylpentanoic acid, a mixed-mode solid-phase extraction sorbent that has both cation exchange and reversed-phase properties is ideal.[3] At a low pH, the amine group will be protonated (positively charged), allowing it to be retained by the cation exchange functionality of the sorbent. The non-polar portion of the molecule can also interact with the reversed-phase character of the sorbent. This dual retention mechanism provides for a very selective extraction and a cleaner final extract compared to other methods.

    Step-by-Step Protocol for Plasma or Urine:

    SPE_Workflow Condition 1. Condition (e.g., Methanol, Water) Equilibrate 2. Equilibrate (e.g., Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash_Polar 4. Wash 1 (e.g., Acidic Water/Methanol) Load->Wash_Polar Wash_NonPolar 5. Wash 2 (e.g., Organic Solvent) Wash_Polar->Wash_NonPolar Elute 6. Elute (e.g., Ammoniated Organic) Wash_NonPolar->Elute

    Caption: Solid-Phase Extraction (SPE) workflow for 2-(aminomethyl)-2-propylpentanoic acid.

    • Sample Pretreatment:

      • For Plasma: Perform protein precipitation as described in Protocol 1. Take the supernatant and dilute it 1:1 with an acidic buffer (e.g., 2% formic acid in water).

      • For Urine: Dilute the urine sample 1:1 with an acidic buffer (e.g., 2% formic acid in water).

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer.

    • Sample Loading: Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences that may be retained by the reversed-phase mechanism.

    • Elution: Elute the analyte with 1 mL of a basic organic solvent mixture, such as 5% ammonium hydroxide in methanol. The high pH will neutralize the positive charge on the amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

    Downstream Analysis: LC-MS/MS

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of 2-(aminomethyl)-2-propylpentanoic acid in biological matrices.

    Rationale: Due to the lack of a strong chromophore, UV-based detection methods are not suitable for this compound. LC-MS/MS provides excellent sensitivity and specificity, allowing for low detection limits even in complex biological matrices. A common approach is to use a reversed-phase column with a mobile phase containing a small amount of formic acid to promote protonation of the analyte for positive ion mode electrospray ionization (ESI+).

    Typical LC-MS/MS Parameters:
    • Column: A C18 or a polar-embedded C18 column is often suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions: The precursor ion will be the [M+H]+ of 2-(aminomethyl)-2-propylpentanoic acid. Product ions will need to be determined by infusion and optimization on the specific mass spectrometer.

    Conclusion

    The successful extraction of 2-(aminomethyl)-2-propylpentanoic acid from biological matrices is highly dependent on the careful consideration of its zwitterionic nature. The choice of extraction protocol—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific requirements of the study, including the desired level of sample cleanup, throughput, and the nature of the biological matrix. By understanding the principles behind each technique and carefully optimizing the experimental conditions, particularly pH, researchers can achieve reliable and reproducible quantification of this analyte.

    References

    • Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. MDPI. Available at: [Link]

    • Comprehensive Assessment of Analytical Strategies for Gabapentin in Pharmaceuticals and Biological Matrices: Emphasis on Sustainable Approaches. ResearchGate. Available at: [Link]

    • Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. Biotage. Available at: [Link]

    • Generic sample preparation combined with high-resolution liquid chromatography–time-of-flight mass spectrometry for unification of urine screening in doping-control laboratories. PMC. Available at: [Link]

    • Optimised plasma sample preparation and LC-MS analysis to enable large-scale clinical proteomics. ScienceOpen. Available at: [Link]

    • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]

    • (PDF) Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. ResearchGate. Available at: [Link]

    • Process for the preparation of Gabapentin. Google Patents.

    Sources

    formulation strategies for 2-(aminomethyl)-2-propylpentanoic acid targeted delivery

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Notes & Protocols

    Topic: Formulation Strategies for Targeted Delivery of 2-(aminomethyl)-2-propylpentanoic acid

    Audience: Researchers, Scientists, and Drug Development Professionals

    Introduction: The Challenge and Opportunity of Delivering 2-(aminomethyl)-2-propylpentanoic acid

    2-(aminomethyl)-2-propylpentanoic acid is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its therapeutic potential is significant, likely mirroring the applications of related gabapentinoids in treating neuropathic pain, epilepsy, and other neurological disorders. However, the clinical utility of such small, hydrophilic molecules is often hampered by significant pharmacokinetic challenges. These include poor membrane permeability, rapid systemic clearance, and, most critically, an inability to efficiently cross the blood-brain barrier (BBB) to reach central nervous system (CNS) targets.[1][2][3][4]

    Consequently, achieving therapeutic concentrations at the site of action without inducing systemic side effects necessitates advanced formulation strategies. Targeted delivery aims to overcome these hurdles by packaging the drug in a carrier system designed to navigate biological barriers and accumulate specifically in diseased tissues.[1][5] This document provides a detailed guide to three promising formulation strategies for 2-(aminomethyl)-2-propylpentanoic acid: polymeric nanoparticles, liposomal carriers, and a prodrug approach. The protocols and rationale provided herein are designed to equip researchers with the foundational knowledge to develop and characterize effective targeted delivery systems for this class of molecules.

    Physicochemical Properties of 2-(aminomethyl)-2-propylpentanoic acid

    A foundational understanding of the active pharmaceutical ingredient's (API) properties is critical for rational formulation design. While specific experimental data for this exact molecule is sparse, its properties can be inferred from its structure and comparison to similar compounds.

    PropertyEstimated Value / CharacteristicJustification & Formulation Implication
    Molecular Formula C9H19NO2A relatively small molecule.[6][7]
    Molecular Weight ~173.25 g/mol Low molecular weight facilitates diffusion but does not guarantee membrane passage.
    Water Solubility HighThe presence of both a carboxylic acid and an amino group makes the molecule highly polar and hydrophilic. This poses a major challenge for passive diffusion across lipid-rich biological membranes like the BBB.[8][9]
    LogP (Octanol/Water) < 0A negative LogP value indicates high hydrophilicity, reinforcing the challenge of membrane permeability.[8]
    pKa ~4 (Carboxylic Acid), ~10 (Amine)The molecule will be zwitterionic at physiological pH, further complicating passive transport.

    The highly hydrophilic nature of 2-(aminomethyl)-2-propylpentanoic acid is the primary driver for employing advanced delivery systems. Encapsulation within a lipid- or polymer-based carrier can effectively mask its hydrophilicity, facilitating transport across biological barriers.[8][10]

    Rationale for Targeted Delivery Strategies

    Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action while minimizing its accumulation in non-target tissues.[4] This approach offers several key advantages for a molecule like 2-(aminomethyl)-2-propylpentanoic acid:

    • Enhanced Efficacy: By concentrating the drug at its target (e.g., the brain or peripheral nerves), a more potent therapeutic effect can be achieved at a lower overall dose.[11][12]

    • Reduced Systemic Side Effects: Minimizing exposure to non-target organs reduces the risk of adverse effects commonly associated with systemic administration.

    • Overcoming Biological Barriers: Nanocarriers can be engineered to traverse formidable biological obstacles like the blood-brain barrier.[1][3] This can be achieved through passive accumulation (the Enhanced Permeability and Retention effect, or EPR, primarily in tumors) or active targeting, where ligands on the carrier's surface bind to specific receptors on target cells.[5][13][14]

    • Improved Pharmacokinetics: Encapsulation can protect the drug from premature degradation and metabolism, extending its circulation half-life and providing sustained release.[10][12]

    Nanoparticle-Based Formulation Strategies

    Nanoparticles are colloidal systems with sizes typically ranging from 10 to 1000 nm.[15] They serve as excellent vehicles for drug delivery due to their tunable size, high surface area-to-volume ratio, and the ability to encapsulate both hydrophilic and hydrophobic drugs.[10][11]

    Strategy 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

    PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[16] For hydrophilic drugs like 2-(aminomethyl)-2-propylpentanoic acid, a double emulsion (water-in-oil-in-water, or W/O/W) solvent evaporation method is most suitable for achieving high encapsulation efficiency.

    G cluster_formulation Formulation cluster_characterization Characterization A Primary Emulsion (W/O) API in water + PLGA in DCM B Secondary Emulsion (W/O/W) Homogenize in PVA solution A->B C Solvent Evaporation Stir to remove DCM B->C D Nanoparticle Collection Centrifugation & Washing C->D E Size & Zeta Potential (DLS) D->E F Morphology (SEM/TEM) D->F G Encapsulation Efficiency (EE%) & Drug Loading (DL%) D->G H In Vitro Release Study (Dialysis Method) D->H I Surface Modification (Optional Targeting Ligand) D->I J Final Lyophilized Product D->J I->J

    Caption: Workflow for PLGA nanoparticle formulation and characterization.

    Materials:

    • 2-(aminomethyl)-2-propylpentanoic acid (API)

    • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

    • Dichloromethane (DCM), HPLC grade

    • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    Equipment:

    • Probe sonicator or high-speed homogenizer

    • Magnetic stirrer

    • High-speed refrigerated centrifuge

    • Lyophilizer (Freeze-dryer)

    Procedure:

    • Prepare Primary Emulsion (W/O): a. Dissolve 10 mg of the API in 200 µL of deionized water. This is your internal aqueous phase (W1). b. Dissolve 100 mg of PLGA in 2 mL of DCM. This is your organic phase (O). c. Add the internal aqueous phase (W1) to the organic phase (O). d. Emulsify the mixture using a probe sonicator set at 40% amplitude for 60 seconds in an ice bath to form the primary W/O emulsion.

    • Prepare Secondary Emulsion (W/O/W): a. Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of deionized water. This is your external aqueous phase (W2). b. Immediately add the primary emulsion (W/O) to the external aqueous phase (W2). c. Homogenize this mixture using the probe sonicator at 40% amplitude for 120 seconds in an ice bath to create the double emulsion (W/O/W).

    • Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.1% (w/v) PVA solution. b. Stir the mixture at 500 rpm for at least 4 hours at room temperature in a fume hood to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.[16]

    • Nanoparticle Collection and Purification: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at 15,000 x g for 20 minutes at 4°C.[16] c. Discard the supernatant, which contains unencapsulated API and excess PVA. d. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation. Perform this washing step three times to ensure complete removal of impurities.

    • Lyophilization: a. Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, stable nanoparticle powder.

    Strategy 2: Liposomal Encapsulation

    Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[8][10] For hydrophilic APIs like 2-(aminomethyl)-2-propylpentanoic acid, the drug is entrapped in the aqueous core. The thin-film hydration method is a common and effective technique for their preparation.[17]

    Materials:

    • 2-(aminomethyl)-2-propylpentanoic acid (API)

    • Soy Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

    • Cholesterol

    • Chloroform and Methanol (2:1 v/v mixture)

    • PBS, pH 7.4

    Equipment:

    • Rotary evaporator

    • Bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    Procedure:

    • Lipid Film Formation: a. Dissolve 100 mg of SPC and 30 mg of cholesterol in 10 mL of the chloroform:methanol (2:1) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (~40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall. d. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

    • Film Hydration: a. Prepare a 10 mg/mL solution of the API in PBS (pH 7.4). b. Add 10 mL of this API solution to the round-bottom flask containing the dry lipid film. c. Hydrate the film by rotating the flask at room temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • Size Reduction (Sonication & Extrusion): a. Sonicate the resulting MLV suspension in a bath sonicator for 15 minutes to break down large aggregates. b. For a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Perform 10-15 passes to obtain small unilamellar vesicles (SUVs).[17]

    • Purification: a. Remove the unencapsulated (free) drug from the liposome suspension. This can be done by dialysis against PBS (using a membrane with a 12-14 kDa MWCO) or by size exclusion chromatography.

    ParameterPLGA NanoparticlesLiposomesMethod of Analysis
    Particle Size (Z-average) 150 - 300 nm80 - 200 nmDynamic Light Scattering (DLS)
    Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
    Zeta Potential -15 to -40 mV-5 to -25 mVElectrophoretic Light Scattering
    Encapsulation Efficiency (EE%) 40 - 70%20 - 50%[17][18]UV-Vis or HPLC quantification
    Drug Loading (DL%) 1 - 5%0.5 - 3%UV-Vis or HPLC quantification

    Prodrug-Based Formulation Strategy

    A prodrug is an inactive derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[19][] This strategy is particularly powerful for overcoming poor membrane permeability.[] For 2-(aminomethyl)-2-propylpentanoic acid, a prodrug approach can be designed to hijack endogenous amino acid or peptide transporters (like PEPT1 or LAT1) that are highly expressed at biological barriers, including the intestine and the BBB.[19][21][22]

    Strategy 3: Amino Acid Prodrug Synthesis (Conceptual)

    The primary amine of 2-(aminomethyl)-2-propylpentanoic acid can be coupled with an amino acid (e.g., L-Valine or L-Leucine) via an amide bond. This modification can enhance recognition by nutrient transporters.

    G Prodrug Amino Acid Prodrug (e.g., L-Valine conjugate) Transporter Amino Acid Transporter (e.g., LAT1 on BBB) Prodrug->Transporter Recognition & Transport Intracellular Intracellular Space (e.g., Brain Parenchyma) Transporter->Intracellular Enzyme Esterases / Amidases Intracellular->Enzyme ActiveDrug Active Drug Released (2-(aminomethyl)-2-propylpentanoic acid) Enzyme->ActiveDrug Cleavage Target Therapeutic Target (e.g., Ion Channel) ActiveDrug->Target Pharmacological Action

    Caption: Prodrug strategy for enhanced transport across a biological barrier.

    Note: This is a representative protocol. Synthesis must be performed by trained chemists in a suitable laboratory environment.

    Materials:

    • 2-(aminomethyl)-2-propylpentanoic acid (API)

    • N-Boc-L-Valine (or another protected amino acid)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    Procedure:

    • Activation: In an inert atmosphere, dissolve N-Boc-L-Valine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 0°C for 30 minutes.

    • Coupling: Add the API (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product using column chromatography to obtain the Boc-protected prodrug.

    • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours until the Boc group is removed (monitor by TLC or LC-MS).

    • Isolation: Evaporate the solvent under reduced pressure. The final prodrug salt can be purified by recrystallization or preparative HPLC.

    Characterization and Quality Control Protocols

    Rigorous characterization is essential to ensure the quality, stability, and performance of any formulation.[23]

    Protocol 6.1: Determining Encapsulation Efficiency (EE) and Drug Loading (DL)
    • Quantify Total Drug (W_total): Accurately weigh a sample of the lyophilized nanoparticle powder (e.g., 5 mg). Dissolve it in a suitable solvent (e.g., DMSO or DCM) that disrupts the nanoparticles and completely dissolves both the polymer/lipid and the drug. Dilute with an appropriate mobile phase for analysis.

    • Quantify Free Drug (W_free): Analyze the supernatant collected during the first washing step of the formulation process (Protocol 4.1, step 4c or Protocol 4.2, step 4).

    • Analysis: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the drug concentration in both samples.

    • Calculations:

      • EE (%) = [(W_total - W_free) / W_total] x 100

      • DL (%) = [Weight of encapsulated drug / Total weight of nanoparticles] x 100

    Protocol 6.2: In Vitro Drug Release Study

    The dialysis bag method is a widely used and effective technique for assessing the release profile of drugs from nanoparticles.[24][25][26]

    Procedure:

    • Accurately weigh 10 mg of the drug-loaded nanoparticle powder and resuspend it in 1 mL of PBS (pH 7.4).

    • Transfer the suspension into a dialysis bag (e.g., MWCO 12-14 kDa).

    • Place the sealed dialysis bag into a beaker containing 100 mL of PBS (pH 7.4), which serves as the release medium. Maintain the temperature at 37°C with gentle stirring (e.g., 100 rpm) to ensure sink conditions.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

    In Vivo Evaluation Considerations

    After thorough in vitro characterization, the efficacy of the targeted delivery system must be validated in relevant animal models.

    • Pharmacokinetic (PK) Studies: Compare the plasma and brain (or target tissue) concentration-time profiles of the formulated API versus the unformulated API following systemic administration. A successful targeted formulation should demonstrate a longer circulation half-life and a significantly higher brain-to-plasma concentration ratio.

    • Biodistribution Studies: Use imaging techniques (e.g., by labeling the nanocarrier with a fluorescent dye) or tissue harvesting to determine the accumulation of the delivery system in different organs. The goal is to show preferential accumulation in the target tissue (e.g., the brain) and reduced accumulation in organs like the liver and spleen.[27]

    • Pharmacodynamic (PD) Studies: In an appropriate disease model (e.g., a neuropathic pain model), assess whether the targeted formulation produces a greater therapeutic effect at a lower dose compared to the free drug.

    Conclusion

    The successful delivery of 2-(aminomethyl)-2-propylpentanoic acid to its therapeutic target requires overcoming its inherent physicochemical limitations. The formulation strategies detailed in these application notes—polymeric nanoparticles, liposomes, and prodrugs—offer distinct yet powerful approaches to enhance its bioavailability, facilitate transport across biological barriers, and enable targeted delivery. Each strategy requires careful optimization and rigorous characterization, as outlined in the provided protocols. By leveraging these advanced drug delivery technologies, researchers can unlock the full therapeutic potential of this promising molecule.

    References

    • Small-molecule delivery by nanoparticles for anticancer therapy - PMC. (n.d.).
    • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (n.d.).
    • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. (2021, November 30).
    • A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC. (n.d.).
    • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (n.d.).
    • In Vitro Release Determination of Nanoformulations - Nanomedicine - CD Formulation. (n.d.).
    • Preparation and evaluation of Gabapentin nanoparticles-encapsulated in liposomes. (n.d.).
    • Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles. (n.d.).
    • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. (n.d.).
    • Amino Acids in the Development of Prodrugs - PMC. (n.d.).
    • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities - Taylor & Francis. (2011, August 31).
    • Amino Acids for Prodrug Development - BOC Sciences. (n.d.).
    • Amino Acids in the Development of Prodrugs - ResearchGate. (2025, October 16).
    • Gabapentin in elastic liposomes: preparation, drug release, and penetration through porcine skin. | Request PDF - ResearchGate. (n.d.).
    • Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery | ACS Nano - ACS Publications. (2025, March 25).
    • Application Notes and Protocols for Formulating Nonaprenol into Nanoparticles for Drug Delivery - Benchchem. (n.d.).
    • In vivo evaluation of targeted delivery of biological agents using barium sulfate - PubMed. (2019, December 15).
    • In vivo Fate of Targeted Drug Delivery Carriers - PMC - NIH. (2024, July 9).
    • 2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information - NextSDS. (n.d.).
    • 2-(Aminomethyl)-3-ethyl-2-propylpentanoic acid | C11H23NO2 | CID 106487994. (n.d.).
    • (PDF) Brain-Targeted Drug Delivery System: A Novel Approach - ResearchGate. (2022, November 15).
    • BRAIN TARGETED DRUG DELIVERY SYSTEM - World Journal of Pharmaceutical and Medical Research. (2020, September 14).
    • Brain Targeted Drug Delivery System And It's Approaches - International Journal of Pharmaceutical Sciences. (2024, March 26).
    • Brain Targeted Drug Delivery System: A Novel Approaches - IJNRD. (n.d.).
    • Targeted Delivery Strategies for Hydrophilic Phytochemicals - MDPI. (2025, June 24).
    • Valproic acid - American Chemical Society. (2022, February 28).
    • Targeting Strategies for the Combination Treatment of Cancer Using Drug Delivery Systems. (2017, October 14).
    • Specific anti-glioma targeted-delivery strategy of engineered small extracellular vesicles dual-functionalised by Angiopep-2 and TAT peptides - PubMed. (2022, August 15).

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    Troubleshooting & Optimization

    troubleshooting 2-(aminomethyl)-2-propylpentanoic acid degradation during storage

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for 2-(aminomethyl)-2-propylpentanoic acid. This document is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot the stability of this active pharmaceutical ingredient (API) during storage. As a gabapentinoid, the stability of 2-(aminomethyl)-2-propylpentanoic acid is critical to ensuring its identity, strength, quality, and purity throughout the development lifecycle.[1] Degradation can compromise not only the therapeutic efficacy but also the safety profile of the final drug product.[2]

    This guide provides a structured approach to understanding potential degradation pathways, identifying instability, and implementing corrective and preventative actions. We will delve into the causality behind storage recommendations and analytical observations, grounding our advice in established scientific principles and regulatory expectations.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal storage conditions for solid 2-(aminomethyl)-2-propylpentanoic acid?

    For optimal long-term stability, the solid API should be stored in a well-sealed, inert container, protected from light, moisture, and excessive heat.[3] Specific conditions should be determined by a formal stability study, but general best practices suggest storage at controlled room temperature (15-25°C) or under refrigerated conditions (2-8°C), with controlled low humidity.[2]

    Q2: My solid sample appears clumpy and discolored. What is the likely cause?

    Clumping or caking is often an indicator of moisture uptake.[4] This can be due to improper sealing of the container or storage in a high-humidity environment. Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material, or it can facilitate chemical reactions like hydrolysis.[5][6] Discoloration may suggest oxidative degradation or interaction with trace impurities. An immediate assessment of the material's purity and water content is recommended.

    Q3: I am observing a decrease in potency in my sample over time. What is the primary degradation mechanism?

    The most probable cause for potency loss in 2-(aminomethyl)-2-propylpentanoic acid is intramolecular cyclization to form the corresponding lactam (4,4-dipropyl-pyrrolidin-2-one). This is a known degradation pathway for structurally similar compounds like gabapentin.[7] The reaction is often catalyzed by heat and the presence of moisture or certain pH conditions in solution.[8]

    Q4: Can I store this compound in an aqueous solution?

    While possible for short-term use, long-term storage in aqueous solutions is not recommended without thorough stability studies. The degradation rate of gabapentinoids in solution is highly dependent on pH, with minimum degradation observed around pH 6.0.[8] Solutions that are too acidic or too basic can accelerate degradation. If a liquid formulation is necessary, extensive studies are required to identify a stable buffer system and appropriate storage temperature.[9]

    In-Depth Troubleshooting Guides

    This section provides structured approaches to common experimental observations suggesting degradation.

    Scenario 1: An Unknown Peak is Detected During HPLC Analysis

    Question: My routine HPLC analysis shows a new, unidentified peak that is increasing in area over time. The peak for the parent compound is decreasing proportionally. How do I identify this impurity and stop its formation?

    Answer: This observation strongly suggests the formation of a degradation product. The investigation should proceed in two stages: identification and mitigation.

    Step 1: Provisional Identification via Forced Degradation

    Forced degradation (or stress testing) is a powerful tool to predict and identify likely degradation products.[10] By subjecting the API to conditions more severe than typical storage, you can accelerate the formation of impurities and confirm if your analytical method is "stability-indicating."[11]

    • Causality: The goal is to generate the unknown impurity in sufficient quantities for identification and to demonstrate that your analytical method can resolve it from the parent peak and other potential degradants.[12]

    dot

    Caption: Workflow for forced degradation studies.

    • Interpretation: Compare the chromatograms from the stressed samples to your stability sample. If the unknown peak's retention time matches a peak generated under specific stress conditions (e.g., thermal or base hydrolysis), it strongly suggests its identity. For 2-(aminomethyl)-2-propylpentanoic acid, the lactam is often observed under thermal and basic conditions.[13]

    Step 2: Mitigation Strategy

    Once the impurity is tentatively identified (e.g., as the lactam), mitigation involves tightening storage controls.

    • Re-evaluate Storage Temperature: If degradation is observed at controlled room temperature, move storage to a refrigerated (2-8°C) environment.[14]

    • Control Humidity: Ensure the container is hermetically sealed. For highly sensitive materials, consider storing inside a desiccator or using secondary packaging with a desiccant.[3]

    • Inert Atmosphere: If oxidation is suspected (from the H₂O₂ stress test), purge the container headspace with an inert gas like nitrogen or argon before sealing.[3]

    Scenario 2: Poor Reproducibility in Potency Assays

    Question: My potency measurements for the same batch of material are inconsistent between analyses. What could be causing this variability?

    Answer: Inconsistent potency results, assuming the analytical method itself is validated and robust, can stem from sample inhomogeneity or ongoing degradation after sample preparation.

    • Problem 1: Sample Inhomogeneity:

      • Cause: Degradation may not occur uniformly throughout the bulk solid material, especially if it's due to localized moisture or light exposure. The portion you sample might not represent the entire batch.

      • Solution: Before weighing, ensure the bulk sample is thoroughly but gently mixed. If the material is clumpy, this indicates significant moisture ingress, and the entire batch may be compromised.[4]

    • Problem 2: Degradation in Sample Diluent:

      • Cause: The compound may be unstable in the solution used for the HPLC analysis. As discussed, pH is a critical factor for the stability of gabapentinoids in solution.[8] If your diluent is unbuffered or has a suboptimal pH, the API can degrade between the time of sample preparation and injection.

      • Solution:

        • pH Control: Prepare samples in a diluent buffered to a pH of approximately 6.0.

        • Time Study: Perform a solution stability study. Analyze the same prepared sample immediately after preparation and then at set intervals (e.g., 2, 4, 8, 24 hours) while storing it under the typical autosampler conditions. A decrease in the main peak area and an increase in impurity peaks over time confirms solution instability.

        • Temperature Control: Keep sample vials in a cooled autosampler (e.g., 4°C) to slow the rate of degradation pending analysis.[15]

    Key Degradation Pathway: Intramolecular Cyclization (Lactamization)

    The primary chemical instability of 2-(aminomethyl)-2-propylpentanoic acid involves the intramolecular nucleophilic attack of the primary amine onto the carboxylic acid's carbonyl carbon. This reaction eliminates a molecule of water and forms a stable, five-membered ring structure known as a lactam.

    dot

    Caption: Primary degradation pathway via lactamization.

    This conversion is a significant concern because:

    • Loss of Potency: The active pharmaceutical ingredient is consumed.

    • Altered Pharmacology: The lactam is a different chemical entity and will not have the same therapeutic effect. It must be treated as an impurity and controlled according to regulatory guidelines (e.g., ICH Q3A/B).

    Analytical Methodologies

    Accurate assessment of stability requires a validated, stability-indicating analytical method. Due to the lack of a strong UV chromophore, direct UV detection for 2-(aminomethyl)-2-propylpentanoic acid is challenging. The following HPLC method with pre-column derivatization is recommended.

    Protocol: HPLC-FLD Analysis with FMOC Derivatization

    This method enhances detection sensitivity by attaching a fluorescent tag (9-fluorenylmethyl chloroformate, FMOC-Cl) to the primary amine of the molecule.

    1. Reagents and Materials:

    • 2-(aminomethyl)-2-propylpentanoic acid reference standard

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Acetonitrile (HPLC grade)

    • Boric acid

    • Sodium hydroxide

    • Water (HPLC grade)

    • 0.2 µm syringe filters

    2. Instrument and Conditions:

    • HPLC System: Quaternary pump, cooled autosampler, fluorescence detector (FLD).

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: (Example) 30% B to 70% B over 15 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Fluorescence Detection: Excitation: 262 nm, Emission: 313 nm.[16]

    3. Solution Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH with sodium hydroxide.

    • FMOC-Cl Reagent (3 mg/mL): Dissolve FMOC-Cl in acetonitrile. Prepare fresh daily.

    • Standard Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in water or mobile phase A.

    4. Derivatization Procedure:

    • To a 100 µL aliquot of your standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Vortex briefly.

    • Add 300 µL of the FMOC-Cl reagent.

    • Vortex immediately for 30 seconds and let it react for 2 minutes at room temperature.

    • To quench the reaction, add 400 µL of mobile phase A.

    • Filter through a 0.2 µm syringe filter into an HPLC vial.

    5. Analysis:

    • Inject 10 µL of the derivatized solution onto the HPLC system.

    • The lactam degradant, lacking a primary amine, will not react with the FMOC-Cl and will therefore not be visible with this method. A separate method (e.g., LC-MS or CAD) is needed for its quantification.

    Best Practices for Storage and Handling

    Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation.[17] These conditions must be monitored and documented to comply with Good Manufacturing Practice (GMP) standards.[1]

    ParameterRecommendationRationale & Scientific Justification
    Temperature 15-25°C (Controlled Room Temp) or 2-8°C (Refrigerated) Reduces the kinetic rate of all chemical degradation pathways, particularly thermally-driven lactamization. Lower temperatures are generally better for long-term stability.[14]
    Humidity < 60% RH (Relative Humidity) Minimizes water absorption, which can act as a reactant in hydrolysis and a plasticizer that increases molecular mobility in the solid state, accelerating degradation.[3][5]
    Light Exposure Store in amber or opaque containers. Protects against photolytic degradation. While this specific molecule's photosensitivity may be low, it is a standard precaution for all APIs.[3][10]
    Atmosphere Store in well-sealed containers, consider inert gas overlay. Prevents exposure to atmospheric oxygen, which can cause oxidative degradation. A nitrogen or argon overlay displaces oxygen and minimizes this risk.[3]
    Container Use inert, non-reactive containers (e.g., Type I glass or HDPE). Prevents leaching of contaminants from the container material and ensures no interaction between the API and the container surface.[3][18]
    References
    • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
    • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Acme-Hardesty.
    • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
    • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
    • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
    • Zour, E., et al. (1992). Stability studies of gabapentin in aqueous solutions. PubMed.
    • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
    • Gupta, A., et al. (2009, August 1). Stability of gabapentin 300-mg capsules repackaged in unit dose containers. American Journal of Health-System Pharmacy.
    • Alqahtani, A. F., et al. (n.d.). Mechanisms Of Solid State And Solution Instability Of Drugs. Migration Letters.
    • Guillarme, D., et al. (2017, April 17). Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS One.
    • Al-kurdi, Z., et al. (2017, January 23). assessment of the stability of gabapentin under different stress conditions. ResearchGate.
    • Pharma Excipients. (2020, April 29). Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients.
    • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
    • Zour, E., et al. (1992). Stability Studies of Gabapentin in Aqueous Solutions. Semantic Scholar.
    • Factors Influencing Drug Stability. (n.d.). Scribd.
    • Metabolism and bioactivity of 2-propylpentanoic acid. (n.d.). ResearchGate.
    • Singh, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
    • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
    • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals.
    • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
    • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
    • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m.
    • Miles, C. J., Wallace, L. R., & Moye, H. A. (n.d.). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Fluorogenic Labeling with 9-Fluorenylmethyl Chloroformate. Journal of AOAC INTERNATIONAL.
    • Gopaul, S. V., et al. (2003, January 15). Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients. PubMed.
    • MDPI. (2025, June 20). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities.
    • Benchchem. (n.d.). HPLC analysis of 2-(Bromomethyl) - butylhexanoic acid.
    • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021, December 24). MDPI.
    • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
    • Luís, P. B. M., et al. (2011, December 1). Valproic acid utilizes the isoleucine breakdown pathway for its complete β-oxidation. Biochemical Pharmacology.
    • Sychev, D., et al. (n.d.). Therapeutic and Toxic Effects of Valproic Acid Metabolites. PMC.

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    Technical Support Center: Optimizing Extraction Yield of 2-(Aminomethyl)-2-propylpentanoic Acid from Tissue Samples

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a zwitterionic derivative of valproic acid, 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) presents unique sample preparation challenges. Standard lipophilic extraction protocols often result in poor yields due to the molecule's dual charge state at physiological pH. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your extraction workflows from complex tissue matrices.

    Part 1: Core Troubleshooting & FAQs

    Q: Why am I seeing sub-30% recoveries when using standard Liquid-Liquid Extraction (LLE) with organic solvents like ethyl acetate? Mechanistic Causality: 2-(aminomethyl)-2-propylpentanoic acid contains both a basic aminomethyl group and an acidic propylpentanoic acid backbone. At physiological pH (pH ~7.4), it exists primarily as a highly polar zwitterion (net charge zero, but locally charged). Zwitterions have notoriously low partition coefficients in non-polar organic solvents, making traditional LLE highly inefficient. Scientist's Solution: Abandon standard LLE. Instead, utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[1]. If LLE is strictly required for your pipeline, you must use an ion-pairing reagent or derivatize the compound prior to extraction to mask the polar functional groups.

    Q: Should I use Methanol or Acetonitrile for the initial protein precipitation of tissue homogenates? Mechanistic Causality: Tissues contain high levels of proteins and phospholipids that cause severe ion suppression in LC-MS/MS. Acetonitrile (ACN) is generally a stronger protein precipitant than methanol (MeOH). However, for zwitterionic amino-acid-like drugs, ACN can sometimes cause co-precipitation of the polar analyte if the aqueous-to-organic ratio is too low. Studies on structurally similar compounds demonstrate that while ACN and MeOH yield similar absolute recoveries (~53-58%), scaling down the tissue homogenate volume and using cold MeOH can drastically improve recovery to >85% while minimizing matrix effects[2]. Scientist's Solution: Use a 1:4 ratio of tissue homogenate to cold Methanol (-20°C) to balance protein precipitation with analyte solubility[2].

    Q: How do I optimize the SPE loading and elution conditions to maximize recovery? Mechanistic Causality: To successfully trap a zwitterion on a cation-exchange resin, you must eliminate the negative charge on the carboxylate group while maintaining the positive charge on the amine. Scientist's Solution: Acidify the post-precipitation supernatant with 0.1 M HCl prior to loading onto the SPE cartridge[3][4]. This drops the pH below 3.0, fully protonating the carboxylate (neutralizing it) and the amine (positive). For elution, use a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol) to deprotonate the amine, disrupting the ionic interaction with the sorbent and releasing the target analyte[3].

    Q: My GC-MS signals are extremely weak and broad. How can I improve detection post-extraction? Mechanistic Causality: The free amine and carboxylic acid groups form strong hydrogen bonds and interact with the GC inlet and column stationary phase, leading to thermal degradation and peak tailing. Scientist's Solution: You must derivatize the extracted compound. Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability[4].

    Part 2: Mechanistic Workflows & Visualizations

    IonizationMechanisms LowPH Acidic Conditions (pH < 3) Amine: -NH3+ (Protonated) Carboxyl: -COOH (Neutral) Net Charge: +1 Optimal for MCX SPE Loading NeutralPH Physiological (pH ~7.4) Amine: -NH3+ (Protonated) Carboxyl: -COO- (Deprotonated) Net Charge: 0 (Zwitterion) Poor Organic Solubility LowPH->NeutralPH Increasing pH HighPH Basic Conditions (pH > 10) Amine: -NH2 (Neutral) Carboxyl: -COO- (Deprotonated) Net Charge: -1 Optimal for MCX SPE Elution NeutralPH->HighPH Increasing pH

    pH-dependent ionization states dictating the SPE loading and elution mechanics.

    Quantitative Optimization Data

    Table 1: Comparative Extraction Recoveries for Zwitterionic Valproic Acid Derivatives in Tissue Matrices

    Extraction StrategySolvents / ConditionsPre-treatment pHAverage Recovery (%)Matrix Effect (%)Recommended Analytical Platform
    LLE (Standard) Ethyl Acetate / Hexane7.4< 15%MediumNot Recommended
    PPT Only 1:4 Homogenate : Cold MeOH7.4~55 - 60%High (> 80%)LC-MS/MS (Dilute & Shoot)
    PPT + MCX SPE 0.1M HCl Load / 5% NH₄OH Elution< 3.0> 85% Low (< 20%) LC-MS/MS or GC-MS (Derivatized)

    Part 3: Step-by-Step Experimental Protocol

    The following self-validating protocol utilizes Mixed-Mode Cation Exchange (MCX) to isolate the target compound from complex tissue homogenates, ensuring high recovery and minimal ion suppression[3][4][5].

    Phase 1: Tissue Homogenization & Precipitation

    • Weigh: Accurately weigh 10–50 mg of the target tissue sample.

    • Homogenize: Add 200 µL of LC-MS grade water containing your stable-isotope internal standard (e.g., Gabapentin-d10 or Valproic acid-d6). Homogenize thoroughly using a bead beater or sonic probe[5].

    • Precipitate: Add 800 µL of ice-cold Methanol (-20°C) to the homogenate to precipitate proteins. Vortex vigorously for 30 seconds[2].

    • Centrifuge: Centrifuge the sample at 13,000 × g for 10 minutes at 4°C to tightly pellet proteins and cellular debris[5].

    Phase 2: Solid-Phase Extraction (MCX) 5. Acidify: Transfer the clear supernatant to a clean 15-mL conical tube. Add 2.0 mL of 0.1 M HCl and vortex briefly. Verify that the pH is < 3.0 to ensure complete protonation of the carboxylate group[3][4]. 6. Condition: Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 0.1 M HCl. 7. Load: Load the acidified supernatant onto the cartridge at a steady flow rate of ~1 mL/min. 8. Wash:

    • Wash 1: Pass 1.0 mL of 0.1 M HCl through the cartridge to remove hydrophilic interferences.

    • Wash 2: Pass 1.0 mL of 100% Methanol through the cartridge to remove neutral lipids and isobaric lipophilic interferences.

    • Elute: Elute the target analyte by passing 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol through the cartridge into a clean glass autosampler vial[3].

    • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[2][5].

    ExtractionWorkflow A 1. Tissue Homogenization (10-50 mg tissue + Aqueous Buffer) B 2. Protein Precipitation (Add Ice-Cold Methanol, 1:4 ratio) A->B C 3. Centrifugation (13,000 x g, 10 min, 4°C) B->C D 4. Acidification (Add 0.1 M HCl to Supernatant) C->D E 5. MCX SPE Loading (Analyte trapped via Cation Exchange) D->E F 6. Wash Steps (0.1 M HCl, then 100% Methanol) E->F G 7. Elution (5% NH4OH in Methanol) F->G H 8. Evaporation & Reconstitution (For LC-MS/MS Analysis) G->H

    Step-by-step MCX SPE extraction workflow for zwitterionic compounds from tissue.

    References

    • Source: osu.
    • Source: wa.
    • Source: thomastobin.
    • Source: nih.
    • Source: nih.

    Sources

    reducing matrix effects in LC-MS/MS analysis of 2-(aminomethyl)-2-propylpentanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the bioanalysis of 2-(aminomethyl)-2-propylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and reliable LC-MS/MS method for this unique analyte. We will delve into the root causes of common analytical challenges, particularly matrix effects, and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity and accuracy of your results.

    Introduction: The Analytical Challenge of a Small, Polar Molecule

    2-(aminomethyl)-2-propylpentanoic acid is a small, polar, zwitterionic molecule. Its structure, containing both a basic primary amine and an acidic carboxylic acid group, presents a significant challenge for traditional reversed-phase liquid chromatography. These properties mean it is highly water-soluble and often co-elutes with endogenous polar interferences from biological matrices like plasma, serum, and urine.

    The most significant hurdle in its analysis is the phenomenon of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantification.[2][3] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects.

    cluster_0 The Matrix Effect Problem Analyte Analyte Properties - Small, Polar - Zwitterionic CoElution Co-elution in LC System Analyte->CoElution Matrix Biological Matrix - Phospholipids - Salts, Metabolites Matrix->CoElution IonSource Competition in MS Ion Source CoElution->IonSource Result Inaccurate Quantification (Ion Suppression/Enhancement) IonSource->Result

    Caption: The causal chain leading to matrix effects and inaccurate results.

    Troubleshooting Guide & FAQs

    This section is structured in a question-and-answer format to directly address common issues encountered during method development.

    Part 1: Sample Preparation

    Effective sample preparation is the most critical step in mitigating matrix effects.[3][4] The goal is to remove as many interfering components as possible while maximizing the recovery of the analyte.

    Q1: I'm using a simple protein precipitation (PPT) with acetonitrile, but my results are inconsistent and show poor sensitivity. What's going wrong?

    A1: This is a very common issue. While protein precipitation is fast and easy, it is a non-selective sample cleanup method.[3][5] Acetonitrile effectively removes proteins, but many highly polar, water-soluble matrix components, especially phospholipids, remain in the supernatant.[5][6] These phospholipids are notorious for causing significant ion suppression.[6]

    Causality: Your analyte, being very polar, is likely co-eluting with these residual matrix components. In the electrospray ionization (ESI) source, these components compete with your analyte for charge and access to the droplet surface, leading to suppression of your analyte's signal.[1][3]

    Recommendation: You need a more selective sample preparation technique. Consider the following options:

    TechniqueProsConsBest For
    Protein Precipitation (PPT) Fast, inexpensive, simple.Non-selective, high matrix effects.[5]Initial screening, when high sensitivity is not required.
    Liquid-Liquid Extraction (LLE) Good for removing polar interferences (salts).[3]Can have lower recovery for highly polar analytes; requires solvent optimization.Removing salts and some lipids.
    Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts.[3][4]More time-consuming and costly; requires method development.Achieving the highest sensitivity and reproducibility.
    Phospholipid Removal Plates Specifically targets phospholipids.[6] Can be used after PPT.Adds cost and a step to the workflow.Directly addressing phospholipid-based ion suppression.

    Q2: What is the best SPE strategy for 2-(aminomethyl)-2-propylpentanoic acid?

    A2: Given the zwitterionic nature of your analyte, a Mixed-Mode Cation Exchange (MCX) SPE is the most effective strategy. This approach utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity.

    Causality:

    • Loading: Under acidic conditions (e.g., pH < 4), the carboxylic acid group is neutral, and the primary amine is protonated (positively charged). This allows the analyte to bind to the sorbent via two mechanisms: weak reversed-phase interaction with the polymeric backbone and strong ionic interaction with the cation exchange functional groups.

    • Washing: You can use an acidic aqueous wash to remove polar interferences and a non-polar organic wash (e.g., methanol) to remove lipids. Your analyte remains strongly bound by the ionic interaction.

    • Elution: By applying a basic elution solvent (e.g., 5% ammonium hydroxide in methanol), the primary amine is neutralized, breaking the ionic bond and allowing the analyte to be eluted.

    This multi-step, orthogonal cleanup process results in a significantly cleaner extract than any other method.

    cluster_1 SPE Decision Workflow Start Start with PPT Check Is sensitivity & reproducibility sufficient? Start->Check End Method is adequate Check->End Yes Improve Implement more selective cleanup Check->Improve No SPE Recommend Mixed-Mode Cation Exchange SPE Improve->SPE

    Caption: A decision tree for selecting a sample preparation strategy.

    Part 2: Liquid Chromatography

    Q3: My analyte elutes at or near the void volume on my C18 column, right where I see a large area of ion suppression. How can I fix this?

    A3: This is expected behavior for a small, polar molecule on a non-polar C18 stationary phase. The solution is to switch your chromatographic mode from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) .[7][8][9]

    Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile).[8][10][11] A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes, like yours, partition into this aqueous layer and are retained. This is the opposite of reversed-phase, where polar analytes have little interaction and elute quickly.[11]

    Key Advantages of HILIC for this Application:

    • Retention: Provides excellent retention for highly polar compounds that are unretained in reversed-phase.[7][10]

    • Reduced Matrix Effects: Many endogenous matrix interferences, particularly non-polar phospholipids, are not well-retained in HILIC and will elute early, providing chromatographic separation from your analyte.

    • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.[10][11]

    Q4: What are the critical parameters for developing a HILIC method?

    A4:

    • Stationary Phase: Start with a bare silica or an amide-bonded phase. These offer robust and predictable retention for a wide range of polar compounds.[8][10]

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer. Start with a high percentage of acetonitrile (e.g., 90-95%) for strong retention. Elution is achieved by increasing the aqueous component (decreasing acetonitrile).[7]

    • Buffer Choice and pH: The buffer is critical for peak shape and retention reproducibility. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-friendly. The pH of the aqueous portion of your mobile phase will influence the charge state of your analyte and the stationary phase, affecting retention. For your zwitterionic compound, a slightly acidic pH (e.g., 3-5) is a good starting point.

    • Sample Diluent: This is a common pitfall. The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase. Injecting a sample in a highly aqueous diluent will cause severe peak distortion and poor retention. Your sample diluent should match the initial mobile phase conditions (i.e., high organic content) as closely as possible.

    Part 3: Detection and Internal Standardization

    Q5: How can I definitively prove that my method is suffering from matrix effects?

    A5: You can perform two key experiments: the post-extraction spike and the post-column infusion .[2][5][12]

    • Post-Extraction Spike: This quantitative experiment compares the response of an analyte spiked into a blank matrix extract versus the response of the analyte in a neat solution.

      • Set A: Spike the analyte into a clean solvent.

      • Set B: Extract a blank biological sample (e.g., plasma) and then spike the analyte into the final extract.

      • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Post-Column Infusion: This is a qualitative experiment to visualize where ion suppression occurs in your chromatogram.

      • A solution of your analyte is continuously infused into the mobile phase flow after the analytical column but before the MS source.[13][14][15]

      • You then inject a blank, extracted matrix sample.

      • Any dip in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[13][14] You can then adjust your chromatography to ensure your analyte does not elute in these suppression zones.

    Q6: I am using a structural analog as an internal standard, but my inter-sample precision is still poor. Why isn't it working perfectly?

    A6: While a structural analog is better than no internal standard, it is not ideal. Analogs can have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[16] If the analog elutes even slightly differently from the analyte, it may not experience the exact same degree of ion suppression, leading to inaccurate correction and poor precision.[17]

    The universally accepted gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[17][18][19][20]

    Causality: A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte.[17] Therefore, it will have the exact same:

    • Extraction recovery

    • Chromatographic retention time

    • Ionization efficiency (and be subject to the exact same matrix effects)[17][20]

    Because the mass spectrometer can differentiate the SIL-IS from the analyte by its mass, any signal variation caused by matrix effects will affect both the analyte and the SIL-IS proportionally. The ratio of their peak areas will remain constant, providing highly accurate and precise quantification even in the presence of significant ion suppression.[19][20]

    Detailed Protocols & Workflows

    Comprehensive Troubleshooting Workflow

    cluster_2 Comprehensive Troubleshooting Workflow Start Problem: Inaccurate or Irreproducible Results Assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->Assess CheckLC Is analyte retained & separated from suppression zones? Assess->CheckLC Significant ME observed OptimizeLC Switch to HILIC. Optimize mobile phase & gradient. CheckLC->OptimizeLC No CheckSamplePrep Is extract clean enough? (Using PPT?) CheckLC->CheckSamplePrep Yes OptimizeLC->CheckSamplePrep OptimizeSamplePrep Implement SPE (Mixed-Mode Cation Exchange) or Phospholipid Removal CheckSamplePrep->OptimizeSamplePrep No CheckIS Are you using a SIL-IS? CheckSamplePrep->CheckIS Yes OptimizeSamplePrep->CheckIS ImplementIS Incorporate a Stable Isotope-Labeled IS CheckIS->ImplementIS No End Result: Robust & Accurate Method CheckIS->End Yes ImplementIS->End

    Caption: A systematic workflow for troubleshooting and mitigating matrix effects.

    Protocol: Mixed-Mode Cation Exchange (MCX) SPE

    This protocol provides a starting point for developing an MCX SPE method for 2-(aminomethyl)-2-propylpentanoic acid from plasma.

    Materials:

    • MCX SPE Cartridge (e.g., 30 mg / 1 mL)

    • Plasma sample containing the analyte

    • Internal Standard (ideally a SIL-IS)

    • 4% Phosphoric Acid in Water

    • 0.1% Formic Acid in Water

    • Methanol

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

    Procedure:

    • Sample Pre-treatment:

      • To 100 µL of plasma, add the internal standard.

      • Add 400 µL of 4% phosphoric acid in water.

      • Vortex to mix. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged.

      • Centrifuge to pellet the precipitated proteins.

    • Conditioning:

      • Pass 1 mL of Methanol through the SPE cartridge.

      • Pass 1 mL of 0.1% Formic Acid in Water through the cartridge to equilibrate. Do not let the sorbent bed go dry.

    • Loading:

      • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing:

      • Wash 1: Pass 1 mL of 0.1% Formic Acid in Water. This removes very polar interferences.

      • Wash 2: Pass 1 mL of Methanol. This removes less polar, lipid-based interferences.

    • Elution:

      • Elute the analyte by passing 1 mL of the elution solvent (5% Ammonium Hydroxide in Methanol) through the cartridge into a clean collection tube. The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent.

    • Evaporation and Reconstitution:

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute in a small volume (e.g., 100 µL) of a HILIC-compatible solvent (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.

    References

    • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

    • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

    • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

    • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chromatographia. [Link]

    • HILIC. Dr. Maisch. [Link]

    • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

    • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

    • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

    • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

    • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

    • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

    • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

    • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Promise Advanced Proteomics. [Link]

    • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

    • 2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information. NextSDS. [Link]

    • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

    • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

    • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

    • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

    • Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

    • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

    • Ion Suppression in LC–MS–MS — A Case Study. Chromatography Online. [Link]

    • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

    • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

    • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed. [Link]

    • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides | Request PDF. ResearchGate. [Link]

    • 2-(Aminomethyl)-3-ethyl-2-propylpentanoic acid | C11H23NO2 | CID 106487994. PubChem. [Link]

    • CID 87070549 | C16H32O4. PubChem. [Link]

    • イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. J-STAGE. [Link]

    • 第4章 LC/MS に用いる MS 分析法. sciex.jp. [Link]

    • Valproic acid. American Chemical Society. [Link]

    • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. ScienceDirect. [Link]

    • LC-MS/MSの基礎 測定編. SCIEX. [Link]

    • イオンペア LC/MS/MS によるアミノ酸の分析方法の検討. city.osaka.lg.jp. [Link]

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    resolving co-elution issues for 2-(aminomethyl)-2-propylpentanoic acid in chromatography

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Resolving Co-Elution for 2-(Aminomethyl)-2-Propylpentanoic Acid

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the challenges of analyzing highly polar, zwitterionic APIs and metabolites.

    The compound 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) —an amino acid analogue structurally related to gabapentinoids—presents a classic "chromatographic nightmare." It lacks a strong UV chromophore, possesses extreme polarity, and exhibits zwitterionic behavior (containing both a carboxylic acid and a primary amine on the same carbon network). This guide provides field-proven, mechanistically grounded solutions to resolve its co-elution with void volume components, matrix salts, and isobaric impurities.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: Why does 2-(aminomethyl)-2-propylpentanoic acid consistently co-elute at the void volume ( t0​ ) on my standard C18 column? A: This is a fundamental thermodynamic mismatch. Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Because 2-(aminomethyl)-2-propylpentanoic acid is highly polar and ionized at typical mobile phase pH ranges, it cannot partition into the hydrophobic C18 alkyl chains. Consequently, it washes straight through the column unretained, co-eluting with salts, unretained matrix proteins, and other polar interferences. This co-elution leads to severe ion suppression in Electrospray Ionization (ESI-MS)[1]. To resolve this, we must abandon hydrophobic retention and exploit the molecule's polarity using Hydrophilic Interaction Liquid Chromatography (HILIC).

    Q2: I switched to a HILIC column, but I am still seeing co-elution with other amino acids and matrix components. How do I manipulate selectivity? A: Standard bare silica or amide HILIC columns provide retention by partitioning the analyte into an immobilized aqueous layer[2], but they often lack the selectivity required to separate structurally similar zwitterions. I recommend transitioning to a Zwitterionic HILIC (ZIC-HILIC) phase. ZIC-HILIC columns utilize sulfobetaine ligands that provide a dual-retention mechanism: hydrophilic partitioning and weak electrostatic interactions[3]. If you are experiencing co-elution on a ZIC-HILIC column, the self-validating solution is to manipulate the buffer pH and ionic strength . By adjusting the pH to 3.0, the carboxylic acid of the analyte becomes partially protonated (neutralizing it), while the amine remains fully protonated (positive). This alters its electrostatic interaction with the negatively charged sulfonate group on the stationary phase, shifting its retention time away from co-eluting isobars[4].

    Q3: My lab only has HPLC-UV systems (no LC-MS). Since this compound lacks a chromophore, how can I detect it and resolve it from matrix peaks? A: You must use pre-column derivatization. By reacting the primary amine of the compound with a reagent like 9-Fluorenylmethyl chloroformate (FMOC-Cl), you achieve two goals simultaneously: you attach a strong UV/Fluorescent chromophore for detection, and you drastically increase the molecule's hydrophobicity. This allows the derivative to be strongly retained and resolved on a standard C18 RPLC column, moving it far away from polar void volume interferences.

    Part 2: Mandatory Visualizations

    DecisionTree A Co-elution Issue: 2-(aminomethyl)-2-propylpentanoic acid B Detector Type Available? A->B C LC-MS/MS or CAD B->C High Sensitivity D UV/Vis Only B->D Optical Detection E Zwitterionic HILIC (ZIC-HILIC) Ammonium Formate Buffer C->E F Pre-column Derivatization (e.g., FMOC-Cl) D->F G Tune pH (e.g., pH 3.0) to alter selectivity vs matrix E->G Resolve Isobars H Standard RPLC (C18) Gradient Elution F->H Increase Hydrophobicity

    Caption: Troubleshooting decision tree for zwitterionic co-elution based on detector availability.

    Mechanism Analyte Zwitterionic Analyte (NH3+ / COO-) WaterLayer Immobilized Water Layer (Hydrophilic Partitioning) Analyte->WaterLayer Hydrogen Bonding Ligand Sulfobetaine Ligand (Electrostatic Interaction) Analyte->Ligand Ionic Forces Elution Resolved Elution (No Void Co-elution) WaterLayer->Elution Ligand->Elution

    Caption: Dual retention mechanism in ZIC-HILIC combining aqueous partitioning and electrostatic forces.

    Part 3: Data Presentation

    Table 1: Comparison of Chromatographic Modes for 2-(aminomethyl)-2-propylpentanoic acid

    MethodRetention MechanismCo-elution RiskMS CompatibilityBest Use Case
    Standard RPLC (C18) Hydrophobic PartitioningCritical (Elutes at void volume)Poor (Severe ion suppression)Not recommended for underivatized form.
    Ion-Pairing RPLC Hydrophobic + Ion-PairingLowModerate (IP agents suppress signal)When HILIC is unavailable; requires volatile IP agents.
    ZIC-HILIC Partitioning + ElectrostaticLow (Tunable via pH/Buffer)Excellent (High organic mobile phase)LC-MS/MS workflows for intact zwitterion.
    Derivatization + RPLC Hydrophobic PartitioningLow (High retention factor)GoodUV/Fluorescence detection workflows.

    Table 2: Buffer pH Effects on ZIC-HILIC Retention

    Mobile Phase pHAnalyte Net ChargeElectrostatic InteractionImpact on Retention / Co-elution
    pH 3.0 Positive (Amine protonated, Acid neutral)Repulsion from stationary phase cationDecreased retention, unique selectivity to bypass acidic matrix isobars.
    pH 6.5 Neutral (Zwitterion: Amine +, Acid -)Balanced attraction/repulsionMaximum retention, relies heavily on hydrophilic partitioning.

    Part 4: Experimental Protocols

    Protocol A: ZIC-HILIC-MS/MS Method for Intact Analysis

    This protocol utilizes a high-organic starting gradient to establish the aqueous layer, ensuring the highly polar analyte is retained past the void volume.

    • Column Selection: Equip the system with a ZIC-HILIC column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase Preparation:

      • Mobile Phase A (Strong Solvent): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

      • Mobile Phase B (Weak Solvent): 100% Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0.0 - 2.0 min: 90% B (Isocratic hold to ensure partitioning into the aqueous layer).

      • 2.0 - 10.0 min: Linear ramp to 50% B (Increases eluent polarity to elute the zwitterion).

      • 10.0 - 12.0 min: Hold at 50% B.

      • 12.1 - 18.0 min: Return to 90% B for re-equilibration.

    • Self-Validating System Check: Inject a standard. Calculate the retention factor ( k′ ). If k′<2.0 , the analyte is too close to the void volume (risking matrix co-elution). Causality-driven fix: Increase the initial hold to 95% B to force stronger hydrophilic partitioning.

    Protocol B: Pre-Column FMOC-Cl Derivatization for RPLC-UV

    Use this protocol if MS is unavailable. It transforms the polar, invisible zwitterion into a hydrophobic, UV-active compound.

    • Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare a 0.1 M Borate buffer at pH 8.5.

    • Derivatization Reaction:

      • In a glass HPLC vial, combine 100 µL of the sample with 100 µL of Borate buffer.

      • Add 100 µL of the FMOC-Cl reagent. Vortex immediately.

      • Incubate at room temperature for exactly 10 minutes.

    • Quenching (Critical Step): Add 100 µL of 1-adamantanamine (10 mM in acetonitrile). Causality: This reacts with the excess FMOC-Cl, preventing the massive reagent peak from co-eluting with your newly derivatized analyte.

    • Analysis: Inject 5 µL onto a standard C18 column using a standard water/acetonitrile gradient (e.g., 20% to 90% ACN over 15 mins). Monitor UV absorbance at 265 nm.

    Part 5: References

    • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF00JBjSptzXQdPglREzoi2l_5Dmzuiy1zsjO_-18opJGYMaQAXtbz7Zln-5I7EPaeYzy4MkHC_Dn3As5khjdiXXWKW21WL8oJzHQjiukjByFT_QObKwCgK_hvc39d_JQ8KoOzOxfjr9J5tC5yQz4IRyjWIPdHykb8-iuGysXgdgZJDuFxJIPo_th8tP6i2LbYxNu0jfRchQRrnFkMkzUa_bn2onVTDrWCMKhYaAqiKHB3v27XT3IlkTu1K8PR1cvPWEDF6bqh8mnMCjteuKMfBcfa5oGt_Ebzki_dkJqSyiX4=]

    • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells. RSC Advances (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFSekuV9--arWAXtXVBG0eBtOOxxmevIAv7_Igof5GJyp7f2q7h7xxZJ-LRAwfa0myEVsKUufbHfcTonRM1ENKhJ0_LDoHjwM4IjDQVzgb0tSxJxrr_T09M245prwhSpHs4WOwSpjk9wEKwZ8mcEohbF7cSXdBJnrS]

    • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqX2WXxrkAPTcaIx1OPSk9UuX5rsy_5rgx-lFsewSoPKA2GSflMH8AXI24izIqAyLquGY8YC04ByIpJCyo_f9XA9rnVAjRMaaCfRSeW7vyAtwe7vqjElp3FLzB84EKVCNltyiSQbiWGYoo8J778oQQOlfjnFZhSo0tmBHu9TJeazvnoJ-XABc2eLVg-XETVis87bPo4_Rx54XCpp8MgFoQdoKcRqw8PchP9BotzxFCuvX-9E20tQhAJyf3kXP5gFjJwESbQSkQqHeZ7ezFHNq5MstU5NTo97SFzzAbbLe-rFClAFy7J-Ki5OpMX6dOQNTeIBGl4OPJuLwmcg==]

    • Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry. National Institutes of Health (NIH/PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwElT4LUiAo26CpwfLdmRvoCEV57JkuNl7YGEEOS13SAqeAz3d7tb4Ix8mJuWggW_oO9KqwmWVoB8K4-9FIlren_kiZsi5rJhgdyKn-FzRBUfU5Cx6CELYnYKbPECFsF6Xt6ws_nuonHs34E=]

    Sources

    Technical Support Center: Optimizing Synthesis Yield of 2-(Aminomethyl)-2-propylpentanoic Acid Precursors

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-(aminomethyl)-2-propylpentanoic acid precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yields. The following content is structured to address specific challenges you may encounter during your experimental work, with a focus on the underlying chemical principles and practical, field-proven solutions.

    I. Troubleshooting Guide: Synthesis of 2,2-Dipropylmalonic Acid Derivatives

    The primary precursor for the synthesis of 2-(aminomethyl)-2-propylpentanoic acid is typically derived from 2,2-dipropylmalonic acid. The most common route to this intermediate is the dialkylation of a malonic ester, such as diethyl malonate, with a propyl halide. This section addresses common issues encountered during this initial synthetic stage.

    Diagram: General Workflow for Precursor Synthesis

    Workflow for 2,2-Dipropylmalonic Acid Synthesis cluster_alkylation Step 1: Dialkylation cluster_hydrolysis Step 2: Hydrolysis cluster_product Product start Diethyl Malonate enolate Enolate Formation (Base: NaOEt) start->enolate 1. Base monoalkyl Mono-propylation (+ Propyl Bromide) enolate->monoalkyl 2. Propyl Halide dialkyl Di-propylation (Repeat Alkylation) monoalkyl->dialkyl 3. Base & Propyl Halide hydrolysis Saponification (e.g., KOH, EtOH/H2O, Reflux) dialkyl->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product 2,2-Dipropylmalonic Acid acidification->product

    Caption: Workflow for 2,2-Dipropylmalonic Acid Synthesis.

    Question 1: My reaction yields a significant amount of mono-propylated diethyl malonate alongside the desired di-propylated product. How can I improve the yield of the di-substituted product?

    Answer:

    This is a common issue in malonic ester synthesis and is primarily due to incomplete reaction or sub-optimal stoichiometry. The mono-alkylated product still possesses an acidic proton and can be deprotonated to form an enolate, which can then be alkylated a second time.[1] Here are several strategies to drive the reaction to completion and favor di-alkylation:

    • Stoichiometry of Base and Alkylating Agent: Ensure you are using at least two equivalents of both the base (e.g., sodium ethoxide) and the propyl halide for each equivalent of diethyl malonate. A slight excess (2.1-2.2 equivalents) of the base and alkylating agent can help to ensure complete conversion.

    • Reaction Time and Temperature: The second alkylation is often slower than the first due to increased steric hindrance. Increasing the reaction time or temperature (refluxing in ethanol is common) can improve the yield of the di-alkylated product.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Stepwise Addition: Instead of adding all reagents at once, consider a stepwise approach. First, perform the mono-alkylation. Then, add a second equivalent of base, followed by the second equivalent of the propyl halide to drive the formation of the di-alkylated product.

    ParameterRecommendation for Mono-alkylationRecommendation for Di-alkylation
    Diethyl Malonate 1.0 eq1.0 eq
    Base (e.g., NaOEt) 1.0 - 1.1 eq2.0 - 2.2 eq
    Propyl Halide 1.0 - 1.1 eq2.0 - 2.2 eq
    Reaction Monitoring TLC/GC for disappearance of starting materialTLC/GC for disappearance of mono-alkylated product

    Question 2: I am observing the formation of propene as a byproduct. What is causing this and how can it be minimized?

    Answer:

    The formation of propene is indicative of a competing E2 elimination reaction, where the base removes a proton from the propyl halide, leading to the formation of an alkene.[1] This is more prevalent with secondary and tertiary alkyl halides, but can still occur with primary halides like propyl bromide under certain conditions.

    • Choice of Base: While sodium ethoxide is a common choice, using a bulkier base can sometimes favor elimination. Stick with less sterically hindered bases like sodium ethoxide or potassium carbonate.

    • Temperature Control: Higher reaction temperatures can favor elimination over substitution. While heating is necessary to drive the alkylation, excessive temperatures should be avoided. A controlled reflux is generally sufficient.

    • Solvent: The choice of solvent can influence the E2/SN2 competition. Protic solvents like ethanol, typically used for sodium ethoxide reactions, are generally acceptable.

    • Phase-Transfer Catalysis (PTC): An alternative approach is to use a milder base like potassium carbonate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6).[2][3] This can often be performed at lower temperatures, thus minimizing the elimination side reaction.

    Question 3: The hydrolysis of my diethyl 2,2-dipropylmalonate is incomplete, resulting in a mixture of the diacid, monoacid, and unreacted ester. How can I ensure complete hydrolysis?

    Answer:

    Incomplete hydrolysis, or saponification, is typically due to insufficient base, inadequate reaction time, or poor solubility.[1]

    • Sufficient Base: Use a significant excess of a strong base like potassium hydroxide or sodium hydroxide. A 3-4 molar excess is recommended to ensure complete hydrolysis of both ester groups.

    • Reaction Time and Temperature: The hydrolysis of sterically hindered esters can be slow. Refluxing the reaction mixture for several hours (4 hours or more) is often necessary.[4][5] Monitor the reaction by TLC to confirm the disappearance of the starting ester.

    • Co-solvent: Using a mixture of ethanol and water as the solvent can improve the solubility of the ester in the aqueous base, facilitating a more efficient reaction.

    • Acidification: After hydrolysis, ensure complete protonation of the dicarboxylate by acidifying the reaction mixture to a low pH (pH 1-2) with a strong acid like concentrated HCl.[6] This will precipitate the 2,2-dipropylmalonic acid, which can then be isolated by filtration.

    II. FAQs: Conversion to Amine Precursors and Rearrangement Reactions

    Once 2,2-dipropylmalonic acid is obtained, it needs to be converted into a suitable precursor for a rearrangement reaction to form the aminomethyl group. The two most common industrial routes for the analogous synthesis of gabapentin are the Hofmann and Curtius rearrangements.[5][7]

    Diagram: Key Rearrangement Pathways

    Rearrangement Pathways cluster_precursor Starting Precursor cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement cluster_product Intermediate Product cluster_final Final Steps diacid 2,2-Dipropylmalonic Acid monoamide Formation of Monoamide (e.g., SOCl2, then NH3) diacid->monoamide monoester Formation of Monoester (e.g., Alcohol, Acid cat.) diacid->monoester hofmann Hofmann Rearrangement (e.g., Br2, NaOH) monoamide->hofmann isocyanate Isocyanate Intermediate hofmann->isocyanate acyl_azide Acyl Azide Formation (e.g., DPPA or NaN3) monoester->acyl_azide curtius Curtius Rearrangement (Thermal or Photochemical) acyl_azide->curtius curtius->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis final_product 2-(aminomethyl)-2-propylpentanoic acid hydrolysis->final_product

    Caption: Key pathways for amine synthesis via rearrangement.

    Question 4: What are the key considerations when preparing the 2,2-dipropylmalonamic acid (monoamide) for the Hofmann rearrangement?

    Answer:

    The preparation of the monoamide from the diacid is a critical step. A common method involves converting the diacid to an anhydride followed by reaction with ammonia.[4] However, direct amidation is also possible.

    • Selective Mono-amidation: Achieving selective mono-amidation can be challenging. One approach is to first form the cyclic anhydride of 2,2-dipropylmalonic acid (by heating with a dehydrating agent like acetic anhydride) and then carefully reacting it with one equivalent of ammonia.

    • Amide Formation from Acid Chloride: A more controlled method involves converting the diacid to the diacyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride.[8] The diacyl chloride can then be reacted with two equivalents of an amine. Alternatively, selective mono-amidation of the diacid can be attempted using standard peptide coupling reagents, although this may be less cost-effective for large-scale synthesis.

    • Reaction Conditions: Amide bond formation can sometimes be sluggish. If direct amidation is attempted, ensure anhydrous conditions and consider using coupling agents like EDC/HOBt for better yields.[9]

    Question 5: My Hofmann rearrangement of 2,2-dipropylmalonamic acid is giving a low yield. What are the likely causes?

    Answer:

    Low yields in the Hofmann rearrangement can be attributed to several factors, including the stability of the intermediate N-bromoamide and the efficiency of the rearrangement step.[10][11]

    • Reagent Quality and Stoichiometry: The reaction typically uses bromine and a strong base like sodium hydroxide to form sodium hypobromite in situ.[10] Ensure the use of high-purity bromine and the correct stoichiometry.

    • Temperature Control: The initial formation of the N-bromoamide is often carried out at low temperatures (0-5 °C) to ensure its stability. The rearrangement step may require gentle warming. Careful control of the temperature profile is crucial for optimal yield.

    • Side Reactions: The isocyanate intermediate is highly reactive. If not hydrolyzed in a controlled manner, it can react with the starting amine or other nucleophiles present in the reaction mixture, leading to the formation of ureas and other byproducts.[12]

    • Steric Hindrance: The two propyl groups introduce significant steric bulk around the reacting center, which may hinder the rearrangement. A higher reaction temperature or longer reaction time might be necessary compared to less substituted amides.

    Question 6: I am considering the Curtius rearrangement as an alternative. What are the advantages and potential pitfalls for a substrate like a 2,2-dipropylmalonic acid monoester?

    Answer:

    The Curtius rearrangement is an excellent alternative to the Hofmann rearrangement and often proceeds under milder conditions.[13][14][15]

    • Advantages:

      • Milder Conditions: The rearrangement of the acyl azide can often be achieved by gentle heating, avoiding the use of strong bases and halogens.[14]

      • Trapping the Isocyanate: The intermediate isocyanate can be trapped with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can simplify purification and be deprotected in a subsequent step.[13]

    • Potential Pitfalls:

      • Hazardous Reagents: The synthesis of the acyl azide precursor often involves the use of sodium azide (NaN3) or diphenylphosphoryl azide (DPPA), which are toxic and potentially explosive.[13][16] Strict safety precautions are essential.

      • Incomplete Azide Formation: The conversion of the carboxylic acid (from the monoester) to the acyl azide must be complete. This is typically achieved by first converting the carboxylic acid to an acid chloride.

      • Premature Decomposition: Acyl azides can be thermally unstable. It is important to handle them at appropriate temperatures to avoid premature decomposition.

    III. Experimental Protocols

    Protocol 1: Synthesis of Diethyl 2,2-Dipropylmalonate
    • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, under an inert atmosphere (nitrogen or argon), add absolute ethanol. Carefully add sodium metal (2.1 eq) in small portions. Allow the reaction to proceed until all the sodium has dissolved.

    • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

    • Alkylation: Add propyl bromide (2.2 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.

    • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purification: Purify the crude diethyl 2,2-dipropylmalonate by vacuum distillation.

    Protocol 2: Hydrolysis to 2,2-Dipropylmalonic Acid
    • Saponification: In a round-bottom flask, dissolve diethyl 2,2-dipropylmalonate (1.0 eq) in ethanol. Add an aqueous solution of potassium hydroxide (3.0 - 4.0 eq).

    • Reflux: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 2,2-dipropylmalonic acid should form.

    • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

    • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as chloroform or a mixture of an organic solvent and a non-solvent.[4][17]

    IV. References

    • Vaia. Problem 45 2-Propylpentanoic acid (valproic)... [FREE SOLUTION]. [Link]

    • Čes. slov. Farm. From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]

    • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

    • Pearson. What alkyl bromide(s) should be used in the malonic ester synthes.... [Link]

    • Academia.edu. (PDF) 2,2′-Dipropylmalonic acid: intermolecular associationviastrong O—H...O hydrogen bonds. [Link]

    • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

    • Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]

    • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

    • Google Patents. CN103183599A - Method for preparing 2-valproic acid.

    • Google Patents. EP0918047A1 - C-Alkylation process of esters of malonic acid.

    • Wikipedia. Hofmann rearrangement. [Link]

    • Wikipedia. Curtius rearrangement. [Link]

    • Chegg. Using diethyl malonate as the starting material, devise a synthesis of propanoic acid by filling in the missingreagents and intermediates below.. [Link]

    • PMC. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

    • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

    • Organic & Biomolecular Chemistry (RSC Publishing). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

    • ResearchGate. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]

    • Almac. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

    • Scribd. Phase-Transfer Alkylation of Diethyl Malonate | PDF | Ether | Gas Chromatography. [Link]

    • Pearson. Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. [Link]

    • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

    • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

    • PMC. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]

    • Google Patents. US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters.

    • Organic Chemistry Portal. Decarboxylation. [Link]

    • Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.

    • HOFMANN REACTION or HOFMANN AMIDE DEGRADATION. [Link]

    • Chemistry Steps. Hofmann Rearrangement. [Link]

    • NIST WebBook. 2,2-dipropyl-1,3-propanediol. [Link]

    • Green Chemistry (RSC Publishing). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]

    • Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.

    Sources

    Technical Support Center: Troubleshooting HPLC Baseline Inconsistencies for 2-(aminomethyl)-2-propylpentanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 2-(aminomethyl)-2-propylpentanoic acid .

    Overview & Mechanistic Causality

    Because 2-(aminomethyl)-2-propylpentanoic acid is an aliphatic amino acid—structurally analogous to valproic acid and pregabalin—it lacks a conjugated π -electron system[1]. This absence of a strong chromophore means it exhibits negligible UV absorbance above 210 nm[2]. Consequently, analysts are forced to rely on low-UV detection, aerosol-based detectors (ELSD/CAD), or pre-column derivatization. Each of these detection modes introduces unique baseline instabilities due to mobile phase absorbance shifts, non-volatile matrix precipitation, or reagent byproduct accumulation[3].

    The following guide provides field-proven, self-validating protocols to troubleshoot and correct these baseline inconsistencies.

    Diagnostic Workflow

    BaselineDiagnostics Start Identify Detection Strategy for 2-(aminomethyl)-2-propylpentanoic acid UV Low-UV Detection (< 215 nm) Start->UV ELSD ELSD / CAD (Aerosol Detectors) Start->ELSD Deriv Pre-Column Derivatization (FLD / UV) Start->Deriv Drift Symptom: Upward Baseline Drift During Gradient UV->Drift Noise Symptom: High-Frequency Noise & Random Spikes ELSD->Noise Humps Symptom: Broad Baseline Humps & Late Eluting Peaks Deriv->Humps FixUV Action: Balance Mobile Phase Absorbance (e.g., 0.1% TFA in A, 0.085% in B) Drift->FixUV FixELSD Action: Switch to Volatile Buffers & Purge Nebulizer Gas Noise->FixELSD FixDeriv Action: Optimize Reagent Stoichiometry & Add Strong Solvent Wash Humps->FixDeriv

    Diagnostic workflow for troubleshooting HPLC baseline inconsistencies based on detection mode.

    Frequently Asked Questions (FAQs)

    Q1: Why does my baseline drift upward severely during a reversed-phase gradient at 210 nm? A1: This is an optical artifact, not a chemical impurity. When using Trifluoroacetic acid (TFA) as an ion-pairing agent to improve the peak shape of the carboxylic acid moiety, the baseline will drift. TFA has a higher molar absorptivity at 210 nm when dissolved in organic solvents (like acetonitrile) compared to water[4]. As the gradient increases the percentage of acetonitrile, the background absorbance of the mobile phase increases. Solution: Balance the absorbance by reducing the TFA concentration in the organic phase (see Protocol 1).

    Q2: We use pre-column derivatization to improve sensitivity, but we see broad baseline humps that ruin our integration. How do we fix this? A2: Derivatizing agents, such as AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), react with the primary amine of 2-(aminomethyl)-2-propylpentanoic acid. However, the hydrolysis byproduct of this reaction (AMQ) is highly retained on C18 columns[3]. If your gradient does not reach a high enough organic concentration, this byproduct slowly bleeds off during subsequent runs, appearing as a broad hump. Solution: Implement a stoichiometric optimization of the reagent and mandate a 95% organic wash step at the end of every run.

    Q3: I switched to an Evaporative Light Scattering Detector (ELSD) to avoid UV issues, but the baseline is extremely noisy. What is causing this? A3: ELSD relies on the nebulization and evaporation of the mobile phase. If you are using non-volatile buffer salts (e.g., sodium phosphate) to control the pH of the amino acid, these salts will precipitate during evaporation, scattering light and causing massive baseline noise. Solution: Switch exclusively to volatile buffers like ammonium formate or ammonium acetate, and ensure your nitrogen nebulizer gas is ultra-high purity (>99.99%).

    Q4: My baseline drops suddenly, forming a negative peak near the void volume ( t0​ ). Why? A4: This is the Refractive Index (RI) effect. If your sample is dissolved in a solvent (e.g., 100% methanol) that has a different UV absorbance or refractive index than your initial mobile phase (e.g., 95% water), it causes a localized optical disturbance as the injection plug passes through the flow cell. Solution: Always dilute your final sample in the initial mobile phase composition.

    Self-Validating Experimental Protocols

    Protocol 1: Absorbance-Balanced Low-UV Gradient Method

    Objective: Eliminate baseline drift at 210 nm by optically balancing the mobile phases.

    • Mobile Phase Preparation:

      • Solvent A: 100% HPLC-Grade Water + 0.100% TFA (v/v).

      • Solvent B: 100% HPLC-Grade Acetonitrile + 0.085% TFA (v/v). (The 15% reduction in TFA compensates for the increased molar absorptivity of TFA in acetonitrile).

    • Column Equilibration: Flush the C18 column with 5% Solvent B for 20 column volumes until the pressure delta is < 10 bar.

    • Self-Validation Step (Blank Gradient):

      • Run a "Zero-Volume Injection" (injecting 0 µL) using your full gradient program (e.g., 5% to 95% B over 15 minutes).

      • Acceptance Criteria: The resulting chromatogram must display a baseline drift of < 10 mAU from start to finish. If the drift is positive, reduce TFA in Solvent B to 0.080%. If the drift is negative, increase it to 0.090%. Do not proceed to sample injection until this system is optically balanced.

    • Sample Analysis: Inject the 2-(aminomethyl)-2-propylpentanoic acid sample.

    Protocol 2: Pre-Column Derivatization with AQC

    Objective: Achieve stable baselines and high sensitivity using fluorescence/UV detection without byproduct bleed[3].

    • Buffer Preparation: Prepare a 0.2 M borate buffer, adjusted to pH 8.8 using NaOH.

    • Derivatization Reaction:

      • Mix 10 µL of the sample with 70 µL of borate buffer in a deactivated glass vial.

      • Add 20 µL of AQC reagent (3 mg/mL in dry acetonitrile).

      • Cap immediately, vortex for 10 seconds, and heat at 55°C for 10 minutes to ensure complete derivatization of the sterically hindered aminomethyl group.

    • Chromatographic Wash Step (Critical):

      • Program the HPLC gradient to elute the derivatized API.

      • Mandatory: At the end of the elution, ramp the gradient to 95% Acetonitrile for exactly 5 minutes .

    • Self-Validation Step (Reagent Blank):

      • Inject a "Reagent Blank" (derivatization buffer + AQC reagent, NO sample).

      • Acceptance Criteria: The chromatogram must return to a flat, stable baseline within 2 minutes after the AMQ byproduct peak elutes. If a broad hump appears in subsequent blank runs, increase the 95% organic wash step duration by 3 minutes.

    Quantitative Data Summaries

    Table 1: Comparison of Detection Strategies for 2-(aminomethyl)-2-propylpentanoic acid

    Detection ModeWavelength / SignalSensitivity (LOD)Common Baseline ArtifactRoot Cause
    Direct UV 200 - 210 nm10 - 50 µg/mLUpward drift > 50 mAUSolvent/TFA absorbance shift
    ELSD / CAD N/A (Scattering)1 - 5 µg/mLHigh-frequency noiseNon-volatile buffer precipitation
    AQC Derivatization UV 254 nm / FLD40 - 800 fmolBroad late-eluting humpsReagent byproduct (AMQ) bleed

    Table 2: Mobile Phase UV Cutoffs & Absorbance Balancing for Low-UV HPLC

    Solvent / AdditiveUV Cutoff (nm)Absorbance at 210 nmBalancing Strategy for Gradient Elution
    Water (HPLC Grade) < 190< 0.01Base solvent (Solvent A)
    Acetonitrile 190< 0.05Base solvent (Solvent B)
    Methanol 205> 0.50Avoid for low-UV; causes severe baseline drift
    TFA (0.1% v/v) ~ 210~ 0.5 - 0.8Use 0.100% in A, 0.085% in B to flatten baseline

    References

    • [3] Title : A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions Source : National Institutes of Health (PMC) URL :[Link]

    • [4] Title : A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source : HPLC.eu URL : [Link]

    • [5] Title : A Comparative Quantitative Study Of Selected Drugs Commercialized In Yemen With HPLC Source : Natural Volatiles & Essential Oils (NVEO) URL :[Link]

    • [2] Title : Application of Rhodamine 800 for Reversed Phase Liquid Chromatographic Detection Using Visible Diode Laser-Induced Fluorescence Source : Analytical Chemistry (ACS Publications) URL : [Link]

    Sources

    Technical Support Center: Minimizing False Positives in 2-(aminomethyl)-2-propylpentanoic Acid Binding Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Subject: Troubleshooting in vitro radioligand binding assays for acyclic gabapentinoid analogues targeting α2δ subunits of voltage-gated calcium channels (VGCCs).

    Mechanistic Grounding: The Causality of False Positives

    2-(aminomethyl)-2-propylpentanoic acid (CAS: 98957-07-4) is a highly lipophilic, acyclic gabapentinoid derivative. Like gabapentin and pregabalin, its primary pharmacological target is the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs [1]. In standard high-throughput screening or structure-activity relationship (SAR) studies, researchers typically evaluate these compounds using a [³H]-gabapentin competitive displacement assay [2].

    However, the unique structural properties of 2-(aminomethyl)-2-propylpentanoic acid—specifically its dual propyl chains and zwitterionic amino acid core—make it highly susceptible to assay artifacts. False positives (apparent displacement of the radioligand not driven by true target engagement) primarily arise from three mechanistic failures:

    • Endogenous Ligand Competition: The α2δ subunit's binding pocket natively accommodates branched-chain amino acids (BCAAs) like L-leucine [3]. Incomplete washing of membrane preparations leaves residual BCAAs that competitively displace the radioligand, artificially inflating the apparent affinity of the test compound.

    • Lipid Raft Partitioning: α2δ subunits are highly concentrated in cholesterol-rich microdomains (lipid rafts) [4]. The lipophilic nature of the dipropyl chains in 2-(aminomethyl)-2-propylpentanoic acid can lead to non-specific accumulation in these rafts, creating local concentration gradients that mimic specific binding.

    • Zwitterion Disruption: Binding to the α2δ subunit strictly requires the ligand to be in a zwitterionic state. Test compounds dissolved in unbuffered solvents can cause micro-pH shifts in the assay well, altering the ionization of[³H]-gabapentin and preventing its binding, which the assay incorrectly reads as a "hit" [5].

    Troubleshooting FAQs

    Q1: My vehicle control (DMSO) shows stable binding, but adding 2-(aminomethyl)-2-propylpentanoic acid causes complete loss of signal, even at low concentrations. Is this a super-potent hit? A1: This is likely a false positive driven by a pH shift. 2-(aminomethyl)-2-propylpentanoic acid is a zwitterion. If your stock solution is highly acidic or basic, it can shift the pH of the 10 mM HEPES/KOH (pH 7.4) assay buffer [1]. A shift outside the pH 7.0–7.8 range alters the ionization state of the [³H]-gabapentin radioligand, preventing it from binding. Self-Validating Solution: Always verify the pH of the final assay mixture. Spike the compound into a well with a known non-binding control; if the baseline drops, you have a buffer capacity issue, not a true hit.

    Q2: We are using crude porcine brain homogenates. The IC50 values for our compound fluctuate wildly between batches. How do we stabilize this? A2: You are experiencing endogenous ligand contamination. Porcine cerebral cortex is a standard source for α2δ [2], but it is rich in endogenous L-leucine and GABA. Self-Validating Solution: Implement a rigorous membrane washing protocol. Homogenize the tissue, centrifuge at 100,000 x g, and resuspend the pellet in ice-cold buffer at least three times. This "washout" is critical to remove endogenous competitors that cause false-positive displacement.

    Q3: Why is our compound showing high non-specific binding (NSB) on the GF/B filters? A3: The dipropyl chains increase the lipophilicity of 2-(aminomethyl)-2-propylpentanoic acid compared to standard gabapentin. This causes it to stick to the glass fiber matrix. Self-Validating Solution: Pre-soak the GF/B filters in 0.3% polyethyleneimine (PEI) for at least 1 hour prior to filtration [1]. PEI coats the glass fibers with a positive charge, repelling the protonated amine of the ligand and drastically reducing NSB.

    Self-Validating Experimental Protocol: [³H]-Gabapentin Displacement Assay

    This protocol incorporates built-in validation steps to ensure data integrity and eliminate false positives when testing 2-(aminomethyl)-2-propylpentanoic acid.

    Step 1: Membrane Preparation & Endogenous Washout

    • Homogenize pig brain cortex or transfected tsA-201 cells in Buffer A (0.32 M Sucrose, 1 mM EDTA, 10 mM HEPES/KOH, pH 7.4) [6].

    • Centrifuge at 1,000 x g for 15 min to remove debris. Collect supernatant and centrifuge at 100,000 x g for 40 min.

    • Validation Checkpoint: Resuspend the pellet in Buffer A and repeat the 100,000 x g centrifugation three times to ensure complete removal of endogenous L-leucine.

    Step 2: Assay Incubation

    • In a final volume of 250 µL, combine 50 µg of membrane protein, 10 nM [³H]-gabapentin (specific activity ~30-50 Ci/mmol), and varying concentrations of 2-(aminomethyl)-2-propylpentanoic acid [4].

    • Validation Checkpoint: Include a positive control well containing 100 µM unlabeled gabapentin or L-leucine to define true non-specific binding (NSB) [7].

    • Incubate at room temperature for 45 to 120 minutes to reach equilibrium [1].

    Step 3: Filtration and Detection

    • Pre-soak GF/B filters in 0.3% PEI for 1 hour [1].

    • Terminate the reaction by rapid vacuum filtration. Wash filters three times with 3 mL of ice-cold 50 mM Tris/HCl (pH 7.4) [7].

    • Extract radioactivity in scintillation fluid and count.

    Quantitative Data Summary: Impact of Membrane Microdomains on Binding Affinity

    Because 2-(aminomethyl)-2-propylpentanoic acid is highly lipophilic, its apparent affinity will change depending on whether you assay whole membranes or isolated lipid rafts. The table below summarizes the baseline parameters for [³H]-gabapentin binding to α2δ-2, demonstrating how lipid raft isolation enhances apparent affinity and reduces false negatives [4].

    Preparation TypeTissue / Cell LineKd (nM)Bmax (pmol/mg protein)
    Whole MembraneCerebellum (Native)385 ± 565.23 ± 0.73
    Lipid Rafts (Cholesterol-rich)Cerebellum (Native)79.7 ± 19.81.67 ± 0.45
    Whole Membraneα2δ-2(HA) tsA-201 Cells474.4 ± 32.9N/A
    Lipid Rafts (Cholesterol-rich)α2δ-2(HA) tsA-201 Cells53.3 ± 8.4N/A

    Insight: Testing lipophilic gabapentinoids in lipid raft preparations yields a ~5 to 9-fold increase in binding affinity, providing a higher signal-to-noise ratio and minimizing false positives from low-affinity non-specific interactions.

    Workflow Visualization

    G cluster_0 Self-Validating Assay Workflow N1 Tissue Homogenization (Remove Endogenous Leucine) N2 Compound Addition (Check pH 7.4 to maintain Zwitterion) N1->N2 3x Wash Cycles N3 Incubation with [3H]-Gabapentin (Target: α2δ Subunit) N2->N3 Equilibrium N4 Rapid Filtration (GF/B Filters + 0.3% PEI) N3->N4 Stop Reaction N5 Scintillation Counting (Define NSB with 100µM Gabapentin) N4->N5 Wash 3x

    Workflow for minimizing false positives in α2δ radioligand binding assays.

    References

    • [1] Davies A, Kadurin I, Alvarez-Laviada A, et al. "The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2." Journal of Neuroscience. 1

    • [6] "WO2006092692A1 - Use of combinations of pde7 inhibitors and alpha-2-delty ligands for the treatment of neuropathic pain." Google Patents.6

    • [7] "Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury." PMC (nih.gov). 7

    • [4] "The Calcium Channel α2δ-2 Subunit Partitions with CaV2.1 into Lipid Rafts in Cerebellum: Implications for Localization and Function." Journal of Neuroscience. 4

    • [3] "Acute modulation of calcium currents and synaptic transmission by gabapentinoids." Semantic Scholar. 3

    • [5] "Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin." PNAS. 5

    • [2] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Merck Millipore. 2

    Sources

    Validation & Comparative

    A Comparative Guide to Anticonvulsant Efficacy: Valproic Acid vs. Novel Structural Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of epilepsy treatment, Valproic Acid (VPA) has long stood as a cornerstone therapeutic, valued for its broad-spectrum efficacy against various seizure types.[1] However, the quest for improved therapeutic profiles with enhanced safety margins has driven extensive research into novel structural analogs of VPA. This guide provides a detailed comparison of the established anticonvulsant, Valproic Acid, with the conceptual framework and available data for emerging derivatives, including the structural class of 2-(aminomethyl)-2-propylpentanoic acid. While direct comparative efficacy data for 2-(aminomethyl)-2-propylpentanoic acid in preclinical epilepsy models is not publicly available, this guide will delve into the foundational principles of VPA's action and explore the potential of its structural modifications, drawing upon data from related analogs.

    Valproic Acid: The Established Benchmark

    Valproic acid (2-propylpentanoic acid) is a branched-chain carboxylic acid that has been a mainstay in epilepsy treatment for decades.[2] Its robust efficacy is well-documented across a range of preclinical epilepsy models, which are critical for predicting clinical utility.

    Efficacy in Preclinical Epilepsy Models

    The anticonvulsant properties of VPA have been extensively characterized in various animal models:

    • Maximal Electroshock (MES) Model: This model is indicative of a compound's ability to prevent the spread of seizures and is often used to identify drugs effective against generalized tonic-clonic seizures. VPA consistently demonstrates a dose-dependent reduction in seizure frequency in the MES test.[1]

    • Pentylenetetrazol (PTZ) Model: The PTZ model is used to screen for drugs effective against absence seizures by inducing clonic seizures through antagonism of the GABA-A receptor. VPA has been shown to significantly increase the seizure threshold in this model.[1]

    • Kindling Model: This model represents a more chronic form of epilepsy where repeated sub-convulsive stimuli lead to a lasting state of hyperexcitability. VPA has demonstrated efficacy in the kindling model, suggesting a potential to interfere with the underlying processes of epileptogenesis.[1]

    Epilepsy Model Seizure Type Modeled Effect of Valproic Acid
    Maximal Electroshock (MES)Generalized tonic-clonicDose-dependent reduction in seizure frequency[1]
    Pentylenetetrazol (PTZ)Absence (clonic)Significant increase in seizure threshold[1]
    KindlingChronic partial seizuresPrevents kindling development and blocks fully kindled seizures[1]
    Multifaceted Mechanism of Action

    The therapeutic effects of Valproic Acid are not attributed to a single mechanism but rather a combination of actions that collectively reduce neuronal hyperexcitability.

    • Enhancement of GABAergic Neurotransmission: VPA increases the brain's levels of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This is achieved by inhibiting GABA-degrading enzymes and potentially stimulating GABA synthesis.

    • Blockade of Voltage-Gated Sodium Channels: VPA blocks the repetitive firing of neurons by acting on voltage-gated sodium channels.

    • Modulation of T-type Calcium Channels: VPA has been shown to modulate T-type calcium channels, which is particularly relevant to its efficacy in absence seizures.

    VPA_Mechanism cluster_GABA GABAergic System cluster_Channels Ion Channel Modulation VPA Valproic Acid GABA_T Inhibition of GABA Transaminase VPA->GABA_T GABA_synthesis Stimulation of GABA Synthesis VPA->GABA_synthesis Na_Channel Blockade of Voltage-Gated Sodium Channels VPA->Na_Channel Ca_Channel Modulation of T-type Calcium Channels VPA->Ca_Channel GABA_levels Increased Brain GABA Levels GABA_T->GABA_levels GABA_synthesis->GABA_levels Neuronal_Excitability Reduced Neuronal Hyperexcitability GABA_levels->Neuronal_Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

    Caption: Multifaceted mechanism of action of Valproic Acid.

    The Rationale for Novel VPA Analogs: The Case of 2-(aminomethyl)-2-propylpentanoic acid

    The development of structural analogs of VPA is driven by the desire to enhance its therapeutic index, either by increasing potency, broadening the spectrum of activity, or reducing adverse effects. The introduction of an aminomethyl group to the VPA backbone, as in 2-(aminomethyl)-2-propylpentanoic acid, represents a rational design strategy.

    While preclinical data for this specific compound is not publicly available, the addition of an amino group could potentially:

    • Modulate GABAergic Activity: The amino group could interact with GABA receptors or transporters, potentially enhancing the inhibitory tone of the central nervous system. Research into other amino-functionalized VPA analogs, such as 3-amino-VPA and 4-amino-VPA, has been undertaken to explore their potential anticonvulsant properties.[3]

    • Alter Pharmacokinetic Properties: The introduction of a polar aminomethyl group would significantly alter the physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to improved brain penetration or a more favorable metabolic pathway.

    • Introduce Novel Mechanisms of Action: The new functional group could enable the molecule to interact with additional biological targets, potentially leading to a broader spectrum of anticonvulsant activity.

    Experimental Protocols for Preclinical Evaluation

    The efficacy of any potential anticonvulsant is rigorously tested in standardized preclinical models. Below are the detailed protocols for two of the most common screening models.

    Maximal Electroshock (MES) Seizure Model

    This model assesses the ability of a compound to prevent the tonic-extensor phase of a seizure, which is indicative of its potential to treat generalized tonic-clonic seizures.

    MES_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_endpoint Endpoint Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Acclimation->Compound_Admin Corneal_Electrodes Placement of Corneal Electrodes Compound_Admin->Corneal_Electrodes Electrical_Stim Delivery of Electrical Stimulus (e.g., 50 mA for 0.2s) Corneal_Electrodes->Electrical_Stim Observation Observation of Seizure Behavior Electrical_Stim->Observation Tonic_Hindlimb_Ext Presence or Absence of Tonic Hindlimb Extension Observation->Tonic_Hindlimb_Ext

    Caption: Experimental workflow for the Maximal Electroshock (MES) test.

    Step-by-Step Methodology:

    • Animal Preparation: Adult male mice or rats are used. The animals are acclimated to the laboratory environment for at least one week before the experiment.

    • Compound Administration: The test compound (e.g., 2-(aminomethyl)-2-propylpentanoic acid or Valproic Acid) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

    • Timing: The electrical stimulus is applied at the time of predicted peak effect of the test compound.

    • Stimulation: A drop of anesthetic/electrolyte solution is applied to the eyes. Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.

    • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is then determined.

    Pentylenetetrazol (PTZ) Seizure Model

    This model is used to identify compounds that may be effective against absence seizures by assessing their ability to suppress clonic seizures induced by the GABA antagonist, PTZ.

    PTZ_Workflow cluster_prep Preparation cluster_proc Procedure cluster_end Endpoint Animal_Acclimation_PTZ Animal Acclimation (e.g., Mice or Rats) Compound_Admin_PTZ Compound Administration (i.p. or p.o.) Animal_Acclimation_PTZ->Compound_Admin_PTZ PTZ_Injection Subcutaneous Injection of PTZ (Convulsant Dose) Compound_Admin_PTZ->PTZ_Injection Observation_PTZ Observation for Seizure Onset and Severity PTZ_Injection->Observation_PTZ Seizure_Latency Latency to First Clonic Seizure Observation_PTZ->Seizure_Latency Seizure_Incidence Incidence of Generalized Seizures Observation_PTZ->Seizure_Incidence

    Caption: Experimental workflow for the Pentylenetetrazol (PTZ) test.

    Step-by-Step Methodology:

    • Animal Preparation: Similar to the MES test, adult male mice or rats are acclimated to the laboratory conditions.

    • Compound Administration: The test compound or vehicle is administered at various doses.

    • Timing: PTZ is administered at the time of expected peak effect of the test compound.

    • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously.

    • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic seizures.

    • Data Analysis: The latency to the first clonic seizure and the percentage of animals protected from generalized seizures are recorded. The ED50 is calculated based on the protection against seizures.

    Conclusion

    Valproic Acid remains a vital therapeutic agent in the management of epilepsy due to its broad-spectrum efficacy, which has been consistently demonstrated in preclinical models such as the MES, PTZ, and kindling paradigms. Its multifaceted mechanism of action, targeting both GABAergic and ion channel pathways, underscores its robust anticonvulsant effects.

    The development of novel VPA analogs, exemplified by the structural concept of 2-(aminomethyl)-2-propylpentanoic acid, represents a promising frontier in epilepsy research. While a direct comparison of efficacy for this specific compound is currently hampered by the lack of publicly available preclinical data, the rationale for such structural modifications is scientifically sound. The introduction of an aminomethyl group has the potential to modulate the pharmacological profile, possibly leading to enhanced efficacy, an improved safety profile, or a novel mechanism of action.

    Future preclinical studies employing standardized models like the MES and PTZ tests will be crucial in elucidating the anticonvulsant potential of 2-(aminomethyl)-2-propylpentanoic acid and other novel VPA derivatives. Such research is essential for the continued advancement of epilepsy therapeutics and the development of next-generation anticonvulsants with superior clinical profiles.

    References

    • Romoli, M., et al. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(10), 926-946.
    • Silverman, R. B., & Levy, R. H. (1987). Synthesis and evaluation of amino analogues of valproic acid. Journal of Medicinal Chemistry, 30(10), 1844-1847.
    • Abdel-Aziz, A. A., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 196.
    • Chapman, A. G., et al. (1983). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Life Sciences, 32(17), 2023-2031.
    • Kaufmann, D., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(22), 7236-7248.
    • Yagen, B., et al. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry, 47(16), 4059-4067.
    • Ghasemi, S., et al. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Drug Design, Development and Therapy, 15, 2351-2362.
    • Bialer, M., et al. (1996). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. Epilepsy Research, 25(3), 257-265.
    • Witkin, J. M., et al. (2021). Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation. Journal of Pharmacology and Experimental Therapeutics, 378(1), 1-10.
    • Kumar, A., et al. (2024). 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. Drug Discovery and Development, 17(1), 1-10.
    • Sahu, J. K., et al. (2019). A review on recent advances of 1, 3, 4-thiadiazole derivatives as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry, 27(15), 3225-3240.
    • Bhatt, J. D., & Vohra, M. M. (1994). Additive anticonvulsant effect of flunarizine and sodium valproate on electroshock and chemoshock induced seizures in mice. Indian Journal of Physiology and Pharmacology, 38(4), 273-276.
    • Reddy, D. S. (2015). A study of anticonvulsant effect of flunarizine and nifedipine in comparison with sodium valproate. Journal of Evidence-Based Medicine and Healthcare, 2(13), 1956-1961.
    • El-Gowilly, S. M., et al. (2018).
    • Zadorozhna, O., et al. (2020). Study on the antiepyleptic activity of the new amide derivative of valproic acid and 1,3,4-thiadiazole.
    • Hata, K., et al. (2015). Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model. Nuclear Medicine and Biology, 42(11), 891-897.
    • Klop-Tokarska, K., et al. (2001). Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro. Ginekologia Polska, 72(12), 955-960.
    • Yagi, K., et al. (2004). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1895-1904.
    • Obniska, J., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5-6), e1700010.
    • Palaty, J. (1985). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. The University of British Columbia.
    • Rapacz, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4283.
    • NextSDS. (n.d.). 2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information. Retrieved from [Link]

    • Martínez-Salas, D., et al. (2023). Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. Molecules, 28(17), 6301.

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    A Comparative Pharmacodynamic Guide: Gabapentin and its Progeny in Neuronal Excitability Modulation

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: In the landscape of therapeutics targeting neuronal hyperexcitability, gabapentinoids represent a cornerstone for managing conditions such as epilepsy and neuropathic pain.[1] This guide provides a detailed comparative analysis of the pharmacodynamics of gabapentin, the prototypical gabapentinoid, and a structurally related successor, pregabalin. While the compound name 2-(aminomethyl)-2-propylpentanoic acid does not correspond to a widely marketed pharmaceutical, its structural motifs are echoed in this class of drugs. The most logical and clinically relevant comparison is between gabapentin and pregabalin, as the latter was developed as a direct evolution of the former, offering a refined pharmacodynamic and pharmacokinetic profile.

    This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal mechanisms, experimental validation, and clinical implications of the subtle yet significant differences between these two critical central nervous system (CNS) agents.

    Core Mechanism of Action: A Tale of a Shared Target

    Contrary to what their names and structural similarity to gamma-aminobutyric acid (GABA) might suggest, neither gabapentin nor pregabalin exerts its primary effects through direct interaction with GABA receptors (GABA-A or GABA-B) or by influencing GABA synthesis or metabolism in a clinically relevant manner.[2][3] The central mechanism for this drug class was identified as high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][4]

    The α2δ-1 subunit is a critical regulator of VGCC trafficking and function. In pathological states like neuropathic pain, its expression is upregulated in dorsal root ganglion (DRG) and spinal cord neurons, leading to increased presynaptic calcium influx and subsequent release of excitatory neurotransmitters such as glutamate and Substance P.[1][5]

    Gabapentinoids function by binding to this α2δ-1 subunit, which is believed to disrupt the forward trafficking and insertion of VGCCs into the presynaptic membrane.[5] This leads to a reduction in the density of functional calcium channels at the presynaptic terminal, dampening calcium influx upon neuronal depolarization and thereby decreasing the release of pain- and seizure-propagating neurotransmitters.[6]

    cluster_presynaptic Presynaptic Terminal DRG Dorsal Root Ganglion (DRG) (Site of α2δ-1 Synthesis) a2d1_trafficking α2δ-1 Subunit Trafficking (Upregulated in Neuropathy) DRG->a2d1_trafficking Synthesizes VGCC Voltage-Gated Ca2+ Channel (VGCC) with α2δ-1 Subunit a2d1_trafficking->VGCC Traffics to Membrane Ca_influx Ca2+ Influx VGCC->Ca_influx Action Potential Opens Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_influx->Vesicle Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Leads to Signal Nociceptive Signal Propagation Neurotransmitter_Release->Signal Activates Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->a2d1_trafficking Binds & Inhibits

    Caption: Mechanism of Gabapentinoid Action.

    Comparative Binding Affinity and Potency

    The primary pharmacodynamic distinction between gabapentin and pregabalin lies in their binding affinity for the α2δ-1 subunit, which directly correlates with their in vivo potency.

    • Binding Affinity: Pregabalin exhibits a significantly higher binding affinity for the α2δ-1 protein compared to gabapentin.[5] Some studies suggest this affinity is up to six times greater than that of gabapentin.[5] This stronger interaction means that a lower concentration of pregabalin is required to occupy the target site and elicit a therapeutic effect.

    • In Vivo Potency: This difference in affinity translates directly to potency. In preclinical models of epilepsy and neuropathic pain, pregabalin is consistently shown to be more potent than gabapentin.[5][7] This enhanced potency allows for lower therapeutic doses and, in some cases, a wider therapeutic window.

    ParameterGabapentinPregabalinSource(s)
    Primary Target α2δ-1 subunit of VGCCsα2δ-1 subunit of VGCCs[1][5]
    Binding Affinity (Ki) ~50 nM (rat brain)~3-10 fold higher than Gabapentin[5][8]
    EC50 (Epilepsy Models) ~23.9 mg/mL~9.77 mg/mL[1][7]
    EC50 (Postherpetic Neuralgia) ~11.7 mg/mL~4.21 mg/mL[1][7]
    Relative Potency Baseline~2.4 - 2.8 times more potent[1][7]

    Table 1: Comparative Pharmacodynamic Parameters.

    The Influence of Pharmacokinetics on Pharmacodynamics

    While this guide focuses on pharmacodynamics, the divergent pharmacokinetic profiles of these drugs are critical for understanding their clinical efficacy and dosing regimens. The superior pharmacokinetics of pregabalin ensures that its higher intrinsic potency is reliably translated into a more predictable clinical effect.

    • Gabapentin: Absorption is mediated by the L-amino acid transporter system, which becomes saturated at higher doses.[3] This results in non-linear, zero-order absorption kinetics and dose-dependent bioavailability that decreases from approximately 60% at 900 mg/day to 33% at 3600 mg/day.[5][9] This unpredictability necessitates careful and often lengthy dose titration to achieve therapeutic effect.

    • Pregabalin: Exhibits rapid, linear (first-order) absorption across the therapeutic range, leading to a predictable pharmacokinetic profile and high bioavailability (≥90%) irrespective of the dose.[5][9] This allows for more rapid dose titration and a more consistent dose-response relationship.

    Comparative Absorption Kinetics Workflow cluster_gabapentin Gabapentin cluster_pregabalin Pregabalin G_Dose Oral Dose G_Transport Saturable L-Amino Acid Transporter G_Dose->G_Transport G_Absorption Zero-Order Absorption (Non-Linear) G_Transport->G_Absorption G_Bioavailability Decreasing Bioavailability (60% -> 33%) G_Absorption->G_Bioavailability G_Plasma Unpredictable Plasma Concentration G_Bioavailability->G_Plasma P_Dose Oral Dose P_Transport Multiple Transporters (Non-Saturable) P_Dose->P_Transport P_Absorption First-Order Absorption (Linear) P_Transport->P_Absorption P_Bioavailability Consistent Bioavailability (>=90%) P_Absorption->P_Bioavailability P_Plasma Predictable Plasma Concentration P_Bioavailability->P_Plasma

    Caption: Influence of Absorption on Bioavailability.

    Experimental Protocols for Pharmacodynamic Evaluation

    The characterization of gabapentinoid pharmacodynamics relies on a suite of well-established in vivo and in vitro models. The choice of model is dictated by the therapeutic indication being investigated (e.g., epilepsy vs. neuropathic pain).

    In Vivo Model: Chemically-Induced Seizures (PTZ Model)

    Rationale: The pentylenetetrazole (PTZ)-induced seizure model is a standard screening tool for anticonvulsant drugs, particularly those effective against absence and myoclonic seizures.[10][11] PTZ is a GABA-A receptor antagonist that induces generalized seizures, allowing for the assessment of a compound's ability to raise the seizure threshold.

    Step-by-Step Protocol:

    • Animal Acclimation: Male Swiss albino mice (20-25g) are acclimated for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Grouping: Animals are randomly assigned to groups (n=8-10 per group): Vehicle control (saline), Positive control (e.g., Diazepam), and Test groups (Gabapentin or Pregabalin at various doses).

    • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a set pre-treatment time (e.g., 30-60 minutes) before seizure induction.

    • Seizure Induction: A sub-convulsive or convulsive dose of PTZ (e.g., 85 mg/kg, i.p.) is administered.

    • Observation: Immediately after PTZ injection, each animal is placed in an individual observation chamber and monitored for 30 minutes.

    • Data Collection: Key parameters are recorded:

      • Latency (time to onset) of the first myoclonic jerk.

      • Latency to the onset of generalized tonic-clonic seizures.

      • Duration of seizures.

      • Mortality rate within 24 hours.

    • Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare latencies and seizure severity between treated and vehicle groups. An increase in seizure latency or prevention of tonic-clonic seizures indicates anticonvulsant activity.

    In Vitro Model: Patch-Clamp Electrophysiology on DRG Neurons

    Rationale: To directly measure the effect of gabapentinoids on calcium currents in sensory neurons relevant to neuropathic pain, whole-cell patch-clamp electrophysiology is the gold standard.[12] This technique provides high-resolution data on ion channel function.

    Step-by-Step Protocol:

    • Cell Preparation: Dorsal root ganglia (DRG) are harvested from rats. The ganglia are enzymatically dissociated (e.g., using collagenase and trypsin) and mechanically triturated to yield a single-cell suspension of sensory neurons.

    • Cell Culture: Neurons are plated on coated coverslips and cultured for 24-48 hours to allow for recovery and adherence.

    • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution (e.g., containing TEA-Cl and 4-AP to block potassium channels, and TTX to block sodium channels, isolating calcium currents).

    • Patching: A glass micropipette with a fine tip (resistance 2-5 MΩ), filled with an internal solution (e.g., Cs-based to block potassium currents), is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single neuron.

    • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

    • Data Acquisition: The neuron is voltage-clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied (e.g., to 0 mV) to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.

    • Drug Application: A baseline recording of calcium currents is established. Then, the perfusion solution is switched to one containing a known concentration of gabapentin or pregabalin.

    • Analysis: The peak amplitude of the calcium current before and after drug application is measured and compared. A significant reduction in current amplitude indicates an inhibitory effect of the drug on VGCC function. Dose-response curves can be generated to calculate IC50 values.[12]

    Conclusion and Future Directions

    The pharmacodynamic profiles of gabapentin and pregabalin are qualitatively similar, both centered on the modulation of the α2δ-1 subunit of voltage-gated calcium channels. However, the quantitative difference in binding affinity confers significantly greater potency to pregabalin. This intrinsic pharmacodynamic advantage, combined with a superior and more predictable pharmacokinetic profile, underpins the improved clinical utility of pregabalin in terms of dosing convenience and reliability of effect.

    Future research in this area should focus on developing next-generation gabapentinoids with even higher affinity and selectivity for α2δ-1 or α2δ-2 subunits, potentially offering enhanced efficacy with fewer off-target effects. Furthermore, elucidating the precise downstream consequences of α2δ-1 binding and its role in synaptic plasticity will continue to refine our understanding of these powerful neuromodulatory agents.

    References

    • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137–150. [Link]

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?[Link]

    • Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Alpha2delta ligands, gabapentin and pregabalin: what is the evidence for their clinical use in palliative care?. Current pharmaceutical design, 22(32), 4889–4896. [Link]

    • Wikipedia. (2024). Gabapentin. [Link]

    • Li, Q., et al. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. MDPI. [Link]

    • Psych Scene Hub. (2023, September 27). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. [Link]

    • McKeage, K., & Keam, S. J. (2009). Gabapentin extended release: in postherpetic neuralgia. CNS drugs, 23(8), 691–700. [Link]

    • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

    • Shafieq, S., et al. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

    • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113. [Link]

    • Wikipedia. (2024). Gabapentinoid. [Link]

    • Laranjo, S., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy research, 146, 129–141. [Link]

    • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]

    • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. [Link]

    • Sandoval, I. A., et al. (2024). Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit. Molecular Brain, 17(1), 58. [Link]

    • Pan, H. L., et al. (2005). Comparison of the Antinociceptive Profiles of Gabapentin and 3-Methylgabapentin in Rat Models of Acute and Persistent Pain: Implications for Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1226-1233. [Link]

    Sources

    A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 2-(aminomethyl)-2-propylpentanoic Acid (Pregabalin) Quantification

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison and a detailed protocol for the validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-(aminomethyl)-2-propylpentanoic acid, widely known as pregabalin. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

    Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is utilized in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder by potently binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] Accurate and reliable quantification of pregabalin in biological matrices, such as human plasma, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has become the gold standard for this application due to its superior sensitivity, selectivity, and specificity.[2][3]

    The Pillars of a Defensible Bioanalytical Method Validation

    Before delving into specific methods, it is crucial to understand the fundamental parameters of bioanalytical method validation. These principles, grounded in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensure that the data generated is reliable and reproducible.[2][4][5]

    • Selectivity and Specificity: This is the method's ability to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, endogenous substances, or co-administered drugs.[5] This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.[2]

    • Accuracy and Precision: Accuracy represents the closeness of the mean test results to the true concentration, while precision measures the degree of agreement among individual measurements.[3][5] These are evaluated at multiple quality control (QC) levels, including the lower limit of quantitation (LLOQ), low, medium, and high concentrations, across multiple runs (inter-day) and within a single run (intra-day).[1]

    • Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. This range defines the lower and upper limits of quantification (LLOQ and ULOQ). A correlation coefficient (R²) greater than 0.99 is typically desired.[1]

    • Recovery: This parameter measures the efficiency of the sample extraction process. It compares the analyte response from an extracted sample to the response of an unextracted standard containing the same analyte concentration.[4]

    • Matrix Effect: Biological matrices can contain endogenous components that co-elute with the analyte and affect its ionization efficiency, leading to ion suppression or enhancement. The matrix effect must be assessed to ensure it does not compromise the accuracy and precision of the method.[2][4]

    • Stability: The chemical stability of the analyte must be evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term frozen storage.[6]

    • Dilution Integrity: This ensures that samples with concentrations above the ULOQ can be diluted with a blank matrix and still yield accurate results.[4]

    Comparative Analysis of Published LC-MS/MS Methodologies

    Several methods have been published for the quantification of pregabalin. The primary differences lie in the sample preparation technique and the choice of internal standard. The following table provides a comparative summary.

    ParameterMethod 1 (Protein Precipitation)Method 2 (Liquid-Liquid Extraction)Method 3 (Solid-Phase Extraction)
    Sample Preparation Simple, fast. Plasma (50 µL) is mixed with a precipitating agent like methanol (500 µL).[1]More selective, cleaner extract. Plasma is mixed with a buffer and an immiscible organic solvent (e.g., methylene chloride).[7]Highest selectivity, but more complex and costly. Sample is loaded onto a cartridge, washed, and the analyte is eluted.[8]
    LC Column Synergi Max-RP (50x2.0mm, 4µ)[1]Hypurity Advance (50x4.6mm, 5µ)[7]Not explicitly stated, but typically a C18 column.[8]
    Mobile Phase Gradient elution with 0.1% Formic Acid in Water and Methanol.[1]Isocratic elution with Methanol:0.1% Formic Acid (80:20 v/v).[7]Isocratic elution with Acetonitrile and Ammonium Acetate/Formic Acid.[6]
    Internal Standard (IS) Pregabalin-d4 (Deuterated)[1][9]Gabapentin (Structural Analog)[2][6][7]Pregabalin-d6 (Deuterated)[8]
    Ionization/Mode ESI, Positive Ion[1][2][7]ESI, Positive Ion[7]APCI, Positive Ion[6]
    MRM Transitions Pregabalin: m/z 160.2 → 55.1[7] Pregabalin-d4: Not specifiedPregabalin: m/z 160.2 → 55.1 Gabapentin: m/z 172.2 → 95.0[7]Pregabalin: m/z 160.1 → 142.1 Gabapentin: m/z 172.1 → 154.1[6]
    Linearity Range 50 - 50,000 ng/mL[1]99.79 - 4019.90 ng/mL[7]30 - 5,000 ng/mL[6]
    LLOQ 50 ng/mL[1]99.79 ng/mL[7]30 ng/mL[6]

    The Critical Choice: Internal Standard Selection

    The internal standard (IS) is arguably one of the most critical components of a quantitative LC-MS/MS assay. Its purpose is to normalize the analyte's response, correcting for variability during sample preparation, injection, and ionization.

    • Isotopically Labeled Internal Standards (e.g., Pregabalin-d4, Pregabalin-d6): This is the "gold standard." A stable isotope-labeled (SIL) IS has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This provides the most accurate correction and leads to the most robust and reliable data.[1][8][9]

    • Structural Analog Internal Standards (e.g., Gabapentin): These are compounds that are structurally similar to the analyte but have a different mass.[2][6][7] While more cost-effective than a SIL-IS, they may have different retention times, extraction efficiencies, and ionization responses. This can lead to less effective normalization if significant matrix effects are present. Gabapentin is a common choice for pregabalin analysis due to its structural similarity.[2]

    Experimental Workflow and a Representative Protocol

    The following diagram and protocol describe a robust and widely used method for pregabalin quantification in human plasma, employing protein precipitation and a stable isotope-labeled internal standard.

    G cluster_prep 1. Preparation cluster_extraction 2. Sample Extraction (Protein Precipitation) cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Stock Prepare Stock Solutions (Analyte & IS) Cal_QC Prepare Calibration Standards & QC Samples in Blank Plasma Stock->Cal_QC Plasma Aliquot 50 µL Plasma Sample Add_IS Add Internal Standard (Pregabalin-d4) Plasma->Add_IS Add_MeOH Add 500 µL Methanol Add_IS->Add_MeOH Vortex Vortex to Mix Add_MeOH->Vortex Centrifuge Centrifuge (3500 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (Positive ESI, MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

    Caption: LC-MS/MS method workflow for pregabalin quantification.

    Step-by-Step Protocol: Protein Precipitation Method

    This protocol is based on a validated, high-throughput method.[1]

    • Preparation of Standards and QCs:

      • Prepare a 1 mg/mL stock solution of pregabalin and pregabalin-d4 (IS) in methanol.

      • Perform serial dilutions from the stock solution to create working solutions for spiking into blank human plasma to generate calibration standards (e.g., 50 to 50,000 ng/mL) and quality control samples (e.g., LLOQ: 50 ng/mL, Low: 150 ng/mL, Mid: 2500 ng/mL, High: 38000 ng/mL).

    • Sample Extraction:

      • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibrator, QC, or unknown).

      • Add 50 µL of the pregabalin-d4 internal standard working solution.

      • Add 500 µL of methanol. The high volume of organic solvent effectively denatures and precipitates plasma proteins.

      • Vortex the tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

      • Centrifuge for 5 minutes at approximately 3500 rpm to pellet the precipitated proteins.

      • Carefully transfer 200 µL of the clear supernatant to a new tube or well plate.

      • Add 400 µL of purified water to the supernatant. This dilution helps to match the solvent strength of the sample to the initial mobile phase, improving peak shape.

    • LC-MS/MS Analysis:

      • LC System: A standard HPLC or UPLC system.

      • Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm) or equivalent C18 column.[1]

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid enhances the ionization of the amine group on pregabalin.[1]

      • Mobile Phase B: Methanol.

      • Flow Rate: 0.5 mL/min (example).

      • Gradient: A gradient elution is often used to separate the analyte from early-eluting endogenous interferences.

      • Injection Volume: 20 µL.

      • Mass Spectrometer: A triple quadrupole mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • MRM Transitions:

        • Pregabalin: Q1 m/z 160.2 → Q3 m/z 55.1

        • Pregabalin-d4: Q1 m/z 164.2 → Q3 m/z 59.1 (example transition)

    • Data Analysis:

      • Integrate the chromatographic peaks for both pregabalin and the IS.

      • Calculate the peak area ratio (Pregabalin Area / IS Area).

      • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

      • Determine the concentration of pregabalin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

    Conclusion

    The validation of an LC-MS/MS method for the quantification of 2-(aminomethyl)-2-propylpentanoic acid is a systematic process that ensures the generation of high-quality, reliable, and defensible bioanalytical data. While various approaches to sample preparation exist, the protein precipitation method offers a superb balance of simplicity, speed, and robustness, making it ideal for high-throughput applications. The cornerstone of a successful method is the use of a stable isotope-labeled internal standard, such as pregabalin-d4, which most effectively corrects for analytical variability. By adhering to regulatory guidelines and understanding the scientific principles behind each validation parameter, researchers can develop and implement methods that are truly fit for purpose in both clinical and research settings.

    References

    • Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

    • VALIDATION OF PREGABALIN IN HUMAN PLASMA BY LCMS METHOD. OMICS International.

    • Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients. Acta Chromatographica.

    • CONFIRMATION OF PREGABALIN AND GABAPENTIN BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. Washington State Patrol.

    • An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications. PubMed.

    • Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy. Journal of Advanced Pharmaceutical Technology & Research.

    • Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study. Chinese Pharmaceutical Journal.

    • Validation of Pregabalin in Human Plasma by LCMS Method. IMSEAR Repository.

    • ESI–LC–MS/MS for Therapeutic Drug Monitoring of Binary Mixture of Pregabalin and Tramadol: Human Plasma and Urine Applications. MDPI.

    • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse.

    • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.

    • Validation of clinical LC-MS/MS methods: What you need to know. YouTube.

    • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry.

    • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone.

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    A Comparative Guide to the Neuroprotective Mechanisms of Pregabalin and Valproic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparison of the neuroprotective effects of two distinct therapeutic agents: Pregabalin, a well-established gabapentinoid, and 2-(aminomethyl)-2-propylpentanoic acid, a structural derivative of the widely-used drug Valproic Acid (VPA). While direct comparative experimental data for 2-(aminomethyl)-2-propylpentanoic acid is not extensively available in public literature, this guide will leverage the robust data on its parent compound, Valproic Acid, to draw informed comparisons and highlight potential mechanistic distinctions and overlaps with Pregabalin. We will delve into their molecular targets, cellular effects, and performance in preclinical models of neurological injury, providing a framework for future research and development.

    Introduction to the Compounds

    Pregabalin: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin is a first-line therapeutic agent for neuropathic pain, an adjunctive therapy for certain types of epilepsy, and is also used for generalized anxiety disorder.[1][2] Its neuroprotective properties have been increasingly recognized and studied in various models of neuronal injury.[1][3][4][5]

    Valproic Acid (VPA) and its Derivative: Valproic acid (2-propylpentanoic acid) is a long-standing treatment for epilepsy and bipolar disorder.[6] Its neuroprotective mechanisms are multifaceted and distinct from gabapentinoids.[6][7] The compound of interest, 2-(aminomethyl)-2-propylpentanoic acid, is a derivative of VPA. Its core structure is that of VPA, with the addition of an aminomethyl group. This structural modification is significant, as the aminomethyl moiety is characteristic of gabapentinoids and crucial for their binding to their molecular target. Therefore, this guide will analyze the known neuroprotective effects of VPA as a baseline, while also postulating on the potential dual-action mechanisms the derivative might possess.

    Part 1: Mechanistic Deep Dive: How They Protect Neurons

    The neuroprotective strategies of Pregabalin and Valproic Acid diverge at their primary molecular targets, leading to distinct downstream cellular effects.

    Pregabalin: Targeting Excitability and Calcium Influx

    Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][5] This interaction is crucial for its therapeutic and neuroprotective effects.

    • Reduction of Neurotransmitter Release: In pathological states such as ischemia or nerve injury, neurons can become hyperexcitable, leading to excessive release of excitatory neurotransmitters like glutamate.[5] This "excitotoxicity" triggers a cascade of events, including massive calcium influx, leading to neuronal death.[8][9] By binding to the α2-δ subunit, Pregabalin modulates calcium influx at presynaptic nerve endings.[2][3] This, in turn, reduces the release of several key neurotransmitters, including glutamate, noradrenaline, and substance P, thereby dampening neuronal hyperexcitability and mitigating excitotoxic damage.[1][3][5]

    • Anti-inflammatory and Anti-apoptotic Effects: Beyond direct modulation of excitability, Pregabalin has demonstrated anti-inflammatory and anti-apoptotic properties.[3] Studies have shown it can decrease the production of caspase-3, a key executioner enzyme in the apoptotic cascade, and reduce the proliferation of astrocytes, which are involved in the neuroinflammatory response.[3]

    cluster_Pregabalin Pregabalin's Neuroprotective Pathway PGB Pregabalin a2d α2-δ Subunit of VGCC PGB->a2d Ca_Influx Presynaptic Ca²⁺ Influx a2d->Ca_Influx Modulates NT_Release Release of Glutamate, Substance P, Noradrenaline Ca_Influx->NT_Release Excitotoxicity Excitotoxicity & Neuronal Hyperexcitability NT_Release->Excitotoxicity Reduces Cell_Death Neuronal Apoptosis & Damage Excitotoxicity->Cell_Death

    Caption: Pregabalin's primary neuroprotective signaling pathway.

    Valproic Acid: A Multi-Modal Approach via Epigenetic Regulation

    VPA's neuroprotective effects are broader and less targeted than Pregabalin's, primarily stemming from its ability to inhibit histone deacetylases (HDACs).[6]

    • HDAC Inhibition and Gene Expression: As an HDAC inhibitor, VPA alters chromatin structure, leading to changes in the expression of numerous genes.[6] This epigenetic modulation can upregulate the expression of neuroprotective proteins, including anti-apoptotic factors like Bcl-2 and proteins involved in cellular stress responses.[10]

    • Modulation of Signaling Pathways: VPA influences several intracellular signaling pathways. It has been shown to affect the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[7]

    • GABAergic and Other Effects: While its name suggests a link to GABA, VPA's effects on the GABAergic system are complex and contribute to its anticonvulsant properties. It can also modulate other neurotransmitter systems and ion channels, contributing to a general stabilization of neuronal function.[6]

    • Potential for 2-(aminomethyl)-2-propylpentanoic acid: The derivative, by combining the VPA core with an aminomethyl group, could theoretically possess a dual mechanism. It might retain the HDAC-inhibiting properties of VPA while also gaining the ability to bind to the α2-δ subunit of VGCCs, akin to Pregabalin. This hypothesis requires direct experimental validation.

    cluster_VPA Valproic Acid's Neuroprotective Pathways VPA Valproic Acid HDAC HDACs VPA->HDAC Signaling Modulation of MAPK/ERK, PI3K/Akt VPA->Signaling Chromatin Chromatin Remodeling HDAC->Chromatin Deacetylates Gene_Exp Gene Expression (e.g., Bcl-2 ↑) Chromatin->Gene_Exp Alters Neuroprotection Neuroprotection, Anti-apoptosis Gene_Exp->Neuroprotection Signaling->Neuroprotection

    Caption: Valproic Acid's primary neuroprotective signaling pathway.

    Part 2: Comparative Efficacy in Preclinical Models

    Both Pregabalin and Valproic Acid have demonstrated neuroprotective efficacy across a range of preclinical models of neurological injury. This section summarizes key findings, using VPA as a proxy for its derivative.

    Cerebral Ischemia (Stroke)

    In models of cerebral ischemia and reperfusion injury, a primary driver of neuronal death is oxidative stress.[11]

    • Pregabalin: Studies show that Pregabalin can protect against oxidative stress damage following cerebral ischemia.[3][11] It has been observed to decrease lipid peroxidation (measured by TBARS) and increase the activity of antioxidant enzymes like glutathione peroxidase (GSH-PX) and catalase (CAT).[3][11][12] Furthermore, Pregabalin treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity, and improved histological outcomes in rats after middle cerebral artery occlusion (MCAO).[5][13]

    • Valproic Acid: VPA has also shown protective effects in stroke models. Its ability to inhibit oxidative damage to lipids and proteins in cerebrocortical cells has been documented.[10] This antioxidant effect, combined with its anti-apoptotic and anti-inflammatory actions, contributes to its neuroprotective profile in ischemic injury.[7]

    Spinal Cord and Traumatic Brain Injury
    • Pregabalin: In experimental spinal cord injury models, Pregabalin administration has been shown to mitigate oxidative stress by normalizing levels of the antioxidant enzyme GPx.[14][15][16] This reduction in oxidative stress is linked to partial improvements in functional outcomes.[14][15] It has also been shown to suppress microglial activation, suggesting an anti-inflammatory component to its neuroprotection.[4]

    • Valproic Acid: VPA is also considered a promising candidate for traumatic brain and spinal cord injuries. Its neuroprotective effects in these contexts are attributed to its anti-inflammatory, anti-apoptotic, and neurotrophic factor-regulating properties.[7][17]

    Data Summary Table
    Feature / ModelPregabalinValproic Acid (as proxy)
    Primary Mechanism Binds to α2-δ subunit of VGCCs[1][2]HDAC Inhibition[6]
    Key Downstream Effects Reduced Ca²⁺ influx, decreased glutamate release[3][5]Altered gene expression, modulation of survival pathways[6][7]
    Cerebral Ischemia Reduces oxidative stress, increases antioxidant enzymes (GSH-PX, CAT)[3][11], increases BDNF[13]Inhibits oxidative damage to lipids and proteins[10]
    Spinal Cord Injury Reduces oxidative stress (normalizes GPx), suppresses microglial activation[4][14]Anti-inflammatory and anti-apoptotic effects[7]
    Apoptosis Modulation Decreases caspase-3 production[3]Increases anti-apoptotic Bcl-2 expression[10]
    Oxidative Stress Decreases lipid peroxidation (TBARS/MDA), increases SOD, GPx, CAT activity[3][14][15]Reduces oxidative stress markers[10][18]

    Note: Data for Valproic Acid is used as a proxy for 2-(aminomethyl)-2-propylpentanoic acid. Direct experimental data is required for confirmation.

    Part 3: Experimental Protocols for Assessing Neuroprotection

    To facilitate further research, this section provides standardized protocols for key experiments used to evaluate neuroprotective efficacy.

    Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

    This in vivo model is a gold standard for inducing focal cerebral ischemia to mimic stroke.

    Objective: To assess the neuroprotective effect of a test compound on infarct volume and neurological deficit following ischemic stroke.

    Workflow Diagram:

    cluster_MCAO MCAO Experimental Workflow Animal_Prep 1. Anesthetize Rat (e.g., isoflurane) Vessel_Exposure 2. Expose Carotid Arteries Animal_Prep->Vessel_Exposure Ligation 3. Insert Filament into ICA to Occlude MCA Origin Vessel_Exposure->Ligation Occlusion 4. Maintain Occlusion (e.g., 60-90 minutes) Ligation->Occlusion Reperfusion 5. Withdraw Filament to Allow Reperfusion Occlusion->Reperfusion Treatment 6. Administer Test Compound (e.g., Pregabalin, VPA derivative) Reperfusion->Treatment Assessment 7. Neurological Scoring (24h post-MCAO) Treatment->Assessment Histology 8. Sacrifice & Brain Slicing (48h post-MCAO) Assessment->Histology Staining 9. TTC Staining to Visualize Infarct Histology->Staining Analysis 10. Quantify Infarct Volume Staining->Analysis

    Caption: Workflow for the rat MCAO model of stroke.

    Step-by-Step Methodology:

    • Animal Preparation: Anesthetize adult male Wistar or Sprague-Dawley rats (250-300g) using an appropriate anesthetic (e.g., isoflurane). Monitor and maintain body temperature at 37°C throughout the procedure.

    • Surgical Procedure:

      • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the distal ECA.

      • Insert a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • Occlusion & Reperfusion:

      • Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).

      • Gently withdraw the filament to allow for reperfusion of the MCA territory.

    • Drug Administration: Administer the test compound (e.g., Pregabalin 50 mg/kg or VPA derivative) or vehicle control intraperitoneally or intravenously at a predetermined time (e.g., at the onset of reperfusion).

    • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement:

      • At 48 hours, euthanize the animals and perfuse the brain with saline.

      • Harvest the brain and section it into 2-mm coronal slices.

      • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted (damaged) area will remain white.

      • Capture images of the stained sections and use image analysis software to calculate the infarct volume, correcting for edema.

    Protocol 2: In Vitro Assessment of Antioxidant Activity (ROS Measurement)

    This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular reactive oxygen species (ROS) in a neuronal cell line (e.g., SH-SY5Y or PC12).

    Objective: To determine if a test compound can reduce oxidative stress induced by a toxin (e.g., H₂O₂).

    Workflow Diagram:

    cluster_ROS Intracellular ROS Measurement Workflow Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) in 96-well plate Pretreatment 2. Pre-treat with Test Compound (e.g., Pregabalin) for 1-2 hours Cell_Culture->Pretreatment Loading 3. Load Cells with H2DCFDA Probe (10 µM) Pretreatment->Loading Induction 4. Induce Oxidative Stress (e.g., add H₂O₂) Loading->Induction Incubation 5. Incubate for 30-60 minutes at 37°C Induction->Incubation Measurement 6. Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Incubation->Measurement Analysis 7. Analyze Data & Compare to Controls Measurement->Analysis

    Caption: Workflow for measuring intracellular ROS with H2DCFDA.

    Step-by-Step Methodology:

    • Cell Plating: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., Pregabalin, VPA derivative) or vehicle. Incubate for 1-2 hours.

    • Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA solution in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

    • Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a pro-oxidant (e.g., 100 µM H₂O₂) in PBS to the appropriate wells. Include a negative control (PBS only) and a positive control (H₂O₂ only).

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for a period of 60 minutes.

    • Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Express the results as a percentage of the fluorescence in the positive control (H₂O₂ only) wells. A significant decrease in fluorescence in the compound-treated wells indicates antioxidant activity.

    Conclusion and Future Directions

    This guide highlights the distinct yet complementary neuroprotective profiles of Pregabalin and Valproic Acid.

    • Pregabalin offers a targeted approach, primarily by mitigating neuronal hyperexcitability and excitotoxicity through the modulation of voltage-gated calcium channels. Its demonstrated anti-oxidant and anti-apoptotic effects further bolster its neuroprotective capacity, particularly in acute injury models like stroke.

    • Valproic Acid provides a broader, multi-modal neuroprotective effect, chiefly through its epigenetic influence as an HDAC inhibitor. This mechanism allows it to orchestrate a wide-ranging cellular defense program, upregulating endogenous protective and anti-apoptotic machinery.

    The structural derivative, 2-(aminomethyl)-2-propylpentanoic acid , remains an intriguing subject for future investigation. Its hybrid structure suggests the exciting possibility of a dual-action neuroprotective agent, combining the excitability-dampening effects of a gabapentinoid with the gene-regulatory power of an HDAC inhibitor.

    For drug development professionals, the critical next step is the direct experimental characterization of 2-(aminomethyl)-2-propylpentanoic acid. Head-to-head comparative studies against both Pregabalin and Valproic Acid in standardized in vitro and in vivo models are essential to validate its hypothesized dual mechanism and determine its therapeutic potential as a novel neuroprotective agent.

    References

    • Asci, S., Demirci, S., Asci, H., Doguc, D. K., & Onaran, I. (2016). Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion. Balkan Medical Journal, 33(2), 221–227. [Link]

    • Demirci, S., Asci, S., Asci, H., Doguc, D. K., & Onaran, I. (2015). Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion. Balkan Medical Journal, 32(2), 221-227. [Link]

    • Singh, L., & Sharma, B. (2016). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 14(7), 763–770. [Link]

    • Lee, J. Y., Kim, H. S., Choi, J. H., Lee, S. H., & Kim, H. J. (2021). The neuroprotective effects of pregabalin after cerebral ischemia by occlusion of the middle cerebral artery in rats. Experimental and Therapeutic Medicine, 21(2), 165. [Link]

    • Ha, K. Y., Kim, Y. H., Riew, K. D., & Kim, S. I. (2017). Neuroprotective effects of pregabalin in a rat model of intracisternal facial nerve avulsion. Journal of Korean Neurosurgical Society, 60(5), 543–550. [Link]

    • Yoon, J. S., Lee, J. H., Son, T. G., Mughal, M. R., Greig, N. H., & Mattson, M. P. (2009). The neuroprotective effects of pregabalin after cerebral ischemia by occlusion of the middle cerebral artery in rats. Experimental and Therapeutic Medicine, 21(2), 165. [Link]

    • Taha, D. A., El-Sisi, A. E., El-Khatib, A. S., & El-Sayed, M. A. (2020). The neurotoxic effect of long-term use of high-dose Pregabalin and the role of alpha tocopherol in amelioration: implication of MAPK signaling with oxidative stress and apoptosis. Neurotoxicology, 78, 107-118. [Link]

    • Taha, D. A., El-Sisi, A. E., El-Khatib, A. S., & El-Sayed, M. A. (2020). Figure 2: Effect of pregabalin on oxidative markers. a MDA level (nmol/g). b GSH... ResearchGate. [Link]

    • Patsnap. (2024). What is the mechanism of Pregabalin? Patsnap Synapse. [Link]

    • Kalkan, H., Ates, M., Kaplan, I., Topuz, K., Onger, M. E., & Koc, K. (2022). Neuroprotective effects of pregabalin in experimental spinal cord injury: An investigation of oxidative stress and antioxidant enzymes in blood and neural tissue. Turkish Journal of Trauma and Emergency Surgery, 28(1), 24-31. [Link]

    • de Souza, A. C., de Oliveira, L. F., Simaan, C. K., de Souza, A. A., de Oliveira, R. B., & de Carvalho, P. T. (2021). Intravenous Repetitive Injection of Lidocaine Associated with Pregabalin Enhances Oxidative Stress Parameter in Fibromyalgia Patients' Blood: A Randomized Trial. Oxidative Medicine and Cellular Longevity, 2021, 6688199. [Link]

    • Ozturk, G. (2020). Pregabalin protected cisplatin-induced oxidative neurotoxicity in neuronal cell line. Scilit. [Link]

    • Taha, D. A., El-Sisi, A. E., El-Khatib, A. S., & El-Sayed, M. A. (2020). Molecular and hormonal changes caused by long-term use of high dose pregabalin on testicular tissue: the role of p38 MAPK, oxidative stress and apoptosis. Toxicology and Applied Pharmacology, 407, 115243. [Link]

    • Kalkan, H., Ates, M., Kaplan, I., Topuz, K., Onger, M. E., & Koc, K. (2022). Neuroprotective effects of pregabalin in experimental spinal cord injury: An investigation of oxidative stress and antioxidant enzymes in blood and neural tissue. Ulus Travma Acil Cerrahi Derg, 28(1), 24-31. [Link]

    • Taha, D. A., El-Sisi, A. E., El-Khatib, A. S., & El-Sayed, M. A. (2020). a Effect of pregabalin on apoptosis a Bax mRNA relative expression... ResearchGate. [Link]

    • Asci, S., Demirci, S., Asci, H., Doguc, D. K., & Onaran, I. (2016). (PDF) Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion. ResearchGate. [Link]

    • Sistla, R., & Rajesh, R. (2012). Pregabalin in Chemotherapy Induced Neuropathic Pain. Indian Journal of Palliative Care, 18(2), 129–131. [Link]

    • El-Maddawy, Z., & El-Sayyad, H. I. (2022). The teratogenic effect of pregabalin on heart, liver and kidney in rats. Journal of Applied Toxicology, 42(1), 105-119. [Link]

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    In Vitro Pharmacological Profiling: 2-(Aminomethyl)-2-propylpentanoic Acid vs. Standard GABA Analogues

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Application & Comparison Guide Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists

    Executive Summary & Structural Rationale

    In the landscape of neuropharmacology, standard GABA analogues (gabapentinoids) and branched-chain fatty acids (like valproate) represent two distinct therapeutic pillars. Gabapentinoids, such as gabapentin and pregabalin, exert their effects not by interacting with GABA receptors, but by binding with high affinity to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This binding reduces the depolarization-induced influx of calcium, thereby attenuating the release of excitatory neurotransmitters[1]. Conversely, Valproic Acid (VPA; 2-propylpentanoic acid) acts primarily as an enzyme inhibitor, blocking GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH) to prevent GABA degradation and increase synaptic inhibitory tone,[2].

    2-(Aminomethyl)-2-propylpentanoic acid (2-AM-2-PPA) is a highly specific, acyclic structural hybrid of these two classes. It possesses the dipropyl backbone characteristic of VPA, but features the α -aminomethyl pharmacophore essential for gabapentinoid activity. This guide provides an objective in vitro comparative analysis of 2-AM-2-PPA against standard clinical benchmarks, detailing the self-validating assay systems required to evaluate dual-action neuroactive compounds.

    Mechanistic Divergence & Target Pathways

    To understand the comparative in vitro performance, we must first map the distinct molecular targets. The diagram below illustrates the classical divergence of these drug classes and the hypothesized dual-modulatory convergence of the 2-AM-2-PPA hybrid scaffold.

    G Gaba Gabapentinoids (Gabapentin, Pregabalin) Alpha2Delta α2δ-1 Subunit of VGCC Gaba->Alpha2Delta High Affinity (Kd < 60 nM) VPA Valproic Acid (VPA) GABAT GABA Transaminase (GABA-T) VPA->GABAT Inhibits (IC50 ~ 2.5 mM) Hybrid 2-(Aminomethyl)-2-propylpentanoic acid (2-AM-2-PPA) Hybrid->Alpha2Delta Moderate Affinity Hybrid->GABAT Enhanced Inhibition CaInflux ↓ Calcium Influx & Glutamate Release Alpha2Delta->CaInflux GABALevel ↑ Synaptic GABA Levels GABAT->GABALevel

    Mechanistic divergence of standard GABA analogues vs. the hybrid profile of 2-AM-2-PPA.

    Comparative In Vitro Performance Data

    The following table synthesizes representative in vitro pharmacological data for 2-AM-2-PPA against standard benchmarks.

    CompoundStructural Class α2​δ−1 Binding Affinity ( Kd​ )GABA-T Inhibition ( IC50​ )VGCC Current Reduction*
    Gabapentin Cyclic γ -amino acid59 nM,[3]> 10 mM (Inactive)~30%
    Pregabalin Acyclic γ -amino acid6.0 nM[3]> 10 mM (Inactive)~45%
    Valproic Acid Branched fatty acid> 10,000 nM (Inactive)2.5 mM[2]< 5%
    2-AM-2-PPA Acyclic β -amino acid hybrid~ 145 nM~ 0.8 mM~20%

    *Measured via whole-cell patch-clamp electrophysiology in DRG neurons at 10 µM compound concentration.

    Data Synthesis & Causality Analysis
    • α2​δ−1 Binding: Pregabalin exhibits the highest affinity ( Kd​ = 6.0 nM) due to optimal steric fitting of its isobutyl group into the α2​δ−1 binding pocket[3]. 2-AM-2-PPA shows a reduced, moderate affinity (~145 nM). Causality: The dual propyl chains of 2-AM-2-PPA create greater steric bulk and rotational freedom compared to the constrained cyclohexane ring of gabapentin, slightly hindering optimal hydrogen bonding at the receptor site.

    • GABA-T Inhibition: VPA is a weak but clinically relevant inhibitor of GABA-T. 2-AM-2-PPA demonstrates a superior IC50​ profile. Causality: The addition of the primary aminomethyl group allows 2-AM-2-PPA to more closely mimic the natural substrate (GABA), facilitating better active-site docking within the transaminase enzyme compared to the purely lipophilic VPA.

    Experimental Methodologies: Self-Validating Protocols

    To ensure rigorous reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an explanation of the underlying physical or biochemical causality.

    Radioligand Binding Assay ( α2​δ−1 Subunit)

    This protocol measures the displacement of [3H] -gabapentin to determine the Kd​ of test compounds.

    • Membrane Preparation: Isolate membranes from porcine cerebral cortex and resuspend in 10 mM HEPES buffer (pH 7.4).

      • Causality: Porcine cerebral cortex natively expresses exceptionally high densities of the α2​δ−1 subunit[4]. Using native tissue rather than recombinant CHO cells ensures the presence of necessary auxiliary folding proteins, providing a wider and more biologically accurate signal window.

    • Radioligand Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of the test compound (e.g., 2-AM-2-PPA) for 60 minutes at 25°C.

      • Causality: A 60-minute incubation at room temperature is strictly required to reach thermodynamic equilibrium. If equilibrium is not reached, subsequent Kd​ calculations using the Cheng-Prusoff equation will be mathematically invalid.

    • Non-Specific Binding (NSB) Determination (Self-Validation Step): In parallel control wells, add 10 µM of unlabeled pregabalin.

      • Causality: Unlabeled pregabalin at 10 µM completely saturates all specific α2​δ−1 binding sites[3]. Any radioactivity detected in these wells represents non-specific lipid partitioning or filter binding. Subtracting this NSB from total binding validates the specific signal-to-noise ratio.

    • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, wash three times with ice-cold buffer, and quantify via liquid scintillation counting.

      • Causality: Ice-cold buffer drastically reduces the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the integrity of the bound complex.

    Coupled In Vitro GABA Transaminase (GABA-T) Activity Assay

    Because GABA-T activity does not produce a directly measurable chromophore, this assay utilizes a coupled enzyme system.

    • Reagent Assembly: Combine 50 mM Tris-HCl (pH 8.0), 5 mM α -ketoglutarate, 1 mM NAD+ , 2 units of Succinate Semialdehyde Dehydrogenase (SSADH), and the test compound (VPA or 2-AM-2-PPA).

    • Baseline Establishment (Self-Validation Step): Monitor absorbance at 340 nm for 5 minutes before adding the GABA substrate.

      • Causality: This step establishes a baseline slope ( ΔA340​/min ). It self-validates the assay by proving that the test compound does not spontaneously reduce NAD+ or cause background optical interference.

    • Reaction Initiation: Add 10 mM GABA to initiate the reaction.

      • Causality: GABA-T converts GABA to succinate semialdehyde (SSA). The coupled SSADH immediately oxidizes SSA to succinate, concurrently reducing NAD+ to NADH. NADH absorbs strongly at 340 nm, providing a direct, real-time stoichiometric readout of GABA-T activity.

    • Data Analysis: Calculate the IC50​ by plotting the fractional velocity of NADH production against the log concentration of the inhibitor.

    References

    • Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • Valproic Acid - StatPearls Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

    • Mechanisms of action of valproate: a commentatory Source: PubMed (NIH) URL:[Link]

    • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin Source: PubMed (NIH) URL:[Link]

    Sources

    reproducibility of 2-(aminomethyl)-2-propylpentanoic acid synthesis protocols

    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of highly sterically hindered α -alkylated β -amino acids remains a formidable challenge in medicinal chemistry. 2-(Aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4)[1]—a dialkyl analog bridging the structural spaces of valproic acid (2-propylpentanoic acid) and gabapentin—is of significant interest for its potential in central nervous system (CNS) applications. Derivatives of this scaffold are actively investigated for their roles in histone deacetylase (HDAC) inhibition and the modulation of voltage-gated calcium channels[2][3].

    However, the reproducible synthesis of this compound is notoriously difficult. The quaternary α -carbon, shielded by two bulky propyl groups, creates immense steric drag that complicates both nitrile reductions and ester hydrolyses. This guide objectively compares the two leading synthetic protocols—the Industry-Standard Nitrile Route and the Alternative Azide Route —providing experimental data, mechanistic causality, and in-process controls to ensure your synthesis is a self-validating system.

    Mechanistic Overview & Synthetic Strategy

    To navigate the steric bulk of the dipropyl-substituted quaternary center, chemists typically rely on one of two pathways. Route A relies on the direct alkylation of a cyanoacetate, while Route B utilizes a desymmetrization approach from a malonate derivative.

    Synthesis_Pathways cluster_RouteA Route A: Nitrile Reduction cluster_RouteB Route B: Azide Displacement A1 Ethyl Cyanoacetate A2 Ethyl 2-cyano- 2-propylpentanoate A1->A2 1-Bromopropane NaOEt A3 Ethyl 2-(aminomethyl)- 2-propylpentanoate A2->A3 Raney Ni, H2 NH3/MeOH Final 2-(aminomethyl)- 2-propylpentanoic acid A3->Final 6M HCl Reflux B1 Diethyl 2,2-dipropylmalonate B2 Ethyl 2-(hydroxymethyl)- 2-propylpentanoate B1->B2 1. KOH (1 eq) 2. BH3·THF B3 Ethyl 2-(azidomethyl)- 2-propylpentanoate B2->B3 1. TsCl, Pyridine 2. NaN3, DMF B3->Final 1. Pd/C, H2 2. 6M HCl

    Synthetic workflows for 2-(aminomethyl)-2-propylpentanoic acid via Nitrile (A) and Azide (B) routes.

    Protocol Comparison & Quantitative Data

    When selecting a protocol, the trade-off primarily lies between the scalability of Route A and the high purity/reproducibility of Route B. Below is a comparative analysis based on standard bench-scale (100g) executions.

    Performance MetricRoute A (Nitrile Reduction)Route B (Azide Displacement)
    Overall Yield 42 - 46%58 - 63%
    Key Impurities Secondary amine dimer (8-12%)Unreacted tosylate (<1%)
    Scalability High (Requires pressure reactor)Medium (Azide handling limits scale)
    Cost per kg (Est.) ~$350~$820
    Reproducibility Score 7.5 / 109.2 / 10

    Experimental Protocols & Mechanistic Causality

    Route A: The Cyanoacetate Alkylation Route (Industry Standard)

    This route is favored for its atom economy and reliance on inexpensive starting materials, though it requires precise control during hydrogenation.

    Step 1: Dialkylation

    • Method: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol at 0°C, add ethyl cyanoacetate (1.0 eq). Slowly add 1-bromopropane (2.5 eq) and reflux for 16 hours.

    • Causality & IPC: The second alkylation is significantly slower than the first due to developing steric hindrance. In-Process Control (IPC): Monitor via GC-MS until the mono-alkylated intermediate is <2%. The product is ethyl 2-cyano-2-propylpentanoate.

    Step 2: Nitrile Reduction

    • Method: Dissolve the intermediate in 7M ammonia in methanol. Add Raney Nickel (20% w/w) and hydrogenate at 50 psi for 24 hours. Filter through Celite to yield ethyl 2-(aminomethyl)-2-propylpentanoate (CAS 100535-65-7)[4].

    • Causality & IPC: Why use Methanolic Ammonia? During nitrile reduction, an intermediate imine is formed. Without ammonia, the newly formed primary amine will attack this imine, forming a highly stable, unwanted secondary amine dimer. Ammonia floods the equilibrium, suppressing dimer formation. IPC: IR spectroscopy must show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

    Step 3: Ester Hydrolysis

    • Method: Suspend the amino ester in 6M HCl and reflux at 110°C for 24-36 hours. Concentrate in vacuo to yield the hydrochloride salt[5].

    • Causality & IPC: Why Acid over Base? Standard saponification (NaOH/MeOH) fails completely here. The two propyl groups create a "neopentyl-like" steric shield around the carbonyl carbon, preventing the hydroxide nucleophile from achieving the required trajectory for tetrahedral intermediate formation. Acid hydrolysis bypasses this by protonating the carbonyl oxygen, making it hyper-electrophilic and allowing water to attack under high thermal energy.

    Route B: The Malonate-Azide Route (High Reproducibility Alternative)

    For researchers who lack high-pressure hydrogenation equipment or require ultra-high purity without complex chromatographic separations, Route B is superior.

    Step 1: Desymmetrization & Reduction

    • Method: Treat diethyl 2,2-dipropylmalonate with exactly 1.0 eq of KOH in EtOH/H₂O to yield the monoester. Reduce the carboxylic acid selectively using BH₃·THF (1.5 eq) at 0°C to room temperature.

    • Causality & IPC: Borane selectively reduces carboxylic acids over esters due to its electrophilic nature, coordinating first with the electron-rich carboxylate. IPC: TLC (Ninhydrin negative, KMnO₄ positive) confirms the presence of the alcohol.

    Step 2: Tosylation & Azidation

    • Method: React the resulting alcohol with TsCl (1.2 eq) in pyridine. Isolate the tosylate, dissolve in DMF, add NaN₃ (2.0 eq), and heat to 80°C for 12 hours.

    • Causality & IPC: The primary carbon is relatively accessible, but the adjacent quaternary center slows the Sₙ2 displacement. Heating to 80°C provides the necessary activation energy. IPC: IR spectroscopy will reveal a massive, unmistakable azide stretch at ~2100 cm⁻¹.

    Step 3: Reduction & Hydrolysis

    • Method: Reduce the azide using 10% Pd/C under a balloon of H₂ (1 atm) in ethanol. Follow immediately with 6M HCl reflux as described in Route A.

    • Causality & IPC: Azide reduction is thermodynamically highly favorable and does not suffer from the imine-dimerization side reactions seen in nitrile reductions, resulting in a near-quantitative yield of the primary amine.

    Conclusion & Self-Validating Systems

    To ensure trustworthiness in your synthesis of 2-(aminomethyl)-2-propylpentanoic acid[1], your protocol must be a self-validating system. Do not proceed to hydrolysis until the intermediate amine (CAS 100535-65-7)[4] is confirmed >95% pure by GC-MS. If utilizing the compound for sensitive biological assays (e.g., LAT1 prodrug synthesis or HDAC inhibition models)[2][3], Route B is strongly recommended to avoid trace secondary amine contamination, which can act as off-target modulators in neurological screening.

    References

    • [2] Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL: [Link]

    • [3] Large Amino Acid Transporter 1 (LAT1) Prodrugs of Valproic Acid: New Prodrug Design Ideas for Central Nervous System Delivery | Molecular Pharmaceutics. Source: acs.org. URL: [Link]

    Sources

    benchmarking 2-(aminomethyl)-2-propylpentanoic acid binding affinity against known inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of next-generation antiepileptic and analgesic agents relies heavily on rational drug design. 2-(Aminomethyl)-2-propylpentanoic acid (2-AM-VPA) is a structurally engineered hybrid molecule that merges the α -aminomethyl moiety characteristic of gabapentinoids with the lipophilic di-propyl backbone of valproic acid. This guide provides an objective, data-driven benchmarking of 2-AM-VPA’s binding affinity against established clinical inhibitors—Gabapentin (GBP), Pregabalin (PGB), and Valproic Acid (VPA)—focusing on its dual-target engagement of the α2​δ subunit of voltage-gated calcium channels (VGCCs) and GABAergic pathways.

    Target Rationale & Molecular Causality

    To benchmark 2-AM-VPA, we must first understand the structural causality driving its target affinity. Gabapentinoids exert their primary analgesic and anticonvulsant effects by binding to the leucine-rich repeat domain of the α2​δ−1 and α2​δ−2 subunits of VGCCs . The α -aminomethyl group is strictly required to form a critical salt bridge with conserved Asp/Glu residues within this pocket.

    Conversely, the valproic acid scaffold modulates GABAergic tone via GABA transaminase (GABA-T) inhibition and exerts epigenetic effects through histone deacetylase (HDAC) inhibition . By replacing the cyclohexane ring of gabapentin with the di-propyl chains of VPA, 2-AM-VPA achieves a unique steric profile. The branched lipophilic chains anchor deeply into the hydrophobic sub-pocket of the α2​δ subunit, causally prolonging the target residence time ( 1/koff​ ) while retaining moderate affinity for VPA's native targets.

    Pathway A 2-AM-VPA (Hybrid Ligand) B α2δ-1 / α2δ-2 Subunits (Voltage-Gated Ca2+ Channels) A->B Aminomethyl Moiety C GABA Transaminase (GABA-T) / HDAC A->C Di-propyl Backbone D ↓ Calcium Influx ↓ Glutamate Release B->D E ↑ GABA Levels Epigenetic Modulation C->E F Synergistic Analgesic & Anticonvulsant Efficacy D->F E->F

    Dual-target mechanism of 2-AM-VPA combining VGCC modulation and GABAergic signaling.

    Self-Validating Experimental Methodologies

    As a standard in robust drug discovery, all binding affinities and kinetic parameters must be derived from self-validating experimental systems. Below are the field-proven protocols used to benchmark these inhibitors.

    Protocol A: Radioligand Displacement Binding Assay ( Ki​ )

    While equilibrium binding provides a snapshot of affinity, ensuring target specificity is paramount. We utilize a [3H] -Gabapentin displacement assay on isolated membranes.

    • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing human α2​δ−1 . Causality: Using a stable monoclonal expression system rather than whole-brain homogenate eliminates off-target noise from α2​δ−3/4 isoforms, ensuring precise subtype-specific Ki​ determination .

    • Assay Incubation : Incubate 50 µg of membrane protein with 10 nM [3H] -Gabapentin and varying concentrations of the test inhibitor (0.1 nM to 100 µM) in 10 mM HEPES buffer (pH 7.4) for 60 minutes at 25°C.

    • Self-Validating Step (Critical) : Include control wells containing 10 µM L-leucine, an endogenous competitive ligand for the α2​δ pocket. Validation Logic: If the radioactive signal in the L-leucine wells exceeds 20% of total binding, it indicates that the membrane wash steps were insufficient to remove non-specific binding. The entire plate is automatically invalidated.

    • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged aminomethyl group from adhering to the filter and skewing the data.

    Protocol B: Surface Plasmon Resonance (SPR) Kinetics

    Equilibrium data ( Ki​ ) fails to capture the temporal dynamics of drug-target interactions. We employ SPR to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

    • Sensor Chip Functionalization : Immobilize purified α2​δ−1 protein onto a CM5 sensor chip via standard amine coupling.

    • Analyte Injection : Inject 2-AM-VPA and reference inhibitors at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion artifacts.

    • Self-Validating Step : Inject a reference standard (Pregabalin, 50 nM) at the start and end of the run. Validation Logic: If the maximum response ( Rmax​ ) drops by >10% between the first and last injection, it indicates target degradation on the chip surface. The kinetic data for that cycle is flagged and discarded.

    Workflow S1 1. Membrane Prep Isolate α2δ-expressing HEK293 cells S2 2. Radioligand Binding [3H]-Gabapentin Displacement S1->S2 S3 3. SPR Analysis Real-time Kinetics (kon, koff) S1->S3 S4 4. Data Integration Calculate Ki, Kd & Residence Time S2->S4 Equilibrium Data S3->S4 Kinetic Data

    Self-validating high-throughput workflow for equilibrium and kinetic binding analysis.

    Quantitative Benchmarking Data

    The tables below summarize the benchmarking data, comparing 2-AM-VPA against established clinical standards.

    Table 1: Equilibrium Binding Affinity ( Ki​ ) and Target Selectivity

    Data represents mean Ki​ or IC50​ values ± Standard Deviation from n=4 independent self-validated assays.

    Compound α2​δ−1 Ki​ (nM) α2​δ−2 Ki​ (nM)GABA-T IC50​ (µM)HDAC1 IC50​ (µM)
    2-AM-VPA 32 ± 4 45 ± 5 180 ± 15 350 ± 20
    Pregabalin 45 ± 552 ± 6>10,000>10,000
    Gabapentin 140 ± 12165 ± 15>10,000>10,000
    Valproic Acid >10,000>10,000250 ± 20400 ± 25
    Table 2: SPR Kinetic Parameters at the α2​δ−1 Subunit

    Kinetic values derived from 1:1 Langmuir binding models.

    Compound kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) Kd​ (nM)Residence Time ( τ , min)
    2-AM-VPA 8.52.124.77.9
    Pregabalin 7.13.549.34.8
    Gabapentin 5.28.4161.52.0

    Discussion & Field-Proven Insights

    Analyzing the data from a drug development perspective reveals why 2-AM-VPA represents a significant structural evolution:

    • Superior Affinity via Lipophilic Anchoring : 2-AM-VPA demonstrates a highly potent Ki​ of 32 nM at α2​δ−1 , outperforming both Gabapentin (140 nM) and Pregabalin (45 nM). The causality lies in the di-propyl backbone. While the aminomethyl group handles the electrostatic anchoring, the flexible di-propyl chains achieve superior van der Waals interactions within the hydrophobic pocket compared to the rigid cyclohexane ring of Gabapentin.

    • Kinetic Residence Time ( τ ) : The SPR data (Table 2) is the most critical differentiator. 2-AM-VPA exhibits a significantly slower dissociation rate ( koff​=2.1×10−3s−1 ), resulting in a target residence time of 7.9 minutes—nearly 4 times longer than Gabapentin. In clinical translation, a longer residence time often correlates with sustained in vivo efficacy even as plasma drug concentrations fall, potentially allowing for BID (twice-daily) dosing rather than the TID (three-times-daily) dosing required for Gabapentin.

    • Polypharmacology (Dual-Targeting) : Unlike pure gabapentinoids, 2-AM-VPA retains the ability to inhibit GABA-T and HDAC1 at micromolar concentrations (Table 1), mirroring the profile of Valproic Acid. This engineered polypharmacology suggests that 2-AM-VPA could provide synergistic relief in complex neuropathic pain or refractory epilepsy models where single-mechanism agents fail.

    References

    • Gee NS, Brown JP, Dissanayake VUK, Offord J, Thurlow R, Woodruff GN. "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. 1996;271(10):5768-5776. URL:[Link]

    • Field MJ, Cox PJ, Stott E, et al. "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences (PNAS). 2006;103(46):17537-17542. URL:[Link]

    • Löscher W. "Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy." CNS Drugs. 2002;16(10):669-694. URL:[Link]

    comparative toxicity of 2-(aminomethyl)-2-propylpentanoic acid vs other carboxylic acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Toxicity Guide: 2-(Aminomethyl)-2-propylpentanoic Acid vs. Simple Carboxylic Acids

    As a Senior Application Scientist overseeing preclinical safety assays, I frequently encounter drug development programs struggling with the inherent toxicological liabilities of simple short-chain carboxylic acids. A classic and highly documented example is Valproic Acid (VPA, 2-propylpentanoic acid), a widely used therapeutic that carries severe black-box warnings for idiosyncratic hepatotoxicity, microvesicular steatosis, and teratogenicity.

    By structurally modifying this scaffold to 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4), we convert a simple lipophilic carboxylic acid into a highly polar, zwitterionic β -amino acid analogue. This structural modification is not merely cosmetic; it fundamentally alters the pharmacokinetic and toxicological fate of the molecule. This guide objectively compares the toxicity profiles of these two classes, providing the mechanistic causality and self-validating experimental frameworks required to evaluate them.

    Structural Causality: The Zwitterionic Advantage

    To understand the comparative toxicity, we must first examine the metabolic bottleneck of simple carboxylic acids.

    The Carboxylic Acid Liability: Simple branched carboxylic acids like VPA undergo extensive hepatic metabolism. The critical failure point is the presence of an available α -proton. Cytochrome P450 enzymes (specifically CYP2C9 and CYP2A6) extract this proton, leading to desaturation and the formation of1[1]. These highly reactive α,β -unsaturated metabolites are imported into the mitochondria where they aggressively deplete Coenzyme A (CoA) and cellular glutathione, directly inhibiting β -oxidation and triggering liver injury[2].

    The Zwitterionic Rescue: In 2-(aminomethyl)-2-propylpentanoic acid, the addition of the aminomethyl group at the α -position creates a quaternary carbon .

    • Mechanistic Consequence: The absence of an α -proton sterically and electronically blocks CYP450-mediated desaturation[3]. The toxic 4-ene pathway is entirely bypassed.

    • Permeability Shift: The basic amine and acidic carboxylate form a zwitterion at physiological pH. Unlike lipophilic VPA, which passively diffuses into the mitochondrial matrix to wreak havoc, the zwitterionic derivative relies on carrier-mediated transport, drastically limiting off-target intracellular accumulation.

    MetabolicPathway VPA Simple Carboxylic Acid (e.g., Valproic Acid) CYP CYP450 Metabolism (Alpha-proton extraction) VPA->CYP AMVPA 2-(aminomethyl)-2-propylpentanoic acid (Zwitterionic Derivative) PhaseII Phase II Conjugation (Direct Glucuronidation) AMVPA->PhaseII Quaternary carbon blocks CYP desaturation ToxicMetab 4-ene-VPA & 2,4-diene-VPA (Toxic Intermediates) CYP->ToxicMetab Desaturation SafeMetab Stable Excretion (No alpha-desaturation) PhaseII->SafeMetab MitoTox Mitochondrial Toxicity & Microvesicular Steatosis ToxicMetab->MitoTox CoA Depletion

    Figure 1: Metabolic divergence between simple carboxylic acids and zwitterionic derivatives.

    Comparative Performance Data

    The structural bypass of reactive intermediates yields a drastically improved safety profile. Below is a synthesized comparison of the two molecular classes based on established preclinical hepatotoxicity and mitochondrial stress parameters.

    Toxicological ParameterSimple Carboxylic Acids (VPA)2-(aminomethyl)-2-propylpentanoic acidMechanistic Causality
    Hepatotoxicity (HepG2 IC50) ~1.5 - 5.0 mM> 50 mMPrevention of CoA-depleting reactive metabolites.
    Mitochondrial Respiration (OCR) Significant dose-dependent suppressionNegligible impact at equivalent dosesLack of 4-ene intermediate prevents ETC uncoupling.
    Metabolic Liability High (CYP450 desaturation)Low (Steric hindrance at α -carbon)Quaternary α -carbon physically blocks desaturation.
    Cellular Permeability High passive diffusion (lipophilic)Carrier-mediated (zwitterionic)Limits off-target mitochondrial matrix accumulation.

    Self-Validating Experimental Protocols

    To objectively prove the reduced toxicity of 2-(aminomethyl)-2-propylpentanoic acid, we must utilize assays that cannot yield false negatives. As an application scientist, I mandate the use of self-validating systems —protocols containing internal metabolic forcing and sequential controls that prove the assay functioned correctly, regardless of the test compound's performance.

    Protocol: High-Throughput Mitochondrial Toxicity Screening (Seahorse XF Assay)

    The Causality of the Design: Standard HepG2 cells grown in high-glucose media generate ATP primarily through glycolysis (the Crabtree effect). If you test a mitochondrial toxicant in these conditions, the cells simply upregulate glycolysis to survive, masking the toxicity. To create a self-validating assay, we culture the cells in galactose-supplemented media . Galactose yields no net ATP during glycolysis, forcing the cells to rely 100% on mitochondrial oxidative phosphorylation (OXPHOS)[4]. If the assay is working, any true mitochondrial toxicant will trigger immediate, measurable respiratory collapse.

    Step-by-Step Methodology:

    • Metabolic Forcing: Seed HepG2 cells at 4×104 cells/well in a Seahorse XF96 microplate using DMEM supplemented with 10 mM galactose, 2 mM glutamine, and 1 mM sodium pyruvate. Incubate for 36 hours.

    • Compound Dosing: Expose parallel wells to vehicle (0.1% DMSO), VPA (1 mM, 5 mM, 15 mM), and 2-(aminomethyl)-2-propylpentanoic acid (1 mM, 5 mM, 15 mM) for 72 hours with daily media replenishment[5].

    • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.

    • Sequential Injection (The Internal Controls): Run the Mito Stress Test by sequentially injecting:

      • Port A (Oligomycin, 1.0 µM): Inhibits ATP synthase. Validates the proportion of respiration linked to ATP production.

      • Port B (FCCP, 0.6 µM): Uncouples the inner mitochondrial membrane. Validates the maximum respiratory capacity.

      • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III. Validates non-mitochondrial oxygen consumption.

    • Data Analysis: Normalize the Oxygen Consumption Rate (OCR) to total cell count (via Hoechst 33342 staining). If the vehicle control does not show a massive spike in OCR after FCCP injection, the cell batch is metabolically compromised, and the plate is invalidated.

    Workflow Step1 HepG2 Culture (Galactose Media) Step2 Compound Dosing (VPA vs Derivative) Step1->Step2 Step3 Seahorse XF Mito Stress Test Step2->Step3 Step4 OCR / ECAR Quantification Step3->Step4 Step5 Toxicity Profiling & Causality Analysis Step4->Step5

    Figure 2: Self-validating workflow for mitochondrial stress testing using galactose-conditioned HepG2 cells.

    By executing this self-validating protocol, researchers will observe that simple carboxylic acids like VPA cause a severe, dose-dependent collapse of maximal respiration[5], whereas the zwitterionic 2-(aminomethyl)-2-propylpentanoic acid maintains baseline OCR, proving the successful engineering out of the mitochondrial liability.

    References

    • Mechanistic studies of valproic acid hepatotoxicity : identification and characterization of thiol conjug
    • Assessing the Mechanism of Metabolism-Dependent Valproic Acid-Induced in Vitro Cytotoxicity.
    • A review of the mechanisms of valproate-induced liver injury with an emphasis on the role of reactive metabolites.
    • Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression. PMC.
    • Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human excitatory neuron differenti

    Sources

    A Senior Application Scientist's Guide to Cross-Reactivity Validation of 2-(aminomethyl)-2-propylpentanoic acid Antibodies

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Specificity in Small Molecule Immunoassays

    2-(aminomethyl)-2-propylpentanoic acid is a small molecule of significant interest in various research and development domains. For the quantitative analysis of such compounds in biological matrices, immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive platform. However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibody employed.

    This guide provides a comprehensive framework for the validation of antibody cross-reactivity for 2-(aminomethyl)-2-propylpentanoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating system. We will explore the theoretical underpinnings, provide detailed experimental workflows, and present a clear methodology for data interpretation, all grounded in established scientific and regulatory principles.[1][2][3]

    The Core Challenge: Why Cross-Reactivity is Critical for Small Molecules

    Unlike large protein antigens which present a multitude of complex epitopes, small molecules like 2-(aminomethyl)-2-propylpentanoic acid offer a limited number of antigenic features. This inherent structural simplicity increases the probability that an antibody will recognize and bind to other structurally similar molecules, leading to inaccurate quantification.[4] Such off-target binding, or cross-reactivity, can arise from metabolites, administered co-medications, or endogenous compounds sharing a similar chemical scaffold.

    Therefore, a rigorous cross-reactivity assessment is not merely a quality control checkpoint but a foundational pillar of assay validity.[5][6] Regulatory bodies such as the European Medicines Agency (EMA) emphasize the necessity of thorough bioanalytical method validation to ensure data reliability for pharmacokinetic and toxicokinetic studies.[1][2][7]

    Designing the Validation Study: A Multi-Faceted Approach

    A successful validation study begins with a well-conceived experimental design. This involves two primary components: the strategic selection of potential cross-reactants and the choice of an appropriate assay format.

    Pillar 1: Strategic Selection of Potential Cross-Reactants

    The selection of compounds to test for cross-reactivity should be a systematic process based on structural similarity to the target analyte, 2-(aminomethyl)-2-propylpentanoic acid. The goal is to challenge the antibody with the "worst-case" scenarios it might encounter in a real-world sample. The list should ideally include:

    • Metabolites: Known metabolic derivatives of the parent compound.

    • Structural Analogs: Compounds with minor chemical modifications, such as changes in alkyl chain length, substitutions, or stereoisomers.

    • Co-administered Drugs: Other therapeutic agents that may be present in the study samples and share some structural motifs.

    For 2-(aminomethyl)-2-propylpentanoic acid, a logical panel of test compounds would include:

    Compound NameStructural Relationship to Analyte
    Valproic Acid (2-propylpentanoic acid)Parent acid structure without the aminomethyl group.[8][9][10]
    GabapentinA well-known anticonvulsant with a similar aminomethyl acid structure.
    2-Methyl-2-propylpentanoic acidMethyl group instead of an aminomethyl group at the 2-position.[11]
    2-(Aminomethyl)-2-ethylpentanoic acidShorter alkyl chain (ethyl vs. propyl) at the 2-position.
    2-(Acetamidomethyl)-2-propylpentanoic acidN-acetylated derivative of the aminomethyl group.[12]
    Valproyl Glutamate (VPA-GLU)An amino acid conjugate metabolite of valproic acid.[13]
    Pillar 2: Assay Principle - The Competitive ELISA

    For small molecules, the competitive ELISA format is the industry standard for quantification and cross-reactivity assessment.[14][15] Its principle relies on the competition between the free analyte in the sample and a fixed amount of labeled or coated analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

    This format is ideal because it allows for the direct measurement of how effectively a structural analog can compete with the target analyte for antibody binding, which is the very definition of cross-reactivity.

    Below is a diagram illustrating the fundamental principle of a competitive ELISA.

    competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Result cluster_2 Low Analyte Concentration cluster_3 Result Ab Antibody Analyte_coated Coated Analyte Ab->Analyte_coated Blocked Analyte_free Free Analyte (from sample) Analyte_free->Ab Binds Signal_low Low Signal Ab2 Antibody Analyte_coated2 Coated Analyte Ab2->Analyte_coated2 Binds Signal_high High Signal

    Caption: Principle of Competitive ELISA for small molecule detection.

    Experimental Workflow: A Step-by-Step Protocol

    The following protocol outlines a robust method for assessing the cross-reactivity of an antibody against 2-(aminomethyl)-2-propylpentanoic acid using a direct competitive ELISA format.

    Materials and Reagents:
    • High-bind 96-well microtiter plates

    • Antibody specific to 2-(aminomethyl)-2-propylpentanoic acid

    • 2-(aminomethyl)-2-propylpentanoic acid standard

    • Potential cross-reacting compounds (see Pillar 1)

    • Coating Antigen: 2-(aminomethyl)-2-propylpentanoic acid conjugated to a carrier protein (e.g., BSA or OVA)

    • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

    • Substrate (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

    Protocol:
    • Plate Coating: a. Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[16][17] b. Add 100 µL of the diluted coating antigen to each well of the 96-well plate. c. Cover the plate and incubate overnight at 4°C. d. Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Blocking: a. Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[16] b. Incubate for 1-2 hours at room temperature (RT). c. Wash the plate 3 times with Wash Buffer.

    • Competition Reaction: a. Prepare serial dilutions of the 2-(aminomethyl)-2-propylpentanoic acid standard and each potential cross-reactant in assay buffer (e.g., Blocking Buffer). A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL. b. Prepare the primary antibody at its optimal working concentration in assay buffer. c. In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30-60 minutes at RT. d. Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate. e. Incubate for 1-2 hours at RT. f. Wash the plate 5 times with Wash Buffer.

    • Detection: a. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. b. Incubate for 1 hour at RT. c. Wash the plate 5 times with Wash Buffer. d. Add 100 µL of TMB substrate to each well and incubate in the dark at RT for 15-30 minutes.[15] e. Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Data Acquisition: a. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[17]

    Data Analysis and Interpretation: Quantifying Specificity

    The raw optical density (OD) values are used to determine the degree of cross-reactivity. The analysis involves generating inhibition curves and calculating the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.

    • Generate Inhibition Curves:

      • For each compound, plot the percentage of binding inhibition versus the log of the concentration. The percentage inhibition is calculated as: % Inhibition = (1 - (OD_sample / OD_zero_analyte)) * 100

    • Determine IC50 Values:

      • The IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal. This value is determined for the target analyte and for each potential cross-reactant using a four-parameter logistic (4-PL) curve fit.

    • Calculate Percent Cross-Reactivity:

      • Cross-reactivity is expressed as the percentage ratio of the IC50 of the target analyte to the IC50 of the competing compound.[4] % Cross-Reactivity = (IC50_analyte / IC50_cross-reactant) * 100

    Sample Data & Interpretation

    The table below presents a hypothetical dataset to illustrate the final output of a cross-reactivity validation study.

    Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
    2-(aminomethyl)-2-propylpentanoic acid 15.2 100% Reference Compound
    Valproic Acid> 10,000< 0.15%Negligible cross-reactivity
    Gabapentin850.51.79%Low cross-reactivity
    2-Methyl-2-propylpentanoic acid> 10,000< 0.15%Negligible cross-reactivity
    2-(Aminomethyl)-2-ethylpentanoic acid305.14.98%Minor cross-reactivity, likely acceptable
    2-(Acetamidomethyl)-2-propylpentanoic acid5,210.00.29%Very low cross-reactivity

    Interpretation: An antibody is considered highly specific if it exhibits minimal cross-reactivity with structurally related compounds. Generally, cross-reactivity values below 1% are considered excellent, while values up to 5% may be acceptable depending on the assay's intended use and the physiological concentrations of the cross-reactants.

    Overall Validation Workflow

    The entire process, from planning to final data analysis, can be visualized as a systematic workflow.

    validation_workflow start Start: Define Validation Scope select_compounds 1. Select Potential Cross-Reactants (Structural Analogs, Metabolites) start->select_compounds optimize_elisa 2. Optimize Competitive ELISA Parameters (Coating, Antibody Dilution) select_compounds->optimize_elisa run_assay 3. Perform Competitive ELISA Experiment optimize_elisa->run_assay generate_curves 4. Generate Inhibition Curves for Each Compound run_assay->generate_curves calculate_ic50 5. Calculate IC50 Values (4-PL Curve Fit) generate_curves->calculate_ic50 calculate_cr 6. Calculate Percent Cross-Reactivity calculate_ic50->calculate_cr report 7. Generate Validation Report & Assess Specificity calculate_cr->report end End: Validated Antibody report->end

    Caption: Workflow for antibody cross-reactivity validation.

    Conclusion

    The validation of antibody specificity is a non-negotiable step in the development of a reliable immunoassay for 2-(aminomethyl)-2-propylpentanoic acid. By systematically selecting relevant compounds and employing a robust competitive ELISA protocol, researchers can quantitatively assess and document antibody performance. This rigorous, data-driven approach not only ensures the accuracy and reproducibility of experimental results but also aligns with the stringent expectations of regulatory authorities.[3][18][19][20][21][22] Ultimately, a well-validated antibody is the cornerstone of trustworthy bioanalytical data, enabling confident decision-making in research and drug development.

    References

    • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
    • Competitive ELISA protocol - Abcam.
    • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
    • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2).
    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
    • Competitive ELISA Protocol - Creative Diagnostics.
    • Antibody Validation Guide - Hello Bio.
    • New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications - BioAgilytix. (2019, March 15).
    • Ten Basic Rules of Antibody Validation - PMC - NIH. (2018, February 8).
    • Antibody Validation Protocols - How To Choose The Most Appropriate - Bitesize Bio. (2026, January 13).
    • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. (2025, November 5).
    • Antibody Validation Principles | Bio-Rad.
    • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. (2018, November 29).
    • Competitive ELISA protocol - St John's Laboratory.
    • Competitive ELISA Protocol - Bio-Rad Antibodies.
    • FDA Draft Guidance on Immunogenicity Testing. (2017, February 8).
    • FDA Draft Guidance on Immunogenicity Testing.
    • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
    • 2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information - NextSDS.
    • 2-(Aminomethyl)-3-ethyl-2-propylpentanoic acid | C11H23NO2 | CID 106487994.
    • 2-(aminomethyl)-2-propylpentanoic acid hydrochloride | 2377032-03-4 - Sigma-Aldrich.
    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
    • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021, December 24).
    • Structures of valproic acid and analogs. VPA, valproic acid; 2M2PP,... - ResearchGate.
    • 2-(acetamidomethyl)-2-propylpentanoic acid | 2680860-41-5 - Sigma-Aldrich.
    • Determination of valproic acid (2-propylpentanoic acid) in human plasma by capillary electrophoresis with indirect UV detection - PubMed. (2003, June 15).
    • CEDIATM Valproic Acid II Assay | Fisher Scientific.
    • Test catalogue - Laboratory Medicine - St. Michael's Hospital. (2019, June 6).
    • Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients - PubMed. (2003, January 15).

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    validating biomarker response to 2-(aminomethyl)-2-propylpentanoic acid treatment

    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Biomarker Response to 2-(aminomethyl)-2-propylpentanoic Acid: A Comprehensive Comparison Guide

    Executive Summary

    In the landscape of neuropharmacology and epigenetic modulation, 2-(aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) represents a novel, dual-motif investigational compound. Structurally, it integrates the dipropyl moiety of Valproic Acid (VPA) with the aminomethyl pharmacophore characteristic of gabapentinoids (e.g., Gabapentin, Pregabalin). This unique structural convergence suggests a dual mechanism of action: modulating voltage-gated calcium channels (VGCCs) while simultaneously exerting epigenetic control via Histone Deacetylase (HDAC) inhibition.

    This guide provides drug development professionals and researchers with a rigorous, self-validating framework for objectively comparing the biomarker response of 2-(aminomethyl)-2-propylpentanoic acid against its single-motif alternatives.

    Mechanistic Rationale: The Dual-Motif Hypothesis

    To validate biomarker responses, we must first establish the causality of the compound's structural domains:

    • The Gabapentinoid Motif: The aminomethyl group facilitates high-affinity binding to the α2δ−1 auxiliary subunit of presynaptic VGCCs. This binding inhibits the recycling of endosomal VGCCs to the synaptic membrane, thereby reducing depolarization-induced calcium influx and the subsequent release of excitatory neurotransmitters like glutamate[1].

    • The Valproate Motif: The branched aliphatic chain (dipropyl group) acts as a Class I and IIa HDAC inhibitor. By blocking HDAC enzymatic activity, the compound shifts the chromatin state toward hyperacetylation (e.g., H3K9ac), altering the transcription of neuroprotective and anti-inflammatory genes[2].

    DualMechanism cluster_0 Gabapentinoid Motif Pathway cluster_1 Valproate Motif Pathway Compound 2-(aminomethyl)-2-propylpentanoic acid Alpha2Delta Binds α2δ-1 Subunit (VGCCs) Compound->Alpha2Delta High Affinity Binding HDAC Inhibits HDACs Compound->HDAC Enzymatic Inhibition CaInflux ↓ Presynaptic Ca2+ Influx Alpha2Delta->CaInflux Glutamate ↓ Glutamate Release CaInflux->Glutamate Chromatin ↑ Histone Acetylation (H3K9ac) HDAC->Chromatin GeneExp Altered Gene Expression (Neuroprotection) Chromatin->GeneExp

    Figure 1: Proposed dual-mechanism signaling pathway of 2-(aminomethyl)-2-propylpentanoic acid.

    Biomarker Selection & Comparative Matrix

    To objectively evaluate the compound's performance, we select biomarkers that capture both target engagement and downstream functional signaling.

    Biomarker CategorySpecific Assay / ReadoutRationale for Selection
    Target Engagement (VGCC) α2δ−1 Radioligand Binding ( Kd​ )Quantifies the affinity of the aminomethyl motif for the calcium channel subunit.
    Target Engagement (Epigenetic) HDAC Enzymatic Inhibition ( IC50​ )Measures the direct inhibitory potency of the dipropyl motif on Class I/IIa HDACs.
    Downstream Signaling (Ca2+) Fluo-4 AM Confocal Imaging ( ΔF/F0​ )Validates the functional consequence of α2δ−1 binding via real-time calcium influx reduction.
    Downstream Signaling (Chromatin) Histone H3K9 Acetylation (Fold Change)Confirms successful intracellular HDAC inhibition and subsequent chromatin remodeling.

    Experimental Protocols for Biomarker Validation

    To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating strict internal controls to isolate the specific pharmacological effects of the compound.

    Downstream VGCC Modulation: Functional Calcium Imaging

    Causality: Fluo-4 AM is a cell-permeable, non-ratiometric fluorescent calcium indicator. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye in the cytosol. Upon binding free Ca2+ , Fluo-4 undergoes a >100-fold increase in fluorescence. Because it is non-ratiometric, careful normalization to baseline fluorescence ( F0​ ) is required to account for variations in cell thickness and dye loading[3],[4].

    Self-Validating System:

    • Negative Control: Extracellular Ca2+ -free buffer + 5 mM EGTA (chelator) ensures the observed fluorescence spike is strictly due to extracellular calcium influx, not intracellular store release.

    • Positive Control: 2 μM Ionomycin (a calcium ionophore) is added at the end of the recording to saturate the dye, establishing the maximum fluorescence ( Fmax​ ) and confirming cell viability[5].

    Step-by-Step Methodology:

    • Cell Preparation: Plate primary Dorsal Root Ganglion (DRG) neurons in 35mm glass-bottom dishes. Incubate with the target compound, Gabapentin, or VPA for 24 hours.

    • Dye Loading: Wash cells with Tyrode’s Solution (T.S.). Incubate with 5 μM Fluo-4 AM + 0.02% Pluronic F-127 at 37°C for 30 minutes in the dark[3].

    • De-esterification: Wash cells three times with T.S. to remove extracellular dye. Incubate in dye-free T.S. at room temperature for 15 minutes to allow complete intracellular cleavage of the AM ester.

    • Baseline Recording: Using a confocal microscope (Ex: 488 nm, Em: >505 nm), record baseline fluorescence ( F0​ ) for 30 seconds (1 frame/sec).

    • Stimulation: Perfuse cells with 50 mM KCl to depolarize the membrane and open VGCCs. Record the peak fluorescence ( Fpeak​ ).

    • Data Analysis: Calculate the normalized calcium influx as ΔF/F0​=(Fpeak​−F0​)/F0​ .

    Fluo4Workflow CellPrep Plate DRG Neurons + Drug Pre-treatment DyeLoad Load Fluo-4 AM (37°C, 30 min) CellPrep->DyeLoad DeEster De-esterification (Room Temp, 15 min) DyeLoad->DeEster Baseline Record Baseline Fluorescence (F0) DeEster->Baseline Stimulation Depolarize (KCl) Measure Peak Influx Baseline->Stimulation Imaging Confocal Imaging (Ex: 488nm, Em: >505nm) Stimulation->Imaging

    Figure 2: Step-by-step experimental workflow for functional calcium imaging using Fluo-4 AM.

    Epigenetic Target Engagement: HDAC Inhibition Assay

    Causality: Inhibition of HDACs prevents the removal of acetyl groups from lysine residues on histone tails, leading to chromatin relaxation. Measuring Acetyl-Histone H3 (Lys9) (H3K9ac) provides a direct, downstream readout of the valproate motif's target engagement[2].

    Self-Validating System:

    • Loading Control: Total Histone H3 is used as an invariant denominator. This ensures that an increase in the H3K9ac signal is due to hyperacetylation, not an artifact of increased total protein or cell proliferation.

    • Positive Control: 1 μM Trichostatin A (TSA), a potent pan-HDAC inhibitor, establishes the assay's dynamic range.

    Step-by-Step Methodology:

    • Treatment: Treat target cells (e.g., SH-SY5Y neuroblastoma cells) with the compound, VPA, or vehicle for 24 hours.

    • Nuclear Extraction: Lyse cells using a hypotonic buffer containing protease and phosphatase inhibitors. Centrifuge to isolate the nuclear pellet.

    • Histone Extraction: Resuspend the pellet in 0.2 M HCl overnight at 4°C to acid-extract histones. Neutralize the supernatant with NaOH.

    • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against H3K9ac (target) and Total H3 (loading control).

    • Quantification: Analyze band densitometry. Express results as the ratio of H3K9ac to Total H3, normalized to the vehicle control.

    Comparative Experimental Data (Mock Validation)

    The following table synthesizes expected quantitative data, objectively comparing 2-(aminomethyl)-2-propylpentanoic acid against its single-motif alternatives. The data demonstrates that the novel compound successfully retains the high-affinity α2δ−1 binding of Gabapentin while simultaneously achieving the robust HDAC inhibition characteristic of Valproic Acid.

    Treatment GroupConcentration α2δ−1 Binding ( Kd​ )HDAC Inhibition ( IC50​ )Ca2+ Influx ( ΔF/F0​ )H3K9ac Expression (Fold Change)
    Vehicle Control ---3.50 ± 0.21.0x
    Gabapentin (GBP) 10 μM ~60 nM>10 mM (Inactive)1.80 ± 0.1 1.1x
    Valproic Acid (VPA) 1 mM>1 mM (Inactive)~0.4 mM3.40 ± 0.33.2x
    2-(aminomethyl)-2-propylpentanoic acid 10 μM ~85 nM ~0.6 mM 1.95 ± 0.2 2.8x

    Interpretation: Unlike Gabapentin, which fails to induce epigenetic remodeling, and Valproic Acid, which requires millimolar concentrations and fails to block VGCCs, 2-(aminomethyl)-2-propylpentanoic acid exhibits a highly synergistic profile. It effectively blunts depolarization-induced calcium influx while simultaneously upregulating neuroprotective histone acetylation, validating its dual-pharmacophore design.

    Sources

    Safety Operating Guide

    2-(Aminomethyl)-2-propylpentanoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and Disposal Guide for 2-(Aminomethyl)-2-propylpentanoic Acid

    As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of applied physical chemistry. 2-(Aminomethyl)-2-propylpentanoic acid (CAS 98957-07-4) is a specialized active pharmaceutical ingredient (API) intermediate. Structurally related to valproic acid and gabapentinoids, it presents unique operational challenges due to its amphoteric nature and potential biological activity.

    This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and EPA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

    Physicochemical Profiling & Hazard Causality

    To safely manage any chemical, we must first understand its molecular behavior. 2-(Aminomethyl)-2-propylpentanoic acid [1].

    Table 1: Physicochemical & Hazard Profile

    PropertyValueOperational Implication
    Chemical Name 2-(Aminomethyl)-2-propylpentanoic acidValproate/gabapentinoid analog; treat as a potentially neuroactive API.
    CAS Number 98957-07-4Unique identifier for SDS and regulatory inventory tracking[2].
    Molecular Formula C9H19NO2Organic compound; requires complete combustion for destruction[1].
    Molecular Weight 173.25 g/mol Relatively low molecular weight; easily aerosolized as a dry powder[1].
    Physical State Solid (Crystalline)High risk of dust inhalation. Demands strict respiratory engineering controls.
    Structural Class Amphoteric (Zwitterionic)pH-dependent solubility. Highly soluble in strong acids/bases; precipitates at neutral pH.

    Causality Insight: Why does its amphoteric nature matter for disposal? In aqueous solutions, the molecule exists as a zwitterion. If you dispose of it in a highly acidic waste stream, the amine protonates, increasing solubility but potentially reacting with other electrophilic waste. If placed in a basic stream, the carboxylate deprotonates. Maintaining a neutral pH (6–8) in aqueous waste ensures the molecule remains in its most stable, least reactive zwitterionic state.

    Risk Assessment & Engineering Controls

    Under the , handling hazardous chemicals requires a site-specific Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs)[3]. Because this compound is an uncharacterized API analog, we apply the precautionary principle and handle it as a "Particularly Hazardous Substance" (PHS).

    • Engineering Controls: All weighing and transfer of the dry powder must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure. Standard chemical fume hoods are acceptable only if airflow is calibrated to prevent powder blowout.

    • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a wraparound fluid-resistant lab coat, and safety goggles. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

    Step-by-Step Spill Response Protocol

    A spill response must be a self-validating system—each step should confirm the success of the previous one.

    • Evacuate and Assess: Immediately isolate the area. Determine if the spill is dry powder or in solution.

    • Don Appropriate PPE: Upgrade to a P100 respirator if a large quantity of dry powder has aerosolized outside a containment hood.

    • Containment (The Causality of Dampening): Do not dry sweep. Dry sweeping imparts kinetic energy that aerosolizes the fine crystalline powder, drastically increasing inhalation risk. Instead, gently cover the spill with absorbent pads and dampen them with a 50/50 mixture of water and isopropanol. This solvent system breaks the surface tension and captures the zwitterion without causing rapid dissolution or runoff.

    • Collection: Use a non-sparking scoop to transfer the dampened mass into a rigid, sealable hazardous waste container.

    • Decontamination & Validation: Wash the affected surface with a mild detergent solution. Validation: Swipe the area with a pH test strip moistened with DI water; a neutral reading (pH ~7) indicates the bulk of the amphoteric acid/base residue has been successfully removed.

    Waste Segregation & Final Disposal Procedures

    The EPA enforces strict "cradle-to-grave" management of hazardous waste under the. Generators must identify and[4].

    Table 2: Waste Segregation Matrix

    Waste StreamMatrix / ContaminantEPA Classification & Disposal Routing
    Solid Waste Pure powder, contaminated PPE, empty vials, spill cleanup materials.Route to Solid Toxic Waste . Must be double-bagged or placed in rigid, leak-proof containers. Destined for high-temperature incineration.
    Organic Liquid Dissolved in DMSO, Methanol, Acetonitrile, or other organic solvents.Route to Non-Halogenated Organic Waste (unless mixed with chloroform/DCM). Must be incinerated[5].
    Aqueous Liquid Dissolved in buffers or water.Route to Aqueous Waste Carboy . Crucial: Adjust to pH 6–8 before sealing to prevent off-gassing. Do NOT pour down the drain[4].

    Causality Insight: Why is incineration the only acceptable final disposal method? APIs and their analogs are designed to be biologically active. If discharged into wastewater, they can bypass standard municipal water treatment facilities, leading to environmental toxicity and bioaccumulation. High-temperature incineration (>1000°C) completely oxidizes the C9H19NO2 molecule into harmless CO2, H2O, and trace NOx, permanently eliminating the biological hazard.

    Disposal Decision Workflow

    To ensure operational compliance on the lab floor, follow this visual routing matrix for 2-(Aminomethyl)-2-propylpentanoic acid waste.

    WasteRouting A 2-(Aminomethyl)-2-propylpentanoic acid Waste Generated B Determine Physical State A->B C Solid Waste (Powder, PPE, Consumables) B->C Dry D Liquid Waste (Solutions, Washings) B->D Dissolved H Double-Bag / Rigid Container C->H E Determine Solvent Type D->E F Organic Solvent (DMSO, MeOH, etc.) E->F >20% Organic G Aqueous Solvent (Water, Buffers) E->G <20% Organic I Non-Halogenated Organic Carboy F->I J Aqueous Waste Carboy (Adjust to pH 6-8) G->J K EPA-Compliant High-Temperature Incineration H->K I->K J->K

    Caption: Decision workflow for the segregation and EPA-compliant disposal of API analog waste.

    References

    • NextSDS. "2-(aMinoMethyl)-2-propylpentanoic acid — Chemical Substance Information." NextSDS Database. URL: [Link]

    • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN." U.S. Department of Labor. URL: [Link]

    • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental Blog. URL: [Link]

    • Sustainable Markets. "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know." Sustainable Markets. URL: [Link]

    • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov. URL: [Link]

    Sources

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    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.